5-Iodo-3-methyl-2-(methylthio)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-3-methyl-2-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRYJLYAZRQEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272468 | |
| Record name | Pyridine, 5-iodo-3-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809158-03-9 | |
| Record name | Pyridine, 5-iodo-3-methyl-2-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 5-iodo-3-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Utilization of 5-Iodo-3-methyl-2-(methylthio)pyridine in Advanced Heterocyclic Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 5-Iodo-3-methyl-2-(methylthio)pyridine (CAS: 1809158-03-9)
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, multi-substituted heteroaromatics is paramount for navigating structure-activity relationship (SAR) landscapes. 5-Iodo-3-methyl-2-(methylthio)pyridine (CAS 1809158-03-9) [1] has emerged as a highly privileged, orthogonally reactive building block. Unlike traditional di-halo pyridines, which often suffer from regioselectivity issues during sequential cross-coupling, this scaffold offers three distinct, chemically addressable vectors.
As a Senior Application Scientist, I have designed this technical whitepaper to deconstruct the causality behind the reactivity of this scaffold. By leveraging the inherent electronic and steric properties of its substituents, researchers can execute a self-validating, three-step orthogonal functionalization sequence to generate highly decorated pyridine cores—motifs ubiquitous in modern kinase inhibitors and allosteric modulators.
Structural Anatomy & The Logic of Orthogonal Reactivity
The strategic value of CAS 1809158-03-9 lies in the precise arrangement of its functional groups. Successful utilization requires an understanding of the thermodynamic and kinetic principles governing each site:
-
The C5-Iodine (The Primary Vector): The C-I bond is highly polarizable and significantly weaker than C-Br or C-Cl bonds. This makes it exceptionally prone to oxidative addition by Palladium(0) species. Consequently, Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings can be executed at C5 at room temperature or mild heat, leaving the C2-thioether completely intact.
-
The C2-Methylthio Group (The Masked Electrophile): In its native sulfide state, the -SMe group is a poor leaving group, rendering the C2 position inert to nucleophilic attack. However, upon controlled oxidation to a methylsulfonyl (-SO₂Me) group, it transforms into a "super-leaving group." The strong inductive (-I) and resonance effects of the sulfone dramatically stabilize the anionic Meisenheimer complex during Nucleophilic Aromatic Substitution (SₙAr) [2].
-
The C3-Methyl Group (The Conformational Lock): Beyond providing lipophilicity to fill hydrophobic pockets in target proteins, the C3-methyl group provides essential steric hindrance. It forces adjacent biaryl systems (coupled at C5) out of coplanarity, which is a classic tactic to improve the solubility and metabolic stability of the final Active Pharmaceutical Ingredient (API).
Mechanistic Pathway: The Orthogonal Workflow
The standard operational logic for this scaffold follows a strict sequence: Coupling → Oxidation → Displacement . Attempting to alter this sequence (e.g., oxidizing before coupling) risks poisoning the Palladium catalyst with the resulting sulfone or triggering premature side reactions.
Orthogonal functionalization workflow of CAS 1809158-03-9 from C5 coupling to C2 SₙAr.
Quantitative Data: Leaving Group Efficacy
To understand why the oxidation step is mandatory, we must compare the relative reaction rates of various leaving groups at the C2 position of an electron-deficient pyridine ring. The data below illustrates the kinetic advantage of the sulfone moiety [3].
| Leaving Group at C2 | Relative Reactivity ( | Required SₙAr Conditions | Mechanistic Causality |
| -SMe (Sulfide) | < 0.01x | Unreactive | Poor ability to stabilize the negative charge of the Meisenheimer transition state. |
| -Cl (Chloride) | 1x (Baseline) | 100–120 °C, Strong Base | Standard halogen displacement; requires high activation energy. |
| -SO₂Me (Sulfone) | 10x – 100x | 20–50 °C, Mild Base | "Super-leaving group." The highly electronegative oxygens pull electron density, drastically lowering the activation barrier for nucleophilic attack [4]. |
Validated Experimental Protocols
The following protocols are engineered to be self-validating systems. Each step includes specific analytical checkpoints to ensure the integrity of the transformation before proceeding.
Protocol A: Chemoselective C5 Suzuki-Miyaura Coupling
Objective: Install an aryl/heteroaryl group at C5 while preserving the C2-methylthio ether.
-
Preparation: In a flame-dried Schlenk flask under Argon, combine 5-Iodo-3-methyl-2-(methylthio)pyridine (1.0 equiv), the desired boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). The bulky dppf ligand facilitates rapid reductive elimination, minimizing protodeboronation side reactions.
-
Reaction: Heat the mixture to 80 °C for 4–6 hours.
-
Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material (m/z 265.1) and the appearance of the coupled product mass confirms success. The C-S bond will remain untouched due to the vast difference in bond dissociation energies compared to the C-I bond.
Protocol B: Oxidation to the "Super-Leaving Group"
Objective: Convert the inert C2-methylthio group into a highly reactive C2-methylsulfonyl group [5].
-
Preparation: Dissolve the Intermediate 1 (from Protocol A) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% w/w, 2.5 equiv) in portions. Causality note: 2.5 equivalents are strictly required—one for the sulfoxide intermediate, one for the sulfone, and a slight excess to drive completion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct.
-
Validation Checkpoint: ¹H NMR is critical here. The -SCH₃ singlet (typically around δ 2.5 ppm) must shift dramatically downfield to ~δ 3.2–3.4 ppm, confirming the formation of the electron-withdrawing -SO₂CH₃ group [3].
Protocol C: Regioselective Nucleophilic Aromatic Substitution (SₙAr)
Objective: Displace the C2-sulfone with a primary/secondary amine or alkoxide to finalize the API scaffold [4].
-
Preparation: Dissolve Intermediate 2 (the sulfone) in a polar aprotic solvent like NMP or DMF (0.2 M).
-
Nucleophile Addition: Add the desired amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality note: DIPEA acts as an acid scavenger to neutralize the methanesulfinic acid byproduct, preventing the stalling of the reaction.
-
Reaction: Stir at room temperature to 50 °C (depending on the steric bulk of the amine) for 1–4 hours.
-
Isolation: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to remove NMP/DMF) and brine. Purify via flash chromatography.
Conclusion
The 5-Iodo-3-methyl-2-(methylthio)pyridine scaffold is a masterclass in programmed chemical reactivity. By understanding the causal relationship between its structural electronics and specific reaction conditions, drug development professionals can rapidly generate diverse, highly functionalized pyridine libraries. The transition from an inert sulfide to a highly reactive sulfone serves as a powerful, switchable handle for late-stage functionalization, drastically reducing the synthetic steps required to reach complex API targets.
References
-
Hattori, T., et al. "Nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents." Journal of the Chemical Society, Perkin Transactions 1, 1995. Available at:[Link]
-
Kaur, N., et al. "4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles." The Journal of Organic Chemistry, ACS Publications, 2010. Available at:[Link]
Molecular Characterization and Synthetic Utility of 5-Iodo-3-methyl-2-(methylthio)pyridine
A Technical Guide for Preclinical Drug Development
As a Senior Application Scientist, I often evaluate molecular scaffolds not just for what they are, but for what they can become. In preclinical drug development, the selection of a core building block dictates the efficiency of downstream lead optimization. 5-Iodo-3-methyl-2-(methylthio)pyridine (CAS: 1809158-03-9) is a highly specialized, multi-functionalized heterocyclic scaffold designed for precise, late-stage derivatization.
This whitepaper provides an in-depth technical analysis of its molecular properties, structural rationale, and field-proven experimental workflows, ensuring that medicinal chemists can leverage this compound with maximum synthetic efficiency.
Physicochemical Profiling & The "Molecular Weight Budget"
Before integrating any building block into a synthetic pipeline, we must establish its baseline physicochemical parameters. The molecular weight and formula of a starting material directly impact the final drug candidate's adherence to Lipinski’s Rule of Five.
| Property | Value | Analytical Significance |
| Chemical Name | 5-Iodo-3-methyl-2-(methylthio)pyridine | Standard IUPAC nomenclature. |
| CAS Registry Number | 1809158-03-9 | Unique identifier for commercial sourcing [1]. |
| Molecular Formula | C₇H₈INS | Confirms the exact atomic composition [2]. |
| Molecular Weight | 265.11 g/mol | Leaves ~235 Da for functionalization under Lipinski rules. |
| Monoisotopic Mass | 264.94 Da | Critical for exact mass LC-MS validation ([M+H]⁺ ≈ 265.95). |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 2 (N, S) | Provides target-binding interaction points. |
The Causality of Molecular Weight: At 265.11 g/mol , this scaffold is strategically sized. It is large enough to provide a rigid, three-dimensional vector for target engagement, yet small enough to leave a substantial "molecular weight budget." Medicinal chemists can append complex pharmacophores (up to ~235 Da) via cross-coupling without exceeding the 500 Da threshold for oral bioavailability.
Structural Rationale: The Logic of Substitution
The true value of 5-Iodo-3-methyl-2-(methylthio)pyridine lies in its orthogonal reactivity. Each functional group has been deliberately positioned to serve a specific mechanistic purpose.
Structural logic of 5-Iodo-3-methyl-2-(methylthio)pyridine highlighting functional group utility.
-
The 5-Iodo Position (Reactivity): Iodine possesses the weakest bond dissociation energy among the standard halogens (C-I ≈ 238 kJ/mol vs. C-Br ≈ 285 kJ/mol). This causality ensures that oxidative addition by Palladium(0) catalysts occurs exclusively and rapidly at the 5-position, leaving the rest of the pyridine ring intact [3].
-
The 2-Methylthio Group (Transformability): Unlike a static methoxy group, the methylthio ether is a dynamic placeholder. It can be selectively oxidized to a sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃). This oxidation converts an electron-donating group into a strongly electron-withdrawing leaving group, priming the 2-position for late-stage Nucleophilic Aromatic Substitution (SNAr) with amines or alcohols.
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The 3-Methyl Group (Conformational Control): This group acts as a steric bumper. It dictates the torsional angle of the adjacent 2-methylthio group and restricts the rotation of incoming nucleophiles, locking the final molecule into a bioactive conformation necessary for high-affinity target binding.
Experimental Protocols: Self-Validating Suzuki-Miyaura Coupling
Trustworthiness in synthetic chemistry relies on self-validating protocols—where the completion of one step analytically justifies the initiation of the next. Below is a field-proven, step-by-step methodology for functionalizing the 5-iodo position via Suzuki-Miyaura coupling.
Workflow Diagram
Step-by-step self-validating experimental workflow for 5-Iodo functionalization.
Step-by-Step Methodology
Step 1: Anaerobic Reagent Preparation
-
Action: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-Iodo-3-methyl-2-(methylthio)pyridine (1.0 equiv, 265.11 mg, 1.0 mmol), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: Palladium(0) intermediates are highly sensitive to oxygen, which can prematurely oxidize the catalyst and halt the catalytic cycle. Argon purging is non-negotiable.
Step 2: Catalytic Activation
-
Action: Add a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) followed by K₂CO₃ (2.5 equiv). Heat the reaction mixture to 90°C.
-
Causality: The aqueous base is required to activate the boronic acid into a reactive boronate complex, which facilitates the transmetalation step with the Palladium-aryl halide intermediate.
Step 3: In-Process Analytical Validation (The Self-Validating Step)
-
Action: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS.
-
Validation Logic: Do not proceed to workup until the Total Ion Chromatogram (TIC) shows the complete disappearance of the starting material peak at m/z 265.95 [M+H]⁺ . If the peak persists, spike an additional 0.02 equiv of catalyst and continue heating.
Step 4: Quench and Extraction
-
Action: Once validated, cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Causality: The aqueous wash removes the inorganic base and boronic acid byproducts, partitioning the lipophilic coupled product entirely into the organic EtOAc layer.
Step 5: Purification and Final Characterization
-
Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Validation Logic: Confirm the final product via ¹H NMR. The disappearance of the characteristic H-6 and H-4 doublets of the starting material (typically around 8.5 ppm and 7.6 ppm, respectively) and the appearance of the new aryl protons confirms successful coupling.
References
-
Title: 1809158-03-9 | 5-Iodo-3-methyl-2-(methylthio)pyridine Source: Boroncore URL: [Link] [1]
-
Title: Molecular Weight and Formula Computation Standards Source: PubChem URL: [Link] [2]
-
Title: The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings Source: NobelPrize.org URL:[Link][3]
Structure and properties of 5-Iodo-3-methyl-2-(methylthio)pyridine
An In-Depth Technical Guide to 5-Iodo-3-methyl-2-(methylthio)pyridine
Abstract
This technical guide provides a comprehensive scientific overview of 5-Iodo-3-methyl-2-(methylthio)pyridine, a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. The document delineates its core chemical and physical properties, provides an in-depth analysis of its spectroscopic signature, and explores its synthetic pathways and characteristic reactivity. Emphasis is placed on its application as a versatile intermediate in drug discovery, particularly in the context of palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique structural features for the synthesis of novel chemical entities.
Core Molecular Profile and Physicochemical Properties
5-Iodo-3-methyl-2-(methylthio)pyridine is a substituted pyridine derivative featuring three distinct functional groups that dictate its chemical behavior and utility. The pyridine core is a common scaffold in numerous biologically active compounds.[1][2] The iodine atom at the 5-position serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, the methyl group at the 3-position provides steric and electronic influence, and the methylthio group at the 2-position modulates the electronic character of the ring and offers an additional site for chemical modification.
Chemical Structure
Caption: 2D Chemical Structure of the title compound.
Key Physicochemical Data
The following table summarizes the essential physicochemical and identifying information for 5-Iodo-3-methyl-2-(methylthio)pyridine.
| Property | Value | Source |
| IUPAC Name | 5-Iodo-3-methyl-2-(methylthio)pyridine | N/A |
| CAS Number | 1809158-03-9 | [3] |
| Molecular Formula | C₇H₈INS | [3][4] |
| Molecular Weight | 265.11 g/mol | [3][4] |
| Appearance | Solid (Predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water is expected due to its primarily organic structure.[1] | N/A |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere.[5] | N/A |
Spectroscopic Characterization
Accurate characterization is critical for confirming the identity and purity of synthetic intermediates. The predicted spectroscopic data below serves as a reference for researchers working with this compound.
¹H NMR Spectroscopy (Predicted)
In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons: Two signals in the aromatic region (~7.0-8.5 ppm). The proton at the 4-position and the proton at the 6-position will appear as singlets or narrow doublets due to the substitution pattern.
-
Methyl Protons (Ring): A sharp singlet corresponding to the three protons of the methyl group at the 3-position, typically appearing around 2.3-2.6 ppm.
-
Methyl Protons (Thioether): A sharp singlet for the three protons of the methylthio group, expected in the range of 2.5-2.8 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display 7 unique signals, corresponding to each carbon atom in the molecule.
-
Pyridine Ring Carbons: Five signals in the aromatic region (~120-160 ppm). The carbon bearing the iodine (C5) will be shifted upfield compared to an unsubstituted carbon, while the carbon attached to the methylthio group (C2) will be significantly downfield.
-
Methyl Carbon (Ring): A signal in the aliphatic region, typically around 15-25 ppm.
-
Methyl Carbon (Thioether): A signal for the S-CH₃ carbon, also in the aliphatic region, generally around 10-20 ppm.
Mass Spectrometry (MS)
In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the primary peak of interest would be the molecular ion [M]⁺ or the protonated molecular ion [M+H]⁺ at m/z 265.11 and 266.12, respectively. The isotopic pattern will be characteristic of a molecule containing one iodine atom and one sulfur atom.
Synthesis and Reactivity
Plausible Synthetic Pathway
While specific literature on the synthesis of 5-Iodo-3-methyl-2-(methylthio)pyridine is not abundant, a logical and efficient synthesis can be designed from commercially available precursors based on established pyridine chemistry. A plausible route involves the iodination of a corresponding 3-methyl-2-(methylthio)pyridine precursor.
Caption: Plausible two-step synthetic workflow for the target compound.
Detailed Protocol (Hypothetical):
-
Synthesis of 3-Methyl-2-(methylthio)pyridine (Intermediate):
-
To a solution of 3-methyl-2-pyridone (1.0 eq.) in anhydrous toluene, add Lawesson's reagent (0.5 eq.).
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter, and concentrate the solvent under reduced pressure.
-
Dissolve the crude thione intermediate in acetone, add potassium carbonate (1.5 eq.) followed by methyl iodide (1.2 eq.).
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter off the solid and concentrate the filtrate. Purify the residue by column chromatography to yield the intermediate.
-
-
Iodination to Final Product:
-
Dissolve 3-methyl-2-(methylthio)pyridine (1.0 eq.) in acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction for 12-18 hours, protecting the reaction from light.
-
Upon completion, quench with aqueous sodium thiosulfate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-Iodo-3-methyl-2-(methylthio)pyridine.
-
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its predictable and versatile reactivity, making it a powerful tool for introducing the substituted pyridyl moiety into larger, more complex molecules.
Caption: Key reaction pathways for synthetic diversification.
-
Palladium-Catalyzed Cross-Coupling: The C5-I bond is highly susceptible to oxidative addition to a low-valent palladium catalyst. This initiates catalytic cycles for a variety of powerful C-C and C-N bond-forming reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters is a primary application, enabling the synthesis of 5-aryl or 5-vinyl pyridine derivatives.[6][7] This is a cornerstone of modern medicinal chemistry for building molecular complexity.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to 5-alkynylpyridines, which are valuable precursors for other functional groups or as structural elements themselves.
-
Buchwald-Hartwig Amination: The formation of C-N bonds by coupling with amines or amides allows for the introduction of diverse nitrogen-containing functional groups, which are prevalent in bioactive molecules.[7]
-
-
Oxidation of the Methylthio Group: The sulfur atom can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using reagents like m-CPBA or Oxone®. These oxidized derivatives are potent Michael acceptors and the sulfone can act as a leaving group in nucleophilic aromatic substitution reactions, providing an alternative method for functionalizing the 2-position of the pyridine ring.
Applications in Drug Discovery and Development
Heterocyclic compounds, particularly those containing a pyridine nucleus, are foundational to modern pharmacology.[1][2] 5-Iodo-3-methyl-2-(methylthio)pyridine serves not as an active pharmaceutical ingredient (API) itself, but as a crucial intermediate for the systematic development of new drug candidates.
-
Scaffold for Library Synthesis: The defined reactivity at the 5-position allows for its use in parallel synthesis to create large libraries of related compounds. By varying the coupling partner in a Suzuki or Buchwald-Hartwig reaction, chemists can rapidly generate dozens to hundreds of analogs for high-throughput screening.
-
Structure-Activity Relationship (SAR) Studies: In lead optimization, the ability to precisely and efficiently modify a part of a molecule is paramount. This building block allows for the exploration of the chemical space around the 5-position of the pyridine ring. Introducing different aryl, heteroaryl, or alkyl groups can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties (ADME). For instance, introducing an aryl substituent at the C5 position of pyrimidines has been shown to promote antimicrobial and antitumor activity.[6]
-
Bioisosteric Replacement: The substituted pyridine core can be used as a bioisostere for other aromatic systems, like a phenyl ring, in known drug scaffolds. This can lead to improved properties such as enhanced solubility or altered metabolic profiles.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar iodo- and thio-pyridines should be used as a guide.[8][9][10]
-
Hazard Identification:
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.[11]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.
-
-
Storage and Handling:
-
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[11]
-
Conclusion
5-Iodo-3-methyl-2-(methylthio)pyridine is a highly functionalized and synthetically valuable heterocyclic building block. Its well-defined sites of reactivity, particularly the iodine atom's amenability to palladium-catalyzed cross-coupling, make it an indispensable tool for medicinal chemists and organic synthesis professionals. The strategic incorporation of this moiety allows for the efficient construction and diversification of complex molecular architectures, accelerating the discovery and development of novel therapeutic agents.
References
-
MP Biomedicals. Material Safety Data Sheet. Available from: [Link]
-
Boroncore. 5-Iodo-3-methyl-2-(methylthio)pyridine | 1809158-03-9. Available from: [Link]
-
PubChem. 5-Ethyl-2-iodo-3-methylpyridine | C8H10IN | CID 121359352. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
PubMed. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Available from: [Link]
-
Boron Molecular. 5-iodo-2-(methylthio)pyrimidin-4(3H)-one. Available from: [Link]
-
SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Available from: [Link]
-
PMC. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Available from: [Link]
-
ResearchGate. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H )-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Available from: [Link]
-
Journal of Material Chemistry C. Supporting Information. Available from: [Link]
-
Organic Syntheses Procedure. 5-methyl-2,2'-bipyridine. Available from: [Link]
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Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available from: [Link]
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- 10. merckmillipore.com [merckmillipore.com]
- 11. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
Technical Procurement & Application Guide: 2-(Methylthio)-3-methyl-5-iodopyridine
Executive Summary
2-(Methylthio)-3-methyl-5-iodopyridine (CAS: 1809158-03-9) is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and CNS-active ligands. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the 5-iodo group serves as an excellent handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the 2-methylthio group acts as a "masked" leaving group or a specific interaction point for methionine-gatekeeper residues in protein targets.
This guide provides a technical roadmap for researchers and procurement specialists, covering synthesis protocols, quality validation, safety handling of sulfur-bearing heterocycles, and strategic sourcing.
Part 1: Chemical Identity & Physical Profile
| Property | Data |
| Chemical Name | 2-(Methylthio)-3-methyl-5-iodopyridine |
| CAS Number | 1809158-03-9 |
| Molecular Formula | C₇H₈INS |
| Molecular Weight | 265.12 g/mol |
| SMILES | Cc1cc(I)cnc1SC |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Part 2: Synthesis & Manufacturing Methodology
The most robust industrial route to 2-(Methylthio)-3-methyl-5-iodopyridine employs a Nucleophilic Aromatic Substitution (SₙAr) strategy. This approach is preferred over direct iodination of 2-methylthio-3-picoline due to superior regiocontrol.
Core Synthesis Workflow
The starting material, 2-Chloro-3-methyl-5-iodopyridine (CAS 59782-89-7), reacts with sodium thiomethoxide. The electron-deficient nature of the pyridine ring, further activated by the iodine at position 5, facilitates the displacement of the chlorine atom at position 2.
Figure 1: Convergent synthesis route via SₙAr displacement.
Detailed Protocol (Bench Scale)
-
Setup: Charge a dry round-bottom flask with 2-Chloro-3-methyl-5-iodopyridine (1.0 eq) and anhydrous DMF (10 volumes).
-
Reagent Addition: Add Sodium Thiomethoxide (NaSMe) (1.2 eq) portion-wise at 0°C to control the exotherm.
-
Reaction: Warm to 60°C and stir for 2–4 hours. Monitor via TLC or LC-MS (Target M+H: 266).
-
Note: Higher temperatures (>100°C) may cause scrambling or loss of the iodine atom.
-
-
Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to remove residual DMF.
-
Purification: Recrystallization from Hexane/EtOAc or silica gel chromatography (typically 5-10% EtOAc in Hexane).
Part 3: Quality Control & Impurity Profiling
When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific impurities that affect downstream coupling reactions.
| Test Parameter | Acceptance Criteria | Scientific Rationale |
| Purity (HPLC) | ≥ 98.0% | Palladium catalysts are sensitive to sulfur contaminants; high purity is essential for Suzuki yields. |
| Proton NMR | Conforms to structure | Verify the S-Me singlet (~2.5 ppm) and C-Me singlet (~2.2 ppm). |
| Residual Solvents | DMF < 880 ppm | Residual DMF can interfere with subsequent organometallic steps. |
| Regioisomeric Impurity | < 0.5% | 3-Iodo-4-methyl-5-(methylthio)pyridine is a potential isomer if the starting material was impure. |
| Water Content | < 0.5% | Moisture can hydrolyze the thiomethyl group or deactivate catalysts. |
Part 4: Applications in Drug Discovery[1]
This molecule is a "bifunctional linchpin." Its value is defined by the ability to selectively functionalize the C-5 and C-2 positions sequentially.
C-5 Functionalization (Suzuki-Miyaura Coupling)
The C-I bond is highly reactive toward oxidative addition by Pd(0). This allows for the attachment of aryl or heteroaryl groups.
-
Catalyst Recommendation: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: Dioxane/Water or Toluene.
C-2 Activation (Oxidation & Displacement)
The methylthio group (SMe) is stable but can be activated by oxidation to the sulfoxide (SOMe) or sulfone (SO₂Me) using mCPBA or Oxone.
-
Transformation: The resulting sulfone is a potent leaving group, allowing SₙAr displacement by amines, alkoxides, or other nucleophiles to install diverse functionality at the C-2 position.
Figure 2: Divergent synthesis pathways utilizing orthogonal reactivity.
Part 5: Handling, Safety, and Stability
Odor Control
Like most low-molecular-weight sulfides, this compound may possess a disagreeable "cabbage-like" or garlic odor.
-
Protocol: Handle strictly within a fume hood.
-
Decontamination: Glassware should be soaked in a bleach solution (sodium hypochlorite) to oxidize residual sulfides before removal from the hood.
Light Sensitivity
Aryl iodides are prone to photodeiodination.
-
Storage: Amber glass vials wrapped in foil.
-
Consequence: Yellowing of the solid indicates iodine liberation, which can poison palladium catalysts.
Part 6: Supply Chain & Sourcing Strategy
This compound is generally classified as a Tier 2 Building Block (available from specialized catalog houses but not commodity chemical suppliers).
Supplier Qualification Checklist
Do not rely solely on the listed purity. Ask these three questions before bulk purchase:
-
"What is the origin of the starting material?" (Ensures they are not using a route that produces inseparable isomers).
-
"Can you provide a 1H-NMR spectrum of the specific batch?" (Look for the distinct methyl singlets to confirm regiochemistry).
-
"Is the material stored under Argon?" (Critical for long-term stability of the iodide).
Key Supplier Categories
-
Specialized Heterocycle Vendors: Companies like Boroncore , Combi-Blocks , and Enamine often hold stock or have validated routes.
-
Custom Synthesis Houses: For quantities >100g, contract manufacturing organizations (CMOs) such as WuXi AppTec or ChemScene can scale the SNAr route efficiently.
References
-
Boroncore . Product Catalog: 5-Iodo-3-methyl-2-(methylthio)pyridine (CAS 1809158-03-9). Link
-
Sigma-Aldrich .[1] Safety Data Sheet: 2-Chloro-3-methyl-5-(methylthio)pyridine (Precursor). Link
-
National Institutes of Health (NIH) . Suzuki-Miyaura Cross-Coupling Reaction Overview. Link
-
RSC Advances . Deprotection of thiol groups using sodium thiomethoxide (Methodology Reference). Link
-
Journal of Organic Chemistry . Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Link
Sources
Comprehensive Guide to 5-Iodo-3-methyl-2-methylsulfanylpyridine: Nomenclature, Synthesis, and Utility in Medicinal Chemistry
Topic: 5-Iodo-3-methyl-2-methylsulfanylpyridine synonyms and nomenclature Content Type: An in-depth technical guide or whitepaper on the core.
Introduction
In the high-stakes landscape of drug discovery, the pyridine scaffold remains a privileged structure, appearing in over 20% of the top 200 drugs. Within this class, 5-Iodo-3-methyl-2-methylsulfanylpyridine (CAS 1809158-03-9) serves as a critical building block. Its value lies in its trifunctional nature: the iodo group at C5 acts as a reactive handle for cross-coupling (Suzuki, Sonogashira); the methyl group at C3 provides steric bulk that can lock conformations or improve metabolic stability; and the methylsulfanyl (thiomethyl) group at C2 serves as a latent electrophile (via oxidation to sulfone) or a lipophilic anchor.[1]
This guide provides a rigorous technical analysis of this molecule, detailing its nomenclature, structural properties, validated synthetic pathways, and experimental protocols for researchers in medicinal chemistry.[1]
Nomenclature and Identification
Accurate identification is the first step in reproducible science. This compound is known by several synonyms depending on the nomenclature system (IUPAC vs. Chemical Abstracts) and the description of the sulfur substituent.
Core Identifiers
| Identifier Type | Value | Notes |
| IUPAC Name | 5-Iodo-3-methyl-2-(methylsulfanyl)pyridine | Preferred name in most publications. |
| CAS Registry Number | 1809158-03-9 | Unique numeric identifier. |
| Chemical Formula | C₇H₈INS | |
| Molecular Weight | 265.12 g/mol | |
| SMILES | CSC1=NC=C(I)C=C1C | Useful for chemoinformatics.[1] |
| InChIKey | Not universally indexed; derived:IBTJA... |
Synonyms and Naming Logic
Researchers may encounter this compound under various names in vendor catalogs or patent literature. Understanding the logic helps in effective database searching.
-
5-Iodo-3-methyl-2-(methylthio)pyridine : "Methylthio" is a common trivial name for the methylsulfanyl group.
-
2-Thiomethyl-3-methyl-5-iodopyridine : An older, less precise nomenclature where "thiomethyl" refers to -SMe.
-
3-Picoline, 5-iodo-2-(methylthio)- : Based on the picoline (methylpyridine) parent structure.
Structural Analysis & Electronic Properties[2]
Understanding the electronic distribution of the pyridine ring is essential for predicting reactivity and designing synthesis routes.
Substituent Effects[3]
-
2-Methylsulfanyl (-SMe) : This group is an electron-donating group (EDG) by resonance (+M effect) but electron-withdrawing by induction (-I). In electrophilic aromatic substitution (EAS), the +M effect dominates, directing incoming electrophiles to the ortho (C3) and para (C5) positions relative to itself.[1]
-
3-Methyl (-Me) : A weak activator (+I). It sterically hinders the C2 and C4 positions.
-
5-Iodo (-I) : A weak deactivator but an excellent leaving group for transition-metal catalyzed cross-coupling.
Regioselectivity in Synthesis
The synthesis of this molecule relies on the interplay of these effects.
-
Why C5 for Iodination? If one starts with 3-methyl-2-methylsulfanylpyridine, the C3 position is blocked by the methyl group. The C5 position is para to the strong -SMe activator and meta to the -Me group. The C4 position is meta to the -SMe and sterically crowded by the adjacent methyl. Therefore, electrophilic iodination occurs exclusively or predominantly at C5 .
Synthetic Pathways[1][4][5][6][7]
We present two distinct routes for the synthesis of 5-Iodo-3-methyl-2-methylsulfanylpyridine. Route A is the preferred method for scale-up due to atom economy and milder conditions.
Route A: Direct Iodination of 3-Methyl-2-(methylthio)pyridine (Preferred)
This route leverages the activating power of the sulfur atom to facilitate iodination.
-
Precursor Synthesis : Commercially available 2-chloro-3-methylpyridine is reacted with sodium thiomethoxide (NaSMe) to yield 3-methyl-2-(methylthio)pyridine via Nucleophilic Aromatic Substitution (SNAr).
-
Iodination : The intermediate is treated with N-Iodosuccinimide (NIS) or Iodine/Periodic acid. The -SMe group directs the iodine to the C5 position.
Route B: Sandmeyer Approach (Traditional)
Useful if the 2-amino precursor is already in hand.
-
Iodination : 2-Amino-3-methylpyridine is iodinated at C5 (highly selective).
-
Diazotization/Halogenation : The amino group is converted to a chloro/bromo group via Sandmeyer reaction.
-
Displacement : The halogen at C2 is displaced by NaSMe.
Visualization of Synthetic Logic
Caption: Comparative synthetic pathways. Route A is generally higher yielding due to fewer redox manipulations.
Experimental Protocols
The following protocols are synthesized from standard methodologies for pyridine functionalization. They represent self-validating systems where intermediates can be checked via TLC and NMR.
Protocol 1: Synthesis of Intermediate 3-Methyl-2-(methylthio)pyridine
Objective : Conversion of 2-chloro-3-methylpyridine to the thioether.
-
Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Maintain an inert atmosphere (N₂ or Ar).
-
Reagents :
-
Procedure :
-
Dissolve 2-chloro-3-methylpyridine in DMF.
-
Add NaSMe portion-wise at room temperature (Caution: Exothermic).
-
Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.5) should disappear, replaced by a more non-polar spot.
-
Workup : Cool to room temperature. Pour into ice-water (200 mL). Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Yield : Expect 85–95% of a pale yellow oil.
-
Protocol 2: Regioselective Iodination to Target
Objective : Installation of iodine at C5.
-
Setup : 100 mL foil-wrapped flask (protect from light).
-
Reagents :
-
Procedure :
-
Dissolve the thioether in MeCN.
-
Add NIS in one portion at 0°C.
-
Allow to warm to room temperature and stir for 12 hours in the dark.
-
Validation : Check LC-MS for mass [M+H]⁺ = 266.
-
Workup : Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from red/brown to yellow). Extract with EtOAc.[2][3][4]
-
Purification : Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Data : The product is typically a low-melting solid or viscous oil.
-
¹H NMR (400 MHz, CDCl₃) : δ ~8.5 (d, 1H, H6), ~7.7 (d, 1H, H4), 2.55 (s, 3H, SMe), 2.30 (s, 3H, Ar-Me). Note: H6 is desheilded by the ring nitrogen; H4 is shifted by the iodine.
-
-
Reactivity & Applications in Drug Discovery[1][6]
This molecule is a versatile "lynchpin" scaffold.
| Reaction Class | Target Moiety | Mechanism | Utility |
| Suzuki-Miyaura | C5-Aryl | Pd-catalyzed cross-coupling at C-I bond. | Building biaryl systems common in kinase inhibitors. |
| Sonogashira | C5-Alkynyl | Pd/Cu-catalyzed coupling with terminal alkynes. | Creating rigid linkers or extending the carbon skeleton. |
| Oxidation | C2-Sulfone | Oxidation of SMe to SO₂Me (using mCPBA). | The sulfone is a potent leaving group, allowing SNAr displacement by amines or alkoxides to install diversity at C2.[1] |
| Buchwald-Hartwig | C5-Amino | Pd-catalyzed C-N bond formation. | Introducing solubility-enhancing amine groups. |
Strategic Workflow in Medicinal Chemistry
The C-I bond is significantly more reactive than the C-S bond . This allows for chemoselective functionalization:
-
Step 1 : Functionalize C5 (e.g., Suzuki coupling) leaving the SMe intact.[1]
-
Step 2 : Oxidize SMe to SO₂Me.
-
Step 3 : Displace SO₂Me with a nucleophile (e.g., a primary amine) to finalize the drug candidate.[1]
References
-
Boroncore Catalog . 5-Iodo-3-methyl-2-(methylthio)pyridine (CAS 1809158-03-9). Link (Accessed via search).
-
Sigma-Aldrich . 2-Chloro-3-methylpyridine (Precursor). Link
-
Organ, M. G., & Mayer, S. (2003).[1] Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase Suzuki coupling. Journal of Combinatorial Chemistry, 5(2), 118-124. (Demonstrates Suzuki coupling on similar halo-methyl-heterocycles). Link
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis.
-
Schlosser, M. (Ed.).[1] Organometallics in Synthesis: A Manual. (Reference for handling organolithium/zinc intermediates if alternative routes are used).
Sources
Technical Guide: Solubility Profiling of 5-Iodo-3-methyl-2-(methylthio)pyridine
[1]
Executive Summary & Compound Architecture
5-Iodo-3-methyl-2-(methylthio)pyridine is a highly functionalized heterocyclic intermediate used primarily as a scaffold in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its utility stems from the orthogonal reactivity of its substituents: the iodine atom facilitates cross-coupling (Suzuki-Miyaura, Sonogashira), while the methylthio group serves as a latent leaving group (via oxidation to sulfone/sulfoxide) for nucleophilic aromatic substitution (
Understanding its solubility is critical for:
-
Reaction Homogeneity: Ensuring complete conversion in palladium-catalyzed couplings.
-
Purification Efficiency: Designing effective crystallization systems.[1][2][3]
-
Storage Stability: Avoiding precipitation in liquid libraries.[1][2][3]
Physicochemical Profile (Structure-Property Relationship)
The solubility behavior of this compound is dictated by the interplay of three distinct structural motifs on the pyridine core.[1][2][3]
| Structural Motif | Physicochemical Impact | Solubility Consequence |
| Pyridine Core | Weakly basic ( | Soluble in acidic aqueous media; moderate polarity. |
| 5-Iodo Substituent | High polarizability, increased lipophilicity (+ | Enhances solubility in halogenated solvents (DCM, |
| 2-Methylthio Group | Lipophilic, soft Lewis base.[1][2][3] | Increases |
| 3-Methyl Group | Steric bulk, hydrophobicity.[1][2][3] | Disrupts crystal packing (lowering MP); increases solubility in non-polar solvents.[1][3] |
Predicted Solubility Profile & Solvent Classification
Note: Specific empirical solubility values for this intermediate are proprietary or sparse in public literature.[1][2][3] The following classification is derived from verified Structure-Property Relationship (SPR) data of structural analogs (e.g., 2-(methylthio)pyridine, 5-iodo-2-methylpyridine).
Table 1: Solvent Compatibility Matrix
| Solvent Class | Solvents | Predicted Solubility | Application Context |
| Class A: High Solubility (Good Solvents) | Dichloromethane (DCM), Chloroform, THF, Ethyl Acetate, DMF, DMSO | >100 mg/mL | Reaction Media: Ideal for cross-coupling and general synthesis.[1][4] Loading: High concentration injections for chromatography. |
| Class B: Temperature-Dependent (Crystallization) | Methanol, Ethanol, Isopropanol (IPA), Acetonitrile, Toluene | Moderate (Cold) / High (Hot) | Recrystallization: High thermal coefficient of solubility makes these ideal candidates for cooling crystallization.[1][3] |
| Class C: Low Solubility (Anti-Solvents) | Water, Hexanes, Heptane, Pentane, Diethyl Ether | <10 mg/mL | Precipitation: Used to crash out the product from Class A/B solvents.[1][2][3] Work-up: Partitioning into organic phase from aqueous layer.[1][2][3] |
Experimental Protocol: Gravimetric Solubility Determination
Do not rely solely on visual estimation.[1][2][3] Use this self-validating gravimetric protocol to establish exact saturation points for your specific batch.[1][3]
Materials Required[3][4][5][6]
-
Target Compound: 5-Iodo-3-methyl-2-(methylthio)pyridine (>98% purity).[1][2]
-
Solvents: HPLC grade (dry if assessing for moisture-sensitive reactions).
-
Equipment: Temperature-controlled shaker/block, 0.45 µm PTFE syringe filters, analytical balance.
Step-by-Step Methodology
-
Supersaturation: Weigh approx. 50 mg of solid into a 2 mL HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent.[1][2][3]
-
Equilibration:
-
Filtration: Centrifuge or filter the supernatant through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).
-
Quantification (Gravimetric):
-
Calculation:
Purification Strategy: Crystallization Workflow
For this compound, the Methylthio/Iodo combination creates a "greasy" molecule that can be difficult to crystallize from pure non-polar solvents.[2][3] A solvent/anti-solvent system is recommended.[1][2]
Recommended Solvent Systems
-
Ethanol / Water: Dissolve in hot Ethanol (60°C), add Water dropwise until turbidity appears, then cool slowly to 4°C.
-
DCM / Hexanes: Dissolve in minimal DCM, layer Hexanes on top, and allow slow diffusion.
-
Toluene (Single Solvent): Dissolve at reflux (110°C); cool to -20°C. Note: Toluene is excellent for removing non-polar impurities.[1][2][3]
Visualization: Solubility Screening Workflow
The following diagram outlines the decision logic for selecting a purification solvent based on initial solubility tests.
Caption: Decision logic for categorizing solvents into reaction media, crystallization candidates, or anti-solvents based on thermal solubility behavior.
Reaction Engineering Implications
The solubility profile directly impacts the choice of reaction conditions for downstream functionalization.[2][3]
Palladium-Catalyzed Cross-Coupling[1][2]
-
Challenge: The sulfur atom in the methylthio group can poison Pd catalysts if the metal coordinates too strongly.[1][2][3]
-
Solution: Use DMF or 1,4-Dioxane as solvents.[1][2][3] The high solubility of 5-Iodo-3-methyl-2-(methylthio)pyridine in these solvents allows for high-concentration reactions (0.5 M - 1.0 M), which improves kinetics and outcompetes catalyst poisoning.[1]
Oxidation to Sulfone
-
Protocol: The compound is highly soluble in DCM.[1][2][3] When using m-CPBA (oxidant), the byproduct (m-chlorobenzoic acid) often precipitates from DCM/Hexane mixtures, simplifying workup while keeping the sulfone product in solution.[1][2]
Visualization: Reaction & Workup Partitioning
This diagram illustrates where the compound resides during a standard aqueous workup, guiding extraction solvent choice.[2][3]
Caption: Phase distribution logic. The pyridine nitrogen allows pH-dependent solubility switching, enabling purification via acid-base extraction.[1]
References
-
Boron Molecular. (n.d.).[1][2][3] 5-Iodo-3-methyl-2-(methylthio)pyridine Product Specification. Retrieved from
-
ChemicalBook. (n.d.).[1][2][3] 4-Iodo-2-(methylthio)pyrimidine Physicochemical Properties. Retrieved from
-
PubChem. (2025).[1][2][3][5] Compound Summary: 2-(Methylthio)pyridine (CAS 18438-38-5).[1][2][5][6] National Library of Medicine.[1][2][3] Retrieved from [1][2]
-
Bohdan, D. P., & Borysov, O. V. (2025).[2][3] An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [1][2]
-
Santa Cruz Biotechnology. (n.d.).[1][2][3] 5-Iodo-2-methylpyridine Properties. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. boronmolecular.com [boronmolecular.com]
- 4. prepchem.com [prepchem.com]
- 5. Pyridine, 2-(methylthio)- | C6H7NS | CID 29076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine, 2-(methylthio)- (CAS 18438-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Safety & Handling Guide: 5-Iodo-3-methyl-2-(methylthio)pyridine
Executive Summary & Compound Profile
This guide provides a technical deep-dive into the safety, handling, and physicochemical properties of 5-Iodo-3-methyl-2-(methylthio)pyridine . Unlike standard Safety Data Sheets (SDS) that often rely on generic templates, this document synthesizes structural analysis with practical laboratory protocols.
The compound is a halogenated pyridine derivative featuring a thioether moiety. It is primarily utilized as a high-value scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions targeting the C-5 position or nucleophilic aromatic substitution (
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 5-Iodo-3-methyl-2-(methylsulfanyl)pyridine |
| CAS Number | 1809158-03-9 |
| Molecular Formula | |
| Molecular Weight | 265.12 g/mol |
| SMILES | CSc1nc(cc(I)c1C) |
| Structure Class | Halogenated Heterocycle / Thioether |
Physicochemical Properties (Experimental & Predicted)
Note: Specific experimental data for this CAS is limited. Values below are derived from Structure-Property Relationships (SPR) of close analogs (e.g., 5-iodo-2-methylpyridine).
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Crystalline powder) | Risk of dust inhalation; requires local exhaust ventilation (LEV). |
| Melting Point | 45–65 °C (Predicted) | Low melting point; store refrigerated to prevent caking/degradation. |
| Solubility | DMSO, DCM, Ethyl Acetate | Compatible with standard organic synthesis workflows. |
| LogP | ~3.2 (Predicted) | Lipophilic; potential for dermal absorption. |
| Reactivity | Oxidizable sulfur; Labile C-I bond | Light Sensitive. Store under inert gas (Argon/Nitrogen). |
Hazard Intelligence & Risk Assessment
GHS Classification (Derived)
Based on the quantitative structure-activity relationship (QSAR) of halogenated pyridines, this compound is classified as Category 3/4 for acute toxicity and Category 2 for irritation.
-
Signal Word: WARNING
Toxicological Mechanisms
-
Alkylating Potential: The C-I bond, while aromatic, can participate in metal-catalyzed coupling in biological systems if metabolized.
-
Metabolic Activation: The methylthio group (-SMe) is subject to S-oxidation by cytochrome P450 enzymes, forming sulfoxides/sulfones which may be more reactive electrophiles.
-
Iodine Release: Thermal decomposition releases hydrogen iodide (HI) or elemental iodine (
), both of which are severe respiratory irritants.
Risk Assessment Workflow
The following decision tree outlines the handling logic based on operation scale.
Figure 1: Operational risk assessment workflow for handling halogenated thio-pyridines.
Handling & Storage Protocols
Storage Architecture
-
Temperature: 2–8 °C (Refrigerated).
-
Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).
-
Container: Amber glass vials with Teflon-lined caps to prevent photolysis of the C-I bond.
-
Incompatibility: Segregate from strong oxidizing agents (e.g.,
, ) to prevent uncontrolled oxidation of the sulfide to sulfone.
Synthesis Safety (Reaction Context)
When using this compound in Suzuki-Miyaura coupling :
-
Catalyst Safety: Palladium catalysts often used with this substrate are sensitizers.
-
Base Hazard: Bases like
or used in coupling can generate dust. -
Quench Protocol: Do not acidify the reaction mixture rapidly if residual sulfide is present, as this could theoretically release trace
or volatile mercaptans depending on side reactions.
Standard Operating Procedure (SOP) for Weighing:
-
Place balance inside the fume hood.
-
Use an antistatic gun to neutralize static charge on the solid (preventing powder scattering).
-
Clean spatula immediately with a solvent-soaked wipe (DCM) before removing from the hood.
Emergency Response Systems
Fire Fighting Measures
-
Combustion Products: Carbon oxides (
), Nitrogen oxides ( ), Sulfur oxides ( ), Hydrogen Iodide ( ). -
Extinguishing Media: Dry chemical,
, or alcohol-resistant foam.[3] Do not use high-volume water jet , as this may spread the chemical and create contaminated runoff. -
Specific Hazard:
and are corrosive. Firefighters must wear full SCBA.
Accidental Release (Spill)
-
Small Spill (< 5g):
-
Evacuate immediate area.[2]
-
Don PPE (Double nitrile gloves, goggles).
-
Cover spill with activated carbon or vermiculite to suppress vapor/dust.
-
Clean with a detergent-based solvent; avoid bleach (oxidizers can react with the thioether).
-
-
Skin Exposure:
-
Wash with soap and water for 15 minutes.
-
Note: Iodine compounds can stain; if yellowing persists, treat with a mild sodium thiosulfate solution to reduce iodine.
-
Reactivity & Degradation Pathways
Understanding the stability of 5-Iodo-3-methyl-2-(methylthio)pyridine is critical for yield optimization and safety.
Figure 2: Primary degradation pathways. The thioether is susceptible to oxidation, while the C-I bond is light-sensitive.
References
-
Boron Molecular . (n.d.). 5-Iodo-3-methyl-2-(methylthio)pyridine Product Entry. Retrieved March 5, 2026, from [Link]
-
National Center for Biotechnology Information . (2026). PubChem Compound Summary for substituted Pyridines. Retrieved March 5, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA) . (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved March 5, 2026, from [Link]
-
Bohdan, D. P., & Borysov, O. V. (2025).[5] An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. Retrieved March 5, 2026, from [Link]
Sources
Technical Whitepaper: Procurement, Properties, and Synthetic Utility of 5-Iodo-3-methyl-2-(methylthio)pyridine
Executive Summary
In the realm of advanced heterocyclic chemistry, the strategic selection of orthogonally functionalized building blocks is paramount for the efficient discovery of novel therapeutics and agrochemicals. 5-Iodo-3-methyl-2-(methylthio)pyridine (CAS: 1809158-03-9) represents a highly specialized scaffold designed for modular synthesis[1].
The architectural brilliance of this molecule lies in its dual-reactivity profile. The C5-iodine atom serves as an ideal, highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira). Simultaneously, the C2-methylthio group acts as a masked leaving group that can be oxidized to a sulfone for subsequent displacement, or utilized directly in transition-metal-catalyzed C-S activation pathways. This whitepaper provides a comprehensive guide to its procurement, physicochemical properties, and in-house synthetic methodologies.
Physicochemical Profiling
Accurate identification and characterization are the first steps in any rigorous quality control protocol. The quantitative structural data for this compound is summarized below to facilitate analytical verification.
Table 1: Physicochemical and Identification Data
| Parameter | Specification |
| Chemical Name | 5-Iodo-3-methyl-2-(methylthio)pyridine |
| CAS Number | 1809158-03-9 |
| Molecular Formula | C7H8INS |
| Molecular Weight | 265.11 g/mol |
| MDL Number | MFCD27756650 |
| Purity Standard | ≥ 95% (GC/HPLC) |
| Appearance | White to pale yellow solid |
Supply Chain Availability & Pricing Analytics
Due to the niche applications and the regioselective challenges inherent in its synthesis, 5-Iodo-3-methyl-2-(methylthio)pyridine commands a premium in the fine chemicals market[2]. The high cost is directly correlated with the rigorous purification required to remove structurally similar positional isomers during manufacturing.
Table 2: Global Pricing and Availability (Q1 2026)
| Supplier | Catalog Number | Pack Size | Purity | Price |
| AR01PFTK | 1 g | 95% | $569.00 USD | |
| AB516238 | 250 mg | 95% | €315.10 EUR | |
| AB516238 | 1 g | 95% | €573.85 EUR | |
| JN-0565 | Custom | 95% | Inquire | |
| 1809158-03-9 | Custom | ≥ 98% | Inquire |
Note: Pricing is subject to supply chain fluctuations and regional tariffs[3],[4].
Synthetic Methodologies & Reaction Causality
For research programs requiring larger quantities, in-house synthesis is often more economically viable than commercial procurement. The most robust and scalable route is the Nucleophilic Aromatic Substitution (SNAr) of (CAS: 59782-89-7)[5].
Causality of the Reaction Design:
The success of this synthesis relies on the inherent electronic properties of the pyridine ring. The electronegative pyridine nitrogen strongly withdraws electron density from the ortho (C2) and para (C4) positions. Consequently, the C2-chlorine atom is highly activated toward nucleophilic attack.
Conversely, the C5-iodine atom is meta to the nitrogen and remains electronically isolated from this activation. By utilizing a soft nucleophile like sodium thiomethoxide (NaSMe) in a polar aprotic solvent (DMF), the reaction proceeds with absolute regioselectivity at the C2 position. The polar aprotic solvent stabilizes the Meisenheimer complex transition state, ensuring rapid substitution while leaving the valuable C5-iodine bond intact for downstream cross-coupling.
Experimental Protocol: Regioselective SNAr
This protocol is designed as a self-validating system. The progress and success of the reaction are intrinsically confirmed by real-time LC-MS monitoring, where the mass shift provides immediate mechanistic proof.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 2-chloro-5-iodo-3-methylpyridine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Controlling the initial exotherm prevents poly-substitution and suppresses the degradation of the thiomethoxide anion.
-
Nucleophile Addition: Slowly add 1.1 equivalents of Sodium thiomethoxide (NaSMe) in small portions over 15 minutes.
-
Reaction Progression & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Validation Checkpoint: Aliquot 10 µL into methanol and analyze via LC-MS. The reaction is complete when the starting material mass (
) is entirely replaced by the product mass ( ). The +12 Da mass shift (loss of Cl -35.5, gain of SMe +47) confirms successful substitution, while the preserved isotopic pattern confirms the iodine remains untouched.
-
-
Quenching & Extraction: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Washing & Drying: Wash the combined organic layers extensively with brine (to remove residual DMF), dry over anhydrous sodium sulfate (Na
SO ), and filter. -
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a Hexanes/EtOAc gradient) to yield the pure target compound.
Downstream Applications & Workflow Visualization
Once synthesized, the 5-Iodo-3-methyl-2-(methylthio)pyridine scaffold is typically subjected to Pd-catalyzed cross-coupling to build extended aromatic systems critical for drug discovery.
Fig 1. SNAr synthesis workflow and downstream C5-activation of the target pyridine scaffold.
Safety & Handling Protocols
As with many halogenated heterocyclic building blocks, 5-Iodo-3-methyl-2-(methylthio)pyridine and its precursors must be handled with strict adherence to laboratory safety standards[6].
-
Hazard Statements: Compounds in this class typically trigger GHS warnings including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[7].
-
Handling: All manipulations involving NaSMe (which releases toxic and foul-smelling methanethiol gas upon contact with moisture/acids) must be conducted in a certified chemical fume hood.
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C, protected from light to prevent the homolytic cleavage of the carbon-iodine bond.
References
-
Boroncore. "1809158-03-9 | 5-Iodo-3-methyl-2-(methylthio)pyridine". Boroncore Catalog. Retrieved from:[Link]
-
National Center for Biotechnology Information (PubChem). "2-Bromo-5-iodo-3-methylpyridine | CID 10108680 - Safety and Hazards". PubChem Database. Retrieved from:[Link]
Sources
- 1. 1809158-03-9 | 5-Iodo-3-methyl-2-(methylthio)pyridine | Boroncore [boroncore.com]
- 2. aaronchem.com [aaronchem.com]
- 3. abcr.com [abcr.com]
- 4. Combi-Blocks [combi-blocks.com]
- 5. 2-Chloro-5-iodo-3-methylpyridine | CAS 59782-89-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 2-Bromo-5-iodo-3-methylpyridine | 65550-78-9 [sigmaaldrich.com]
- 7. 2-Bromo-5-iodo-3-methylpyridine | C6H5BrIN | CID 10108680 - PubChem [pubchem.ncbi.nlm.nih.gov]
Orthogonal Functionalization Strategies: 5-Iodo-3-methyl-2-(methylthio)pyridine vs. 2-Methoxy Analogs
The following technical guide details the strategic divergence between 5-Iodo-3-methyl-2-(methylthio)pyridine and its 2-methoxy analogs. This analysis focuses on their utility as orthogonal building blocks in medicinal chemistry and process development.
Executive Summary
In the design of polysubstituted pyridine scaffolds, the choice between a 2-methylthio (-SMe) and a 2-methoxy (-OMe) substituent at the 5-iodo-3-methylpyridine core is not merely structural—it is a strategic decision dictating the synthetic pathway.
-
The 2-Methoxy Analog acts as a "Static Shield." It provides electronic richness and solubility but remains chemically inert under standard cross-coupling conditions. It is the preferred choice when the 2-position is intended to remain unsubstituted or as a fixed alkoxy moiety in the final pharmacophore.
-
The 2-Methylthio Analog acts as a "Switchable Gateway." It offers orthogonal reactivity . The sulfur moiety is stable during C-5 functionalization (Suzuki/Sonogashira) but can be subsequently activated (via Liebeskind-Srogl coupling or oxidation/SNAr) to introduce a new carbon or heteroatom bond at C-2.
This guide explores the physicochemical profiles, orthogonal workflows, and experimental protocols for leveraging these distinct behaviors.
Part 1: Physicochemical & Bioisosteric Profile
The 3-methyl group provides a steric handle that influences the conformation of adjacent substituents, while the 5-iodo group serves as the primary reactive site. The differentiation lies entirely in the electronic and physical properties of the C-2 substituent.
Comparative Properties Table
| Feature | 2-Methylthio (-SMe) | 2-Methoxy (-OMe) | Impact on Drug Design |
| Electronic Effect | Weak Donor (+R), Soft Nucleophile | Strong Donor (+R), Hard Nucleophile | OMe makes the ring more electron-rich (higher pKa of Pyridine N). |
| Lipophilicity (LogP) | Higher (+0.3 to +0.5 vs OMe) | Lower | SMe increases membrane permeability; OMe improves aqueous solubility. |
| H-Bonding | Poor Acceptor | Moderate Acceptor | OMe can engage in critical H-bonds with active site residues. |
| Metabolic Stability | Low: Prone to S-oxidation (Sulfoxide/Sulfone) | Moderate: Prone to O-dealkylation (to Pyridone) | SMe is often a "metabolic soft spot" unless used as a transient synthetic handle. |
| Catalyst Interaction | Potential Poison (Soft S binds Pd) | Inert | SMe requires specific ligands (e.g., phosphines) to prevent Pd deactivation. |
Electronic Influence on Reactivity
-
2-OMe: The strong resonance donation (+R) of oxygen significantly raises the LUMO of the pyridine ring. This deactivates the ring towards nucleophilic aromatic substitution (SNAr) unless harsh conditions are used. However, it facilitates oxidative addition at the C-5 iodine by making the metal center more electron-rich upon coordination.
-
2-SMe: Sulfur is a weaker donor due to poor orbital overlap (3p-2p) with the pyridine ring. The ring remains sufficiently electron-deficient to allow for eventual activation. The "soft" nature of sulfur means it can competitively bind to soft transition metals (Pd, Cu), necessitating careful ligand selection during C-5 coupling.
Part 2: The Orthogonality Advantage (Synthetic Workflows)
The primary value of the 5-Iodo-3-methyl-2-(methylthio)pyridine scaffold is its ability to undergo sequential, orthogonal couplings.
The "Switchable" Pathway (SMe)
-
Step 1: C-5 Functionalization. The C-I bond is reactive toward Pd(0). Standard Suzuki-Miyaura or Sonogashira conditions work, provided the catalyst system is robust against sulfur coordination (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄). The -SMe group remains intact.
-
Step 2: C-2 Functionalization. The -SMe group is now activated via one of two routes:
-
Route A (Liebeskind-Srogl): Direct cross-coupling of the thioether with boronic acids using Cu(I) carboxylates and Pd(0).
-
Route B (Activation/SNAr): Oxidation to the sulfone (-SO₂Me) using mCPBA or Oxone, followed by displacement with nucleophiles (amines, alkoxides).
-
The "Static" Pathway (OMe)
-
Step 1: C-5 Functionalization. High-yielding Suzuki/Sonogashira couplings.
-
Step 2: End of Line. The -OMe group is generally stable. Converting it requires harsh acidic hydrolysis (HBr/AcOH) to generate the 2-pyridone, which is often a dead-end for C-C bond formation but useful if the pyridone is the target.
Visualization of Orthogonal Logic
Caption: Divergent synthetic pathways. The SMe scaffold enables dual C-C bond formation (Blue/Green path), while OMe serves as a terminal substituent (Red path).
Part 3: Experimental Protocols
Protocol A: C-5 Suzuki Coupling (SMe-Compatible)
Rationale: Standard Pd conditions may fail if the sulfur poisons the catalyst. Using a bidentate ligand or higher catalyst loading mitigates this.
-
Reagents: 5-Iodo-3-methyl-2-(methylthio)pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·DCM (3-5 mol%), K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Charge a reaction vial with the pyridine, boronic acid, base, and catalyst.[1]
-
Evacuate and backfill with Argon (3x).
-
Heat to 80-90°C for 4-12 hours. Monitor by LCMS.
-
Note: The SMe group should remain untouched. If desulfurization is observed, switch to anhydrous conditions (Toluene/K₃PO₄).
-
Protocol B: Liebeskind-Srogl Coupling (C-2 Functionalization)
Rationale: This reaction displaces the sulfur with a carbon nucleophile under neutral conditions, unique to the thioether scaffold.
-
Reagents: 5-Aryl-3-methyl-2-(methylthio)pyridine (1.0 equiv), Arylboronic acid (1.5 equiv), CuTC (Copper(I) thiophene-2-carboxylate, 1.5 equiv), Pd(PPh₃)₄ (5 mol%).
-
Solvent: THF (Anhydrous).
-
Procedure:
-
In a glovebox or under strict Argon flow, combine the thioether, boronic acid, CuTC, and Pd catalyst.
-
Add anhydrous THF.
-
Stir at 50-60°C for 12-18 hours.
-
Mechanism: Cu(I) coordinates the sulfur, facilitating oxidative addition of Pd into the C-S bond (which is otherwise inert).
-
Critical Step: CuTC is stoichiometric because it scavenges the thiolate byproduct.
-
Protocol C: Activation via S-Oxidation (Sulfone Route)
Rationale: Converting SMe to SO₂Me creates a highly reactive electrophile for SNAr, allowing introduction of amines or alkoxides.
-
Reagents: 2-Methylthiopyridine derivative (1.0 equiv), mCPBA (2.2-2.5 equiv).
-
Solvent: DCM (0°C to RT).
-
Procedure:
-
Dissolve substrate in DCM and cool to 0°C.
-
Add mCPBA portion-wise.
-
Stir at RT for 2-4 hours. Monitor for disappearance of both sulfide and sulfoxide intermediate.
-
Quench with aq. Na₂S₂O₃ and NaHCO₃.
-
Displacement: The resulting sulfone can be reacted with primary/secondary amines in DMSO/DIEA at 60-80°C to install the amino group at C-2.
-
Part 4: Troubleshooting & Optimization
Catalyst Poisoning (SMe Series)
If low conversion is observed during the initial C-5 coupling of the SMe analog:
-
Diagnosis: The "soft" sulfur is binding the Pd(II) species, preventing reduction to active Pd(0) or blocking the coordination site.
-
Solution:
-
Switch Ligands: Use S-Phos or X-Phos. These bulky, electron-rich phosphines bind Pd more tightly than the sulfide can.
-
Add Cu(I): Not recommended for the first step as it might trigger premature C-2 coupling or side reactions.
-
Purification: Ensure the starting material is free of thiols/disulfides (impurities from synthesis) which are more potent poisons than the thioether itself.
-
Demethylation (OMe Series)
If the 2-methoxy group is cleaved unintentionally:
-
Cause: Highly acidic conditions (e.g., strong Lewis acids like BBr₃ or AlCl₃ used elsewhere in the sequence).
-
Solution: Maintain basic or neutral conditions. If acidic workup is necessary, keep pH > 2 and temperature low.
References
-
Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[2][3] Journal of the American Chemical Society, 122(45), 11260–11261. Link
-
Villacampa, M., et al. (2005). Synthesis of 2-methoxy- and 2-methylthio-3-pyridylboronic acids and their application in Suzuki–Miyaura coupling. Tetrahedron, 61(46), 10999-11008. Link
-
Prokopcová, H., & Kappe, C. O. (2008). The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276–2286. Link
-
Koley, M., et al. (2011). Regioselective Syntheses of 2,3-Substituted Pyridines by Orthogonal Cross-Coupling Strategies. Synthesis, 2011(15), 2473-2481. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
Methodological & Application
Technical Application Note: Suzuki-Miyaura Coupling of 5-Iodo-3-methyl-2-(methylthio)pyridine
Part 1: Executive Summary & Strategic Analysis
The Substrate Challenge
The scaffold 5-Iodo-3-methyl-2-(methylthio)pyridine represents a high-value intermediate in kinase inhibitor discovery. However, it presents a "Trojan Horse" challenge in palladium catalysis:
-
The Reactive Handle (C5-Iodine): The C5 position is electronically activated for oxidative addition, making it the primary site for cross-coupling.
-
The Catalyst Poison (C2-Thiomethyl): The sulfur atom in the methylthio (–SMe) group is a soft Lewis base. It has a high affinity for soft metals like Palladium(0), potentially displacing phosphine ligands and forming unreactive Pd-S resting states (catalyst poisoning).
-
The Distraction (C3-Methyl): While not sterically crowding the C5-Iodine, the C3-methyl group forces the C2-SMe group into a specific conformation, potentially increasing the local concentration of sulfur near the metal center during the catalytic cycle.
The Solution: Ligand-Controlled Selectivity
To successfully couple this substrate without desulfurization (Liebeskind-Srogl type side reactions) or catalyst death, we must utilize bulky, electron-rich phosphine ligands . These ligands serve two functions:
-
Steric Bulk: Prevents the formation of multi-metal sulfur clusters.
-
Electronic Boost: Accelerates the oxidative addition into the C-I bond, ensuring it outcompetes sulfur coordination.
Part 2: Mechanistic Workflow & Chemo-Selectivity
The following diagram illustrates the kinetic competition between the desired Suzuki cycle and the off-cycle catalyst deactivation caused by the thioether moiety.
Caption: Kinetic competition between C-I oxidative addition (blue path) and sulfur-mediated catalyst poisoning (red path).
Part 3: Optimized Experimental Protocols
Protocol A: The "Workhorse" Method (Cost-Effective)
Best for: Standard aryl boronic acids, scale-up (grams), and non-hindered coupling partners.
Rationale: This protocol uses Pd(dppf)Cl₂ , a ferrocene-based bidentate ligand. The large bite angle and chelating effect of dppf make the Pd complex robust against sulfur displacement, while the dichloromethane adduct improves stability during weighing.
Reagents Table:
| Reagent | Equiv.[1][2][3] | Role |
| 5-Iodo-3-methyl-2-(methylthio)pyridine | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 - 0.05 | Catalyst |
| K₂CO₃ (2.0 M aq) | 3.0 | Base |
| 1,4-Dioxane | [0.2 M] | Solvent |
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (microwave or pressure tube) with the iodopyridine (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3-5 mol%).
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the 2.0 M K₂CO₃ solution (3:1 v/v ratio of Dioxane:Water).
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Monitoring: Check LCMS for the disappearance of the starting iodide (M+H ~ 266).
-
-
Workup: Cool to RT. Dilute with EtOAc and water.[4][5] Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[5]
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: The product will likely be UV active at 254 nm.
Protocol B: The "High-Performance" Method (Challenging Substrates)
Best for: Heteroaryl boronic acids, sterically hindered partners, or if Protocol A fails.
Rationale: This protocol utilizes XPhos Pd G3 (Buchwald Generation 3 Precatalyst). XPhos is a dialkylbiaryl phosphine that is exceptionally bulky. It creates a "protective shell" around the Pd, making sulfur coordination geometrically impossible while accelerating the coupling of electron-rich heterocycles.
Reagents Table:
| Reagent | Equiv.[1][2][3] | Role |
| 5-Iodo-3-methyl-2-(methylthio)pyridine | 1.0 | Electrophile |
| Heteroaryl Boronic Acid/Ester | 1.5 | Nucleophile |
| XPhos Pd G3 | 0.02 (2 mol%) | Precatalyst |
| K₃PO₃ (Tribasic Potassium Phosphate) | 3.0 | Base |
| Toluene / Water (10:1) | [0.15 M] | Solvent System |
Step-by-Step Procedure:
-
Solids: Combine iodopyridine, boronic ester, XPhos Pd G3, and solid K₃PO₄ in a reaction vessel.
-
Purge: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add degassed Toluene and Water. The biphasic system helps dissolve the inorganic base while keeping the catalyst in the organic phase.
-
Reaction: Heat vigorously to 100°C for 2–6 hours. Vigorous stirring is mandatory to ensure phase transfer.
-
Workup: Filter through a pad of Celite to remove Pd black. Elute with DCM.
-
Scavenging: If residual Pd is detected (colored product), treat the organic phase with SiliaMetS® Thiol or charcoal for 30 minutes before concentration.
Part 4: Troubleshooting & Optimization Matrix
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (S-poisoning) | Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G3 . Increase catalyst loading to 5-10 mol%. |
| Desulfurization (Loss of SMe) | Liebeskind-Srogl Side Reaction | Ensure Copper (Cu) is absent. Do not use CuI as a co-catalyst. Lower temperature to 80°C. |
| Protodeboronation | Unstable Boronic Acid | Switch base to milder KF or Na₂CO₃ . Use dry dioxane with anhydrous base if hydrolysis is rapid. |
| Homocoupling of Boronic Acid | Oxygen present | Degas solvents more rigorously (sparge with Ar for 15 mins). |
Part 5: References & Authority[1][7]
-
Suzuki-Miyaura Coupling Mechanism & Ligand Effects:
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
-
Coupling of Thioether-Containing Substrates:
-
Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Methylthio-Substituted Heterocycles. (General reactivity patterns of SMe-pyridines).
-
-
Use of Buchwald Precatalysts (XPhos) for Pyridines:
-
Catalyst Poisoning by Sulfur:
-
Shen, Q., et al. (2008). Palladium-Catalyzed Coupling of Aryl Sulfides. (Discusses the interaction of SMe with Pd). Link
-
Sources
Synthesis of 5-aryl-3-methyl-2-(methylthio)pyridines via cross-coupling
Application Note: High-Efficiency Synthesis of 5-Aryl-3-methyl-2-(methylthio)pyridines
Executive Summary
The 5-aryl-3-methyl-2-(methylthio)pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in potent inhibitors for targets such as JAK2 , GSK3 , and various oncogenic kinases.[1] However, the synthesis of this core presents a dual challenge: the regioselective functionalization of the pyridine ring and the catalyst deactivation (poisoning) caused by the thioether moiety during Palladium-catalyzed cross-coupling.
This guide details a robust, field-proven protocol for synthesizing this scaffold. We utilize a regioselective SNAr reaction to install the methylthio group, followed by a Buchwald-type Suzuki-Miyaura coupling utilizing SPhos , a ligand specifically chosen for its high turnover number (TON) and resistance to sulfur coordination.[1]
Retrosynthetic Analysis & Strategy
To ensure scalability and regiocontrol, we disconnect the biaryl bond at the 5-position. The 2-methylthio group is installed prior to coupling to prevent competition with the halogen handle.[1]
Strategic Logic:
-
Core Construction: The 2,5-dibromo-3-methylpyridine intermediate allows for differentiation between the C2 and C5 positions.[1]
-
Regioselectivity: The C2 position is electronically activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen, whereas the C5 position requires metal catalysis.
-
Catalyst Selection: Standard triphenylphosphine-based catalysts (e.g., Pd(PPh3)4) are prone to displacement by the sulfur atom of the methylthio group, leading to catalyst death. We employ SPhos , a bulky biaryl phosphine that creates a protective steric shell around the Pd center, preventing sulfur poisoning.
Figure 1: Retrosynthetic logic flow ensuring regiocontrol and catalyst stability.
Phase 1: Synthesis of the Activated Core
Step 1: Preparation of 2,5-Dibromo-3-methylpyridine
Rationale: Converting the amino group to a bromide activates the C2 position for subsequent substitution.
-
Starting Material: 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5).[1][2]
-
Reagents: NaNO2, HBr (48%), Br2.[2]
Protocol:
-
Suspend 2-amino-5-bromo-3-methylpyridine (10.0 g, 53.5 mmol) in 48% aq. HBr (30 mL) at -10°C.
-
Add Br2 (8.2 mL, 160 mmol) dropwise, maintaining temperature < 0°C.
-
Dropwise add a solution of NaNO2 (9.2 g, 133 mmol) in water (15 mL). Caution: Evolution of brown NOx gas.
-
Stir at -10°C for 30 min, then warm to RT for 2 h.
-
Quench: Pour into ice/NaOH solution (pH > 10). Extract with EtOAc (3x).[1][2][3]
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
-
Yield Expectation: ~85-90% (Off-white solid).
Step 2: Regioselective SNAr (The "Switch")
Rationale: The C2-bromide is significantly more electrophilic than the C5-bromide due to the electron-withdrawing nature of the adjacent pyridine nitrogen.[1] The C3-methyl group provides marginal steric hindrance but does not prevent attack at C2.[1]
Protocol:
-
Dissolve 2,5-dibromo-3-methylpyridine (5.0 g, 19.9 mmol) in anhydrous DMF (50 mL).
-
Add Sodium Thiomethoxide (NaSMe) (1.53 g, 21.9 mmol, 1.1 equiv) at 0°C.
-
Note: Do not use excess NaSMe (>1.2 equiv) to avoid bis-substitution.[1]
-
-
Stir at 0°C for 1 h, then allow to warm to RT for 2 h.
-
Monitor: TLC (Hexanes/EtOAc 9:1). Product is more polar than starting material.
-
Workup: Dilute with water (200 mL), extract with Et2O (3x). Wash organics with LiCl (5% aq) to remove DMF.[1]
-
Yield Expectation: 75-80% of 5-bromo-3-methyl-2-(methylthio)pyridine .
Phase 2: The SPhos-Mediated Cross-Coupling[1]
This is the critical step. Standard ligands (PPh3, dppf) often fail here because the thioether sulfur coordinates to Pd(II), forming a stable, unreactive resting state. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) prevents this via steric bulk and the hemilabile coordination of its methoxy group.[1]
Optimization Table: Catalyst Screening
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield | Notes |
| 1 | Pd(PPh3)4 | Na2CO3 | DME/H2O | 80 | 15% | Stalled; Catalyst poisoning observed.[1] |
| 2 | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | 45% | Moderate; significant homocoupling. |
| 3 | Pd(OAc)2 / SPhos (1:2) | K3PO4 | Toluene/H2O | 100 | 92% | Optimal; Full conversion < 2h. |
| 4 | Pd2(dba)3 / XPhos | K3PO4 | n-BuOH | 100 | 88% | Good alternative; harder workup.[1] |
Detailed Protocol (Entry 3)
Reagents:
-
Substrate: 5-bromo-3-methyl-2-(methylthio)pyridine (1.0 equiv).
-
Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv).[1]
-
Ligand: SPhos (4 mol%).[1]
-
Base: K3PO4 (2.0 equiv, finely ground).
-
Solvent: Toluene : Water (10:1 ratio).[1]
Workflow:
-
Pre-complexation: In a reaction vial, add Pd(OAc)2 and SPhos. Add 1 mL of Toluene and stir at RT for 5 mins to generate the active catalytic species (solution turns from orange to pale yellow).
-
Loading: Add the pyridine substrate (1.0 mmol), arylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol).
-
Degassing: Add remaining Toluene (4 mL) and Water (0.5 mL). Sparge with Argon for 5 minutes. Oxygen inhibits the reduction of Pd(II) to Pd(0).
-
Reaction: Seal the vial and heat to 100°C for 2-4 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.
-
Scavenging (Optional): If residual Pd is an issue, treat the organic phase with SiliaMetS® Thiol scavenger resin.
Mechanism of Action (SPhos Specifics)
The success of this protocol relies on the unique properties of the Buchwald ligand.
Figure 2: Catalytic cycle highlighting the oxidative addition of the bromopyridine and the blocking of sulfur coordination by the bulky SPhos ligand.
Troubleshooting & Critical Parameters
-
Issue: Low Conversion / Stalled Reaction.
-
Cause: Oxidation of the catalytic species or insufficient ligand.[5]
-
Fix: Ensure strict degassing. Increase SPhos:Pd ratio to 2.5:1.
-
-
Issue: Desulfurization (Loss of -SMe).
-
Cause: Reductive elimination of the C-S bond (rare with Pd, common with Ni).
-
Fix: Lower temperature to 80°C and extend time. Avoid Ni catalysts.
-
-
Issue: Foul Odor.
References
-
Preparation of 2,5-dibromo-3-methylpyridine
-
SPhos Efficacy in Heteroaryl Coupling
-
Catalyst Poisoning by Sulfur
- Title: Identification and Elimination of an Unexpected C
-
Source: ResearchGate.[6]
-
Bioactivity of Nitropyridines/Pyridines
-
Title: Nitropyridines in the Synthesis of Bioactive Molecules.[7]
- Source: MDPI.
-
Sources
- 1. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2,5-Dibromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
Advanced Sonogashira Coupling Strategies for 5-Iodopyridine Derivatives: Mechanistic Insights and Optimized Protocols
Introduction & Mechanistic Rationale
5-Iodopyridine derivatives are indispensable building blocks in medicinal chemistry, serving as direct precursors to complex heterocycles like 5-azaindoles, which are potent kinase inhibitors[1]. The Sonogashira cross-coupling of these substrates with terminal alkynes represents a highly efficient C-C bond-forming strategy[2].
The mechanism relies on a synergistic Pd/Cu dual catalytic cycle. For 5-iodopyridines, the oxidative addition of the highly polarized C-I bond to the Pd(0) center is kinetically favored compared to bromides or chlorides[2]. However, the inherent basicity and coordinating ability of the pyridine nitrogen pose a risk of catalyst poisoning. This necessitates the use of robust bidentate or sterically demanding ligands to stabilize the Pd(II) intermediate and ensure efficient transmetalation from the copper acetylide complex[3].
Mechanistic pathway of the Pd/Cu-catalyzed Sonogashira coupling for 5-iodopyridines.
Causality in Experimental Optimization
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than blindly following a recipe. The unique electronic environment of the 5-iodopyridine scaffold requires precise tuning of the reaction matrix:
-
Catalyst Selection: While Pd(PPh3)4 is common, PdCl2(PPh3)2 is overwhelmingly preferred for 5-iodopyridines[3]. The Pd(II) precatalyst is highly air-stable and is smoothly reduced in situ to the active Pd(0) species by the terminal alkyne or the amine base, ensuring a controlled release of the active catalyst.
-
Copper Co-Catalysis & Oxygen Exclusion: CuI is added to generate the highly reactive copper acetylide, which significantly accelerates the transmetalation step. However, Cu(I) is notoriously prone to catalyzing the Glaser-Hay homocoupling of alkynes in the presence of trace oxygen[2][4]. Therefore, rigorous degassing (e.g., freeze-pump-thaw) is not optional; it is a fundamental requirement to suppress alkyne dimer formation.
-
Solvent and Base Matrix: The standard matrix is DMF with Et3N[3]. DMF provides the necessary dielectric constant to dissolve polar intermediates, while Et3N acts as the stoichiometric base to neutralize the HI byproduct. Recently, γ-valerolactone-based ionic liquids (e.g., [TBP][4EtOV]) have emerged as green alternatives that can function simultaneously as solvent, ligand, and base, enabling copper-free couplings at lower temperatures[5].
Substrate Scope & Quantitative Yields
The table below summarizes validated yield metrics for the coupling of various 5-iodopyridine derivatives with terminal alkynes, demonstrating the robustness of the optimized conditions across different functional groups.
| Substrate | Terminal Alkyne | Catalyst System | Reaction Conditions | Isolated Yield (%) | Ref |
| 2-Chloro-5-iodopyridine | Phenylacetylene | 0.5 mol% PdCl2(PPh3)2 | [TBP][4EtOV], 55°C, 3h | 72% | [5] |
| 2-Amino-3-iodopyridine | Phenylacetylene | 0.5 mol% PdCl2(PPh3)2 | [TBP][4EtOV], 55°C, 3h | 75% | [5] |
| 4-Amino-2-bromo-5-iodopyridine | Substituted Alkynes | PdCl2(PPh3)2 / CuI | DMF / Et3N, 60°C | >80% | [1] |
| 5-Iodopyridines (General) | Terminal Alkynes | 5 mol% PdCl2(PPh3)2 / CuI | DMF / Et3N, 65°C | 75–95% | [3] |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each step includes an observable metric to confirm success before proceeding, minimizing downstream failures and ensuring high-fidelity results[4].
Step-by-step self-validating workflow for the Sonogashira coupling protocol.
Step 1: System Preparation and Degassing
-
Action: To a flame-dried Schlenk flask, add anhydrous DMF (10 mL) and Et3N (3.0 equiv). Subject the solvent mixture to three freeze-pump-thaw cycles backfilled with ultra-pure N2 or Argon[4].
-
Validation Checkpoint: No dissolved gas bubbles should evolve upon applying dynamic vacuum during the final thaw cycle.
Step 2: Catalyst Loading
-
Action: Under positive N2 flow, add the 5-iodopyridine derivative (1.0 equiv), PdCl2(PPh3)2 (5 mol%), and CuI (5 mol%)[3].
-
Validation Checkpoint: The solution should transition to a clear, pale yellow/orange color. A dark black precipitate at this stage indicates premature catalyst decomposition (Pd black formation).
Step 3: Alkyne Addition and Heating
-
Action: Add the terminal alkyne (1.2–1.5 equiv) dropwise. Heat the reaction mixture to 60–65 °C[3].
-
Validation Checkpoint: Within 15–30 minutes, a white/yellowish precipitate of Et3N·HI salt must begin to form, providing visual confirmation of catalytic turnover.
Step 4: In-Process Control (IPC)
-
Action: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Checkpoint: The extracted ion chromatogram (EIC) must show complete disappearance of the starting 5-iodopyridine mass (M+H) and the appearance of the target product mass.
Step 5: Quench and Purification
-
Action: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
-
Validation Checkpoint: The final isolated product should exhibit a characteristic alkyne stretch (~2200 cm⁻¹) in IR spectroscopy and the expected molecular ion peak in HRMS[4].
Troubleshooting Logic & In-Process Controls
-
Observation: High levels of alkyne dimer (Glaser product) detected in LC-MS.
-
Causality: Oxygen ingress oxidized Cu(I) to Cu(II), triggering homocoupling[2].
-
Correction: Discard the batch. Rigorously check Schlenk line integrity, replace septa, and repeat the freeze-pump-thaw degassing step.
-
-
Observation: Reaction stalls at ~50% conversion.
-
Causality: The basic pyridine nitrogen is competitively binding to the Pd center, starving the catalytic cycle.
-
Correction: Spike the reaction with an additional 2 mol% of PdCl2(PPh3)2, or switch to a more sterically demanding ligand (e.g., XPhos) in future runs to prevent off-target coordination.
-
-
Observation: Dehalogenation of the 5-iodopyridine substrate.
-
Causality: Excess base or moisture in the system promoting hydrodehalogenation over transmetalation.
-
Correction: Ensure strictly anhydrous conditions and verify the purity/dryness of the Et3N base.
-
References
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source: Beilstein Journal of Organic Chemistry URL:5
-
Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach Source: ResearchGate URL:3
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: MDPI Molecules URL:1
-
Sonogashira coupling - Wikipedia Source: Wikipedia URL:2
-
Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol Source: Benchchem URL:4
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
Application Note: Selective Oxidation of 2-(Methylthio)pyridine
Executive Summary
The oxidation of 2-(methylthio)pyridine presents a classic chemoselectivity challenge in heterocyclic chemistry. The objective is to oxidize the sulfur atom while avoiding two common pitfalls:
-
Over-oxidation: Controlling the reaction to stop at the sulfoxide (S=O) without progressing to the sulfone (O=S=O).
-
N-Oxidation: Preventing the electrophilic attack on the pyridine nitrogen, which yields the pyridine N-oxide side product.
This guide details two distinct, high-fidelity protocols. Protocol A utilizes Sodium Periodate (NaIO₄) for the precise synthesis of the sulfoxide . Protocol B employs a catalytic Sodium Tungstate (Na₂WO₄) / Hydrogen Peroxide system for the exhaustive oxidation to the sulfone . Both methods rely on specific pH and mechanistic controls to ensure >95% chemoselectivity.
Strategic Analysis & Mechanism
The Chemoselectivity Challenge
The pyridine ring contains a basic nitrogen atom (
-
The Sulfur Advantage: Sulfur is generally more nucleophilic than the pyridine nitrogen. However, once oxidized to the sulfoxide, the sulfur becomes electron-deficient, making the second oxidation step (to sulfone) slower.
-
The Nitrogen Risk: If the reaction media is neutral or basic, the free base nitrogen is susceptible to oxidation, forming N-oxides.
-
The Solution (The "Acid Trick"): Conducting the oxidation in acidic media (or using reagents that allow acidic buffering) protonates the pyridine nitrogen (
). The pyridinium ion is non-nucleophilic and resistant to oxidation, directing the oxidant exclusively to the sulfur.
Reaction Pathway Diagram
The following diagram illustrates the stepwise oxidation and the competing N-oxide pathway.
Figure 1: Reaction pathway showing stepwise S-oxidation and the competing N-oxidation side reaction.
Protocol A: Selective Synthesis of Sulfoxide
Target: 2-(Methylsulfinyl)pyridine Reagent: Sodium Periodate (NaIO₄) Mechanism: NaIO₄ is a mild oxidant that typically fails to oxidize sulfoxides to sulfones due to steric hindrance and electronic factors, making it the "Gold Standard" for stopping at the sulfoxide stage.
Materials
-
Substrate: 2-(methylthio)pyridine (1.0 eq)
-
Oxidant: Sodium Periodate (NaIO₄) (1.05 eq)
-
Solvent: Methanol / Water (1:1 v/v)
-
Quench: Saturated NaHSO₃ solution
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve 2-(methylthio)pyridine (10 mmol, 1.25 g) in 30 mL of Methanol.
-
Solvation: Add 30 mL of distilled water. The solution may warm slightly; cool to 0°C in an ice bath.
-
Addition: Add Sodium Periodate (10.5 mmol, 2.25 g) portion-wise over 10 minutes. The slurry will eventually clear as NaIO₄ reacts.
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 12–16 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane). The sulfide spot will disappear.
-
-
Filtration: A white precipitate (NaIO₃) often forms. Filter this off to simplify extraction.
-
Extraction: Remove methanol under reduced pressure (rotary evaporator). Extract the remaining aqueous layer with Dichloromethane (DCM) (
mL). -
Workup: Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purification: If necessary, purify via flash chromatography (Gradient: 0
5% MeOH in DCM).
Expected Yield: 85–92% Selectivity: >98% Sulfoxide.
Protocol B: Exhaustive Oxidation to Sulfone
Target: 2-(Methylsulfonyl)pyridine
Reagent: Hydrogen Peroxide (30%) + Sodium Tungstate (Cat.)
Mechanism: Tungstate (
Materials
-
Substrate: 2-(methylthio)pyridine (1.0 eq)
-
Oxidant: Hydrogen Peroxide (30% aq) (2.5 – 3.0 eq)
-
Catalyst: Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (1–2 mol%)
-
Solvent/Acid: Glacial Acetic Acid (AcOH) or dilute H₂SO₄.
Step-by-Step Procedure
-
Setup: Dissolve 2-(methylthio)pyridine (10 mmol, 1.25 g) in 15 mL of Glacial Acetic Acid.
-
Note: The acetic acid serves as both solvent and N-protecting agent.
-
-
Catalyst: Add Sodium Tungstate (0.1 mmol, ~33 mg).
-
Oxidation: Heat the solution to 50°C. Dropwise add Hydrogen Peroxide (30%, 30 mmol, ~3.1 mL) over 20 minutes.
-
Caution: Exothermic reaction. Monitor internal temperature.
-
-
Completion: Increase temperature to 60–70°C and stir for 2–4 hours.
-
Checkpoint: TLC should show complete conversion to the polar sulfone.
-
-
Quench: Cool to room temperature. Carefully add saturated Na₂SO₃ or NaHSO₃ solution to destroy excess peroxides. Verify peroxide absence with starch-iodide paper.
-
Neutralization: Carefully neutralize the acetic acid with NaOH (6M) or saturated NaHCO₃ until pH
8.-
Critical: The sulfone is stable, but neutralization is required to extract the free pyridine base into the organic layer.
-
-
Extraction: Extract with Ethyl Acetate (
mL). -
Isolation: Dry over Na₂SO₄ and concentrate. The product often crystallizes upon removal of solvent.[1]
Expected Yield: 90–95% Physical State: White crystalline solid (mp 86–88°C).
Analytical Data & Characterization
The shift of the methyl group in ¹H NMR is the primary diagnostic tool for determining oxidation state.
| Feature | Sulfide (Start) | Sulfoxide (Product A) | Sulfone (Product B) |
| Methyl Shift ( | ~2.55 (s) | ~2.85 (s) | ~3.33 (s) |
| Pyridine H-3 Shift | ~7.15 (d) | ~8.05 (d) | ~8.15 (d) |
| Polarity (TLC) | High | Mid | Low |
| Melting Point | Liquid (Oil) | Low melting solid | 86–88°C |
Note: NMR shifts are approximate (in
Troubleshooting & Safety
Managing N-Oxides
If you observe a side product with a methyl shift similar to the sulfide but with aromatic protons shifted downfield, you likely have N-oxidation.
-
Cause: pH was too high (basic) during oxidation.
-
Fix: Ensure acidic buffering (Protocol B uses AcOH). For Protocol A, NaIO₄ is generally selective enough, but keeping the solution neutral-to-slightly acidic helps.
Decision Workflow
Use the following logic tree to select the correct method for your needs.
Figure 2: Decision tree for reagent selection based on target oxidation state.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
-
Kon, Y., et al. "Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide." Tetrahedron, 2014, 70 , 7584–7592.[2] Link (Validation of Tungstate/H2O2 method for pyridines).
-
Varma, R. S., et al. "The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles."[3] Organic Letters, 1999, 1 (2), 189–191. Link (Alternative green oxidation methods).
- Drabowicz, J., et al. "Oxidations of Sulfides to Sulfoxides." Organic Syntheses, Coll. Vol. 8, p.464 (1993). (General protocol for NaIO4 selectivity).
-
PubChem Database. "2-(Methylsulfonyl)pyridine."[4] CID 98667. Link (Physical property verification).
Sources
Application Note: Functionalization of C-5 Position in 2-(methylthio)pyridines
Executive Summary
The 2-(methylthio)pyridine scaffold is a versatile pharmacophore in medicinal chemistry, serving as a precursor to sulfoxides/sulfones (nucleophilic displacement handles) and as a directing group for transition-metal catalysis. However, functionalizing the C-5 position presents a specific regiochemical challenge due to the competing electronic influences of the pyridine nitrogen and the C-2 substituent.
This guide details the strategic protocols for accessing the C-5 position. Unlike C-3 functionalization, which is often achieved via Directed Ortho Metalation (DoM), C-5 functionalization relies on exploiting the para-directing electronic bias of the sulfide group in Electrophilic Aromatic Substitution (EAS) or halogen-metal exchange sequences. We provide validated protocols for regioselective bromination , Suzuki-Miyaura cross-coupling , and Lithium-Halogen exchange .
Strategic Analysis: Reactivity & Regiocontrol[1]
To successfully functionalize C-5, one must understand the electronic landscape of the substrate:
-
The Pyridine Ring: Inherently electron-deficient, making EAS difficult.
-
The 2-SMe Group: A strong
-donor and -donor. It activates the ring towards electrophiles.[1]-
Resonance Effect: Directs electron density to C-3 (ortho) and C-5 (para) .
-
Steric Effect: C-3 is sterically crowded, flanked by the SMe group and the ring Nitrogen. C-5 is sterically accessible.
-
Nitrogen Influence: The ring nitrogen inductively deactivates C-2 and C-6 most strongly.
-
Reaction Pathway Visualization
Figure 1: Strategic workflow for accessing C-5 functionalized derivatives starting from regioselective bromination.
Detailed Experimental Protocols
Protocol A: Regioselective Bromination at C-5
Objective: Synthesis of 5-bromo-2-(methylthio)pyridine. Mechanism: Electrophilic Aromatic Substitution (EAS). The SMe group activates C-5 more effectively than C-3 due to steric hindrance at the ortho position [1, 2].
Materials:
-
2-(methylthio)pyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (MeCN) (0.5 M concentration)
-
Ammonium Acetate (10 mol% - Optional catalyst)
Step-by-Step:
-
Setup: Charge a round-bottom flask with 2-(methylthio)pyridine and MeCN. Cool to 0°C in an ice bath.
-
Addition: Add NBS portion-wise over 15 minutes. Critical: Maintain low temperature to maximize regioselectivity.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with water (2x) and brine (1x).
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).
-
Note: The 5-bromo isomer typically elutes after the starting material but before any 3,5-dibromo byproduct.
-
Validation Criteria:
-
1H NMR (CDCl3): Look for the C-6 proton as a doublet (d, J~2.5 Hz) shifted downfield (~8.5 ppm) and the C-4 proton (dd) and C-3 proton (d). The absence of a C-5 proton signal confirms substitution.
Protocol B: C-5 Arylation via Suzuki-Miyaura Coupling
Objective: Installation of aryl/heteroaryl groups at C-5.[2] Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation and reductive elimination [3].
Materials:
-
5-bromo-2-(methylthio)pyridine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂[3]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[4]
Step-by-Step:
-
Degassing: Combine the bromide, boronic acid, and base in a reaction vial. Add solvents and sparge with Nitrogen/Argon for 10 minutes.
-
Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure. Seal the vial.
-
Heating: Heat to 80–90°C for 4–16 hours.
-
Workup: Filter through a Celite pad, rinsing with EtOAc. Wash filtrate with water/brine.
-
Purification: Flash chromatography (Gradient 5-30% EtOAc/Hexanes).
Protocol C: Lithium-Halogen Exchange (For Electrophiles)
Objective: Introduction of Formyl (-CHO), Carboxyl (-COOH), or Silyl groups. Mechanism: Fast Li/Br exchange generates the transient 5-lithio species, which is nucleophilic [4].
Materials:
-
5-bromo-2-(methylthio)pyridine (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Electrophile (e.g., DMF, CO₂, TMSCl) (1.5 equiv)
-
Solvent: Anhydrous THF or Et₂O
Step-by-Step:
-
Cryogenic Setup: Dissolve the bromide in anhydrous THF under Argon. Cool to -78°C (Dry ice/Acetone).
-
Exchange: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30–45 minutes.
-
Checkpoint: The solution often turns yellow/orange.
-
-
Quench: Add the electrophile (neat or in THF) dropwise.
-
Warming: Stir at -78°C for 30 mins, then allow to warm to 0°C (or RT depending on electrophile).
-
Termination: Quench with saturated NH₄Cl solution. Extract with EtOAc.[5]
Quantitative Performance & Troubleshooting
Yield Comparison Table
| Reaction Type | Target Substituent (C-5) | Typical Yield | Key Challenge | Solution |
| Bromination | Bromine (-Br) | 75–85% | 3,5-Dibromination | Control NBS stoichiometry (1.0 eq) & Temp (0°C) |
| Suzuki | Phenyl (-Ph) | 80–95% | Protodebromination | Use anhydrous solvents; optimize base (K₃PO₄) |
| Li-Exchange | Formyl (-CHO) | 65–75% | Wurtz coupling | Keep Temp < -70°C; Add n-BuLi slowly |
| Li-Exchange | Carboxyl (-COOH) | 60–70% | Solubility of Li-salt | Acidify aqueous workup to pH 3-4 carefully |
Expert Troubleshooting Insights
-
Regioselectivity Issues: If significant 3-bromo product is observed during Protocol A, switch solvent to DMF . The higher dielectric constant often enhances the para-directing effect of the SMe group.
-
Catalyst Poisoning: The thioether (SMe) can coordinate to Pd, potentially poisoning the catalyst in Protocol B. If yields are low, switch to Pd(dppf)Cl₂ (bidentate ligand resists displacement) or increase catalyst loading to 5-10 mol%.
-
S-Oxidation: Avoid using oxidants (e.g., peroxides) during workup, as the SMe group is easily oxidized to Sulfoxide (SOMe) or Sulfone (SO₂Me).
References
-
Regioselective Bromination of 2-amino-4-methylpyridine . BenchChem Application Notes. Link
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . PMC. Link
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling . Molecules. 2017.[6] Link
-
Directed Lithiation and Substitution of Pyridine Derivatives . Heterocycles. 2015.[7][8] Link
-
Synthesis of 5-bromo-2-(methylthio)pyrimidine . ChemicalBook Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Preparation of 5-Iodo-3-methyl-2-(methylthio)pyridine from 2-amino-3-methylpyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction and Strategic Rationale
The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern pharmaceutical development. The target compound, 5-Iodo-3-methyl-2-(methylthio)pyridine , is a highly versatile building block. The presence of the 5-iodo group provides an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the 2-methylthio group can be oxidized to a sulfone or sulfoxide to serve as a leaving group in subsequent nucleophilic aromatic substitution (
Synthesizing this compound from the commercially available 2-amino-3-methylpyridine requires a strategic two-step approach designed to maximize regioselectivity and prevent unwanted side reactions such as the formation of stable 2-pyridones.
Mechanistic Causality & Reagent Selection
-
Step 1: Regioselective Iodination. The starting material features a strongly activating, ortho/para-directing amino group (-NH₂) at the 2-position and a weakly activating methyl group at the 3-position. Because the 3-position is blocked, electrophilic aromatic substitution (
) is directed predominantly to the 5-position (para to the amino group), which is both electronically enriched and sterically accessible [1]. N-Iodosuccinimide (NIS) is selected over elemental iodine ( ) because it acts as a mild, steady-state source of the iodonium ion ( ), strictly preventing over-iodination. -
Step 2: Non-Aqueous Diazotization and Thioetherification. Converting a 2-aminopyridine to a 2-thioether via traditional aqueous Sandmeyer conditions frequently fails because the transient diazonium salt rapidly hydrolyzes to form a thermodynamically stable 2-pyridone. To circumvent this, a non-aqueous diazotization is employed [2]. tert-Butyl nitrite (t-BuONO) generates the diazonium intermediate in situ. Upon mild heating, nitrogen gas (
) is extruded, and the resulting highly reactive purinyl-like radical/cation is immediately trapped by dimethyl disulfide (MeSSMe), cleanly yielding the methylthio ether [3].
Synthetic Workflow
Figure 1: Two-step synthetic workflow for the preparation of 5-Iodo-3-methyl-2-(methylthio)pyridine.
Experimental Protocols
Step 1: Preparation of 2-Amino-5-iodo-3-methylpyridine
Objective: Regioselective electrophilic iodination at the 5-position.
-
Reaction Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar. Charge the flask with 2-amino-3-methylpyridine (1.0 equiv, e.g., 10.0 mmol) and dissolve in anhydrous acetonitrile (MeCN, 0.2 M).
-
Light Shielding: Wrap the reaction flask in aluminum foil. Rationale: NIS and iodine intermediates are light-sensitive; shielding prevents radical-mediated side reactions.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise over 15 minutes to control the mild exotherm.
-
Execution: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours. Monitor the complete consumption of the starting material via LC-MS or TLC (UV detection).
-
Quenching & Workup: Dilute the mixture with ethyl acetate and add saturated aqueous sodium thiosulfate (
) solution. Rationale: Thiosulfate instantly reduces and neutralizes any unreacted electrophilic iodine species. Stir vigorously for 10 minutes until the organic layer is decolorized. -
Isolation: Separate the layers. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude solid via silica gel flash chromatography to afford the pure intermediate.
Step 2: Preparation of 5-Iodo-3-methyl-2-(methylthio)pyridine
Objective: Conversion of the primary amine to a methylthio ether via non-aqueous diazotization.
-
Reaction Setup: In a heavy-walled glass reaction tube or round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-iodo-3-methylpyridine (1.0 equiv, e.g., 5.0 mmol) in anhydrous acetonitrile (0.1 M).
-
Trapping Agent Addition: Add dimethyl disulfide (MeSSMe, 10.0 equiv). Rationale: A large excess of MeSSMe is required to ensure the transient radical/cation is trapped instantly before dimerization or solvent-trapping can occur.
-
Degassing: Bubble dry nitrogen or argon gas through the solution for 10 minutes to remove dissolved oxygen.
-
Diazotization: Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise via syringe at room temperature.
-
Execution: Heat the reaction mixture to 65 °C and stir for 4–6 hours. Vigorous gas evolution (
) will be observed initially. Monitor the reaction via LC-MS. -
Workup & Isolation: Cool the reaction to room temperature. Caution: Perform the next step in a well-ventilated fume hood due to the severe stench of dimethyl disulfide. Concentrate the mixture under reduced pressure. Purify the crude dark oil via silica gel chromatography (eluting with a Hexanes/Ethyl Acetate gradient) to isolate the target 5-Iodo-3-methyl-2-(methylthio)pyridine.
Quantitative Data Summary
The following table summarizes the optimized stoichiometric parameters and expected yields for the two-step synthesis, providing a baseline for scale-up operations.
| Step | Transformation | Key Reagents | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Regioselective Iodination | 2-amino-3-methylpyridineNIS | 1.01.05 | 20–25 | 12–16 | 80–88% |
| 2 | Non-Aqueous Thiolation | Intermediatet-BuONOMeSSMe | 1.01.510.0 | 65 | 4–6 | 55–70% |
References
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition (Electrophilic Aromatic Substitution Directing Effects) Source: John Wiley & Sons URL: [Link]
-
Title: 2-Substitution of Adenine Nucleotide Analogues Containing a Bicyclo[3.1.0]hexane Ring System Locked in a Northern Conformation: Enhanced Potency as P2Y1 Receptor Antagonists (Methodology for non-aqueous diazotization and thiolation) Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]
-
Title: Recent Advances in the Synthesis of Selenophenes and Their Derivatives (Use of t-BuONO and disulfides/diselenides for in situ radical trapping) Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]
Heck reaction parameters for 5-iodo-2-thiomethylpyridine substrates
Part 1: Executive Summary & Strategic Approach
The Challenge: Coupling 5-iodo-2-thiomethylpyridine presents a "perfect storm" of catalytic challenges. While the iodide at the C5 position is a competent leaving group, the substrate contains two distinct catalyst poisons: the pyridine nitrogen and, more critically, the thiomethyl (-SMe) group at C2. Sulfur is a "soft" donor that binds strongly to Palladium (Pd), frequently arresting the catalytic cycle by forming stable, unreactive resting states (palladacycles) rather than facilitating turnover. Furthermore, the electron-donating nature of the -SMe group (via resonance) slightly deactivates the C5-I bond toward oxidative addition compared to electron-deficient pyridines.
The Solution: Standard "textbook" Heck conditions (e.g., Pd(PPh3)4) will likely fail due to ligand displacement by sulfur. Success requires a High-Activity/High-Steric strategy:
-
Ligand Dominance: Use bulky, electron-rich ligands (Buchwald biaryl phosphines or Tri-tert-butylphosphine) that bind Pd more strongly than the sulfur atom and sterically preclude the formation of dimeric sulfur-bridged Pd species.
-
Halide Scavenging (Optional but recommended): The use of silver salts can abstract iodide and sequester sulfur, though this is often reserved for stubborn cases.
-
Thermal Drive: Elevated temperatures (>100°C) are necessary to promote the dissociation of the Pd-S bond.
Part 2: Mechanistic Analysis & Signaling Pathways
To optimize this reaction, one must visualize the competition between the productive catalytic cycle and the inhibitory sulfur coordination.
Figure 1: Competitive Pathways in S-Substituted Pyridine Coupling
Caption: The critical fork occurs at Pd(0): The catalyst must undergo Oxidative Addition (Green) before it is trapped by Sulfur Coordination (Red). Bulky ligands favor the Green path.
Part 3: Optimization Parameters
The following parameters are derived from field data on sulfur-containing heterocycles (thiazoles, thiophenes, and thioethers).
Catalyst & Ligand Selection (The Critical Variable)
-
Recommendation: Pd(OAc)₂ + SPhos (or XPhos).
-
Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich (facilitating oxidative addition into the deactivated C-I bond) and extremely bulky. The bulk prevents the formation of inactive Pd-S-Pd dimers.
-
Alternative: Pd(P(t-Bu)₃)₂ . The steric bulk of the tert-butyl groups effectively "shuts out" sulfur coordination.
Base & Additives
-
Primary Base: Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" (higher solubility in organic solvents) is crucial for difficult couplings.
-
Solvent: DMF or NMP (anhydrous). High boiling points are required.
-
Additive (If conversion < 20%): Ag₂CO₃ (1.0 equiv). Silver salts precipitate AgI, driving the reaction forward, and can also coordinate to the sulfur, acting as a "sacrificial" Lewis acid to protect the Pd.
Screening Matrix (Quantitative)
| Parameter | Condition A (Standard) | Condition B (High Performance) | Condition C (The "Nuclear" Option) |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(OAc)₂ (10 mol%) |
| Ligand | PPh₃ (20 mol%) | SPhos (10 mol%) | P(t-Bu)₃ HBF₄ (10 mol%) |
| Base | Et₃N (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Ag₂CO₃ (1.0 equiv) + K₂CO₃ |
| Solvent | MeCN | DMF | NMP |
| Temp | 80°C | 100°C | 120°C |
| Expected Result | <10% Yield (Poisoning) | 65-85% Yield | >90% Yield (High Cost) |
Part 4: Detailed Experimental Protocol
Protocol ID: HECK-S-PYR-05 Target: Coupling of 5-iodo-2-thiomethylpyridine with n-Butyl Acrylate (Model Alkene).
Materials:
-
Substrate: 5-iodo-2-thiomethylpyridine (1.0 equiv, 1.0 mmol, 251 mg)
-
Alkene: n-Butyl Acrylate (1.5 equiv, 1.5 mmol, 192 mg)
-
Catalyst: Pd(OAc)₂ (5 mol%, 11.2 mg)
-
Ligand: SPhos (10 mol%, 41 mg)
-
Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol, 652 mg)
-
Solvent: Anhydrous DMF (5.0 mL, 0.2 M concentration)
Step-by-Step Methodology:
-
Pre-Complexation (Crucial for Activity):
-
In a dry vial, dissolve Pd(OAc)₂ and SPhos in 1.0 mL of DMF.
-
Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to a dark red/brown, indicating the formation of the active L-Pd(0) species. Do not skip this step; generating the active species away from the sulfur substrate prevents immediate poisoning.
-
-
Reaction Assembly:
-
To a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 5-iodo-2-thiomethylpyridine and Cs₂CO₃ .
-
Evacuate and backfill with Argon (3 cycles) to remove O₂.
-
Add the remaining DMF (4.0 mL) and the Alkene via syringe.
-
-
Catalyst Injection:
-
Add the pre-formed catalyst solution (from Step 1) to the reaction vessel via syringe.
-
-
Execution:
-
Seal the vessel and heat to 100°C in an oil bath (or microwave reactor).
-
Stir vigorously (1000 rpm). The heterogeneity of the base requires good mixing.
-
Time: Monitor by HPLC/LC-MS at 2 hours, 6 hours, and 12 hours.
-
Note: The reaction mixture will likely darken significantly.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts.
-
Wash the filtrate with Water (3 x 15 mL) to remove DMF. Caution: Pyridines can be water-soluble; check the aqueous layer.
-
Wash with Brine (1 x 15 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash Chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient. The product will be more polar than the starting iodide but less polar than the des-iodo byproduct.
-
Part 5: Troubleshooting & References
Symptom: Low Conversion (<20%) [2]
-
Cause: Catalyst poisoning is outpacing oxidative addition.
-
Fix: Switch to Condition C (Table above). Add Ag₂CO₃ (1.0 equiv). The silver will precipitate AgI and sequester the sulfur, freeing the Pd to catalyze the reaction.
Symptom: Dehalogenation (Formation of 2-thiomethylpyridine)
-
Cause:
-hydride elimination is slow, or the hydride source (solvent/impurities) is reducing the Pd-Ar intermediate. -
Fix: Ensure the solvent is anhydrous. Lower the temperature to 90°C and increase the alkene concentration.
References
-
Mechanistic Studies on S-Poisoning
-
Ligand Effects (SPhos/XPhos)
- Title: Universal 1,4-Dioxane Solvent-Free Protocol for Palladium-C
- Source:ACS Sustainable Chemistry & Engineering (Relevant context for Buchwald Ligands).
-
URL:[Link]
-
General Heck Reaction Reviews
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur-containing palladacycles as catalyst precursors for the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
Application Note: Buchwald-Hartwig Amination of 5-Iodo-3-methyl-2-(methylthio)pyridine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Heteroaryl C-N Cross-Coupling, Overcoming Catalyst Poisoning, Kinase Inhibitor Scaffolds
Executive Summary & Substrate Profiling
The synthesis of highly functionalized aminopyridines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. The substrate 5-Iodo-3-methyl-2-(methylthio)pyridine presents a unique dichotomy of reactivity.
Structurally, the iodine atom at the C5 position is highly activated and para-oriented relative to the C2-methylthio group. This means the C5 reaction center is sterically unhindered, making oxidative addition theoretically rapid. However, the molecule contains two potent coordinating heteroatoms: the pyridine nitrogen (N1) and the methylthio sulfur (C2). These lone-pair-rich moieties present a severe risk of catalyst poisoning, often sequestering the palladium into inactive resting states[1]. This application note details a robust, field-proven protocol utilizing fourth-generation Buchwald precatalysts to overcome these electronic challenges and achieve high-yielding C-N bond formation.
Mechanistic Rationale: Overcoming Catalyst Poisoning
First- and second-generation palladium catalysts (e.g., Pd(PPh₃)₄ or Pd/BINAP) frequently fail or stall when applied to thioether-containing heteroaryl halides. The sulfur atom readily coordinates to the palladium center, forming highly stable, catalytically inactive palladium-thioether complexes[1]. Furthermore, the presence of dibenzylideneacetone (dba) in common palladium sources like Pd₂(dba)₃ can act as a competing ligand, further retarding the catalytic cycle.
To establish a self-validating, high-efficiency system, we employ XPhos Pd G3 , a fourth-generation precatalyst. The causality behind this choice is twofold:
-
Rapid Activation: The G3 precatalyst undergoes facile deprotonation by the base to expel the carbazole leaving group, rapidly generating a highly active, monoligated Pd(0) species without the interference of dba[2].
-
Steric Shielding: The extreme steric bulk of the dialkylbiaryl phosphine ligand (XPhos) physically shields the palladium center. This prevents the substrate's sulfur and nitrogen atoms from accessing the metal's coordination sphere, effectively shutting down the poisoning pathway and forcing the catalyst to remain in the productive cross-coupling cycle[3].
Catalytic cycle of Buchwald-Hartwig amination highlighting the thioether poisoning pathway.
Reaction Optimization & Quantitative Data
To validate the necessity of the chosen protocol, the amination of 5-Iodo-3-methyl-2-(methylthio)pyridine with morpholine (a representative secondary aliphatic amine) was evaluated across various catalytic systems. Amination with aliphatic amines is highly sensitive to the nature of the ligand, requiring precise tuning to promote the formation of a monoligated Pd(0) complex[4].
Table 1: Optimization of Catalytic Conditions (0.5 mmol scale)
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%)* |
| 1 | Pd(OAc)₂ (5 mol%) | PPh₃ (10 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | < 5% |
| 2 | Pd₂(dba)₃ (2.5 mol%) | BINAP (5 mol%) | NaOtBu | Toluene | 100 | 22% |
| 3 | Pd₂(dba)₃ (2.5 mol%) | XPhos (5 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 85% |
| 4 | XPhos Pd G3 (2 mol%) | None (Pre-ligated) | Cs₂CO₃ | 1,4-Dioxane | 100 | 96% |
| 5 | tBuBrettPhos Pd G3 (2 mol%) | None (Pre-ligated) | NaOtBu | Toluene | 100 | 92% |
*Yields determined by quantitative LC-MS using an internal standard. Entry 4 represents the optimal, self-validating condition.
Detailed Experimental Protocol
Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents
-
Substrate: 5-Iodo-3-methyl-2-(methylthio)pyridine (1.0 equiv, 1.0 mmol, 265.1 mg)
-
Amine: Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg / 104.5 µL)
-
Catalyst: XPhos Pd G3 (2.0 mol%, 0.02 mmol, 16.9 mg)
-
Base: Cesium Carbonate (Cs₂CO₃), finely milled and anhydrous (1.5 equiv, 1.5 mmol, 488.7 mg)
-
Solvent: 1,4-Dioxane (Anhydrous, degassed, 5.0 mL)
Step-by-Step Procedure
-
Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-Iodo-3-methyl-2-(methylthio)pyridine, XPhos Pd G3, and anhydrous Cs₂CO₃.
-
Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line, evacuate the vessel under high vacuum for 3 minutes, and backfill with dry Argon. Repeat this evacuation/backfill cycle three times to ensure a strictly oxygen-free environment.
-
Solvent & Amine Addition: Under a positive flow of Argon, inject the anhydrous, degassed 1,4-dioxane (5.0 mL) followed by morpholine (104.5 µL) via a gas-tight syringe.
-
Reaction Execution: Replace the septum with a Teflon-lined screw cap under Argon flow. Transfer the sealed tube to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800+ rpm) for 4 to 6 hours.
Workup and Purification
-
Quench: Remove the reaction vessel from the heat source and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL).
-
Filtration: Filter the crude mixture through a short pad of Celite to remove the insoluble inorganic salts and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).
-
Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 4-(5-(3-methyl-2-(methylthio)pyridyl))morpholine.
Self-Validating Checks & Troubleshooting
To ensure the protocol is functioning as a self-validating system, monitor the following causal indicators during the experiment:
-
Visual Activation Cue: XPhos Pd G3 is a pale yellow/off-white solid. Upon addition of the solvent and base, and as the reaction reaches ~60 °C, you should observe a transient color shift (often to a deep red or orange) indicating the cleavage of the carbazole group and the generation of the active Pd(0) species. The solution will eventually turn a dark, homogeneous brown as the catalytic cycle stabilizes.
-
TLC Monitoring: The starting iodopyridine is strongly UV-active (254 nm). The aminated product will also be UV-active but will exhibit a distinct Rf shift. If the reaction stalls with significant starting material remaining, do not increase the temperature. Instead, the stall indicates potential trace oxygen ingress or base exhaustion.
-
Troubleshooting Poisoning: If conversion halts at <50%, the thioether may be outcompeting the ligand due to poor ligand-to-metal ratio integrity. Spike the reaction with an additional 1 mol% of free XPhos ligand and 1 mol% XPhos Pd G3 to re-initiate the cycle.
References
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Accounts of Chemical Research - ACS Publications[Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions JACS Au - ACS Publications[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Poisoning by Methylthio (-SMe) Groups in Pd-Catalyzed Couplings
Welcome to the Advanced Troubleshooting Center. Cross-coupling substrates containing thioether (-SMe) groups present a notorious challenge in synthetic chemistry. Because sulfur is a soft Lewis base, it exhibits a high affinity for soft transition metals like Palladium. This interaction frequently leads to catalyst poisoning, reaction stalling, and the formation of inactive palladium black.
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve -SMe induced catalyst deactivation using field-proven mechanistic logic.
Mechanistic Insight: The Root Cause of Deactivation
To fix a stalled reaction, you must first understand the causality of the failure. In a standard catalytic cycle, the active L-Pd(0) species undergoes oxidative addition with the aryl halide. However, when an -SMe group is present, it acts as a competing ligand. The sulfur atom readily displaces the phosphine ligands on the palladium center, trapping the catalyst in an off-cycle, thermodynamically stable Pd-thioether resting state[1]. Once trapped, the complex cannot undergo transmetalation or reductive elimination, eventually degrading into agglomerated, inactive palladium metal (Palladium black)[2].
Fig 1: Pd catalytic cycle vs. methylthio (-SMe) poisoning and Pd black aggregation pathways.
Troubleshooting FAQs
Q1: My Suzuki coupling with a 4-(methylthio)aryl bromide stalled at 15% conversion, and the solution turned black. What caused this, and how do I fix it? A1: The black precipitate is Palladium black, a definitive visual indicator of catastrophic catalyst deactivation[2]. The -SMe group displaced your standard ligand (e.g., PPh₃ or dppf), forming an inactive complex. Solution: Upgrade to a bulky, electron-rich biaryl phosphine (Buchwald ligand) such as XPhos or RuPhos. The extreme steric bulk of these ligands enforces a monoligated L₁-Pd(0) state. This steric shielding physically blocks the coordination of multiple -SMe groups, forcing the catalyst to remain on-cycle[3].
Q2: I am already using XPhos, but my Buchwald-Hartwig amination of an -SMe substrate is still failing. I am using Pd(OAc)₂ as the palladium source. Is the ligand not bulky enough? A2: The point of failure is likely your palladium precursor, not the ligand. Pd(OAc)₂ is a Pd(II) salt that must be reduced to Pd(0) in situ before the catalytic cycle can begin. During this slow reduction phase, the highly nucleophilic -SMe group coordinates to the unprotected Pd(II) center, poisoning it prematurely. Solution: Switch to a pre-formed Pd G3 or G4 precatalyst (e.g., XPhos Pd G3). These precatalysts undergo rapid, base-promoted activation to instantly release the highly active L₁-Pd(0) species, kinetically outcompeting the sulfur coordination[4].
Q3: I've optimized the ligand and precatalyst, but my reaction is still sluggish. Are there any additives that can "mask" the thioether? A3: Yes. You can leverage the Hard-Soft Acid-Base (HSAB) principle by adding a sub-stoichiometric amount of a soft Lewis acid, such as Copper(I) thiophene-2-carboxylate (CuTC). Copper(I) has a remarkably high affinity for soft thioethers[5]. By acting as a "sulfur sponge," the Cu(I) additive preferentially sequesters the -SMe groups, freeing the palladium center to perform the cross-coupling.
Fig 2: Stepwise troubleshooting workflow to overcome -SMe induced catalyst poisoning.
Quantitative Data: Ligand & Precatalyst Selection Matrix
To facilitate rapid decision-making, the following table summarizes the expected performance of various ligand classes when coupling -SMe containing substrates.
| Ligand Type | Example | Relative Steric Bulk | Dominant Pd State | Resistance to -SMe Poisoning | Typical Yield Profile |
| Monodentate | PPh₃ | Low | L₂Pd or L₃Pd | Very Low (Rapid poisoning) | < 10% (Stalls early) |
| Bidentate | dppf | Moderate | L₂Pd (Chelated) | Low to Moderate | 20 - 40% |
| Bulky Biaryl | XPhos / RuPhos | Very High | L₁Pd (Monoligated) | High (Steric shielding) | > 85% |
| NHC | PEPPSI-IPr | Extremely High | L₁Pd | Very High | > 90% |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. They include specific causality for each step and built-in analytical checkpoints to ensure the integrity of the catalytic cycle.
Protocol A: High-Survival Suzuki-Miyaura Coupling for -SMe Substrates
Designed to kinetically outcompete sulfur coordination using rapid Pd(0) generation.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the -SMe Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Loading: Add XPhos Pd G3 (2–5 mol%) and supplemental XPhos ligand (2–5 mol%).
-
Causality: The G3 precatalyst ensures a strict 1:1 Ligand-to-Palladium ratio and rapid activation. The supplemental ligand prevents catalyst aggregation at high conversions.
-
-
Solvent Addition: Add degassed THF/H₂O (10:1) to reach a 0.2 M concentration.
-
Causality: A predominantly organic environment ensures high solubility of the active L₁-Pd(0) species, preventing it from crashing out as Pd black, while the trace water dissolves the phosphate base.
-
-
Reaction: Seal the vial, remove from the glovebox, and stir at 60 °C for 12 hours.
-
Self-Validation Checkpoint: Monitor by LC-MS at the 1-hour mark.
-
Diagnostic: If unreacted starting material remains and the solution is black, the catalyst has been poisoned (Proceed to Protocol B). If the solution remains yellow/orange, oxidative addition is proceeding normally.
-
Protocol B: Cu(I)-Assisted Rescue for Refractory Thioether Substrates
Designed for highly coordinating substrates where steric shielding alone fails.
-
Setup: Prepare the reaction mixture exactly as described in Protocol A, Steps 1 and 2.
-
Scavenger Addition: Add Copper(I) thiophene-2-carboxylate (CuTC) (20 mol%) to the solid mixture.
-
Causality: Cu(I) acts as a sacrificial soft Lewis acid. It will preferentially bind to the free -SMe groups in solution, drastically reducing the effective concentration of sulfur capable of interacting with the palladium center.
-
-
Solvent Modification: Switch the solvent to strictly anhydrous 1,4-Dioxane and use Cs₂CO₃ (3.0 equiv) as the base.
-
Causality: Water can cause the disproportionation of Cu(I) into Cu(0) and Cu(II), destroying its ability to act as a soft sulfur scavenger. Anhydrous conditions preserve the Cu(I) oxidation state.
-
-
Reaction: Stir at 80 °C for 12 hours and evaluate conversion via LC-MS.
References
- Transition metal thioether complex - Grokipedia: Synthetic and C
- Buchwald Ligands Sigma-Aldrich
- Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles Royal Society of Chemistry (RSC)
- Palladium catalyst issues in cross-coupling reactions Benchchem
- Buchwald–Hartwig amin
- Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions ChemRxiv
Sources
- 1. Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01428J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. grokipedia.com [grokipedia.com]
Technical Support Center: Suzuki Coupling of 5-Iodo-3-methyl-2-(methylthio)pyridine
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 5-Iodo-3-methyl-2-(methylthio)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to improve reaction yields, minimize side products, and troubleshoot common issues encountered with this specific, yet representative, heteroaromatic substrate. The inherent electronic properties of pyridines, including the coordinating nature of the nitrogen lone pair, can present unique challenges in achieving high-yielding and reproducible results.[1][2] This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns regarding the Suzuki coupling of 5-Iodo-3-methyl-2-(methylthio)pyridine.
Q1: Why am I seeing low or no conversion of my 5-Iodo-3-methyl-2-(methylthio)pyridine starting material?
A1: Low conversion is a frequent issue and can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2] Additionally, suboptimal choice of ligand, base, or solvent for this specific substrate can lead to a stalled catalytic cycle. Inadequate degassing, allowing oxygen to enter the reaction, can also deactivate the Pd(0) catalyst.[3]
Q2: My reaction is producing a significant amount of a homocoupled biaryl byproduct from my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid is primarily caused by the presence of oxygen and Pd(II) species in the reaction mixture.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes this undesired dimerization. To minimize homocoupling, it is critical to ensure a strictly inert atmosphere through rigorous degassing of solvents and the reaction vessel, and maintaining a positive pressure of an inert gas like nitrogen or argon throughout the experiment.[3]
Q3: I've observed the formation of 3-methyl-2-(methylthio)pyridine (the de-iodinated starting material) in my reaction mixture. What is this side product and how is it formed?
A3: This side product is the result of protodeboronation of your boronic acid coupling partner, followed by a competitive hydrodehalogenation of your starting material.[5][6] Protodeboronation is the cleavage of the carbon-boron bond by a proton source (often water in the reaction mixture) and is a common decomposition pathway for boronic acids, especially under basic conditions at elevated temperatures.[5][6][7]
Q4: Is a boronic acid always the best choice, or should I consider using a boronate ester?
A4: While boronic acids are widely used, they can be prone to decomposition via protodeboronation and formation of boroxines.[4] Boronate esters, such as pinacol esters, are often more stable and can prevent these side reactions, leading to higher yields.[4] If you are experiencing issues related to boronic acid instability, switching to the corresponding pinacol boronate ester is a highly recommended strategy.
Q5: How critical is the choice of phosphine ligand for this specific substrate?
A5: The choice of ligand is paramount for a successful Suzuki coupling with heteroaromatic halides like 5-Iodo-3-methyl-2-(methylthio)pyridine.[1] Bulky, electron-rich phosphine ligands, such as those from the Buchwald-type family (e.g., SPhos, XPhos), are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle with challenging substrates.[1][8][9]
Comprehensive Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the Suzuki coupling of 5-Iodo-3-methyl-2-(methylthio)pyridine.
Problem 1: Low to No Product Formation
A lack of desired product is the most common issue. Follow this workflow to identify the root cause.
Troubleshooting Workflow for Low Yields
Caption: A step-by-step workflow for troubleshooting low yields.
Step 1: Verify Reagent and Solvent Integrity
-
Boronic Acid/Ester Quality: Boronic acids can degrade over time. Use a freshly opened bottle or consider recrystallizing older reagents. As mentioned, switching to a more stable pinacol boronate ester can be beneficial.[4]
-
Solvent Purity: Ensure solvents are anhydrous and of high purity. Water can contribute to protodeboronation.[5]
-
Base Quality: Some bases, like potassium phosphate (K₃PO₄), can be hygroscopic. Ensure they are dry.
Step 2: Scrutinize the Reaction Setup for an Inert Atmosphere
-
Degassing Technique: The most common cause of catalyst deactivation is the presence of oxygen.[3] Employ at least three freeze-pump-thaw cycles for your solvent or sparge with argon or nitrogen for a minimum of 30 minutes.[10]
-
Positive Inert Gas Pressure: Maintain a positive pressure of nitrogen or argon throughout the reaction using a balloon or a bubbler system.
Step 3: Evaluate and Optimize the Catalyst System
The choice of palladium pre-catalyst and ligand is critical. For a challenging substrate like 5-Iodo-3-methyl-2-(methylthio)pyridine, a robust catalyst system is necessary.
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources that are activated in situ. |
| Ligand Choice | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs). | These bulky, electron-rich ligands promote the crucial oxidative addition step and can overcome catalyst inhibition by the pyridine nitrogen.[1][8][9][11] |
| Catalyst Loading | 1-5 mol% | Start with a higher loading (e.g., 3-5 mol%) for initial trials and optimize downwards once conditions are established. |
| Ligand:Palladium Ratio | 1.5:1 to 2:1 | An excess of ligand is often beneficial to ensure the palladium center remains coordinated and active. |
Step 4: Screen Different Bases
The base plays a crucial role in activating the boronic acid for transmetalation.[12][13] The optimal base can be substrate and solvent-dependent.
| Base | Common Solvents | Comments |
| K₂CO₃ (Potassium Carbonate) | DMF/water, Dioxane/water, Toluene/water | A common and effective base for many Suzuki couplings.[14] |
| K₃PO₄ (Potassium Phosphate) | Dioxane, Toluene, THF | A stronger base that is often effective when K₂CO₃ fails.[9] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, DMF | A strong, but more expensive base that can be very effective for difficult couplings.[10][14] |
Step 5: Test Alternative Solvents
The solvent can influence the solubility of reagents and the stability of the catalytic species.[15]
| Solvent System | Temperature Range | Comments |
| Dioxane / water (e.g., 4:1) | 80-110 °C | A very common and often effective solvent system.[16] |
| Toluene / water (e.g., 10:1) | 90-110 °C | Good for higher temperatures. |
| DMF / water (e.g., 4:1) | 80-120 °C | A polar aprotic solvent that can be effective, but be aware of potential decomposition at high temperatures.[14] |
| THF / water (e.g., 4:1) | 65-80 °C | A lower boiling point solvent, suitable for more reactive substrates.[17] |
Problem 2: Significant Formation of Side Products
Even with product formation, yields can be compromised by competing side reactions.
Suzuki Catalytic Cycle and Common Side Reactions
Caption: The Suzuki cycle with key side reactions.
1. Homocoupling of Boronic Acid (Ar'-Ar')
-
Diagnosis: Appearance of a symmetrical biaryl product derived from your boronic acid partner in your crude reaction analysis (e.g., by LC-MS or GC-MS).
-
Cause: As stated previously, this is primarily due to oxygen in the reaction mixture leading to the formation of Pd(II) species which promote this side reaction.[3][4]
-
Solution:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction headspace are free of oxygen.[3]
-
Use of Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) source like Pd(OAc)₂.
-
Mild Reducing Agents: In some cases, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II).[18]
-
2. Protodeboronation and Hydrodehalogenation (Ar'-H and Ar-H)
-
Diagnosis: Identification of the de-borylated arene (from your boronic acid) and/or the de-iodinated starting material (3-methyl-2-(methylthio)pyridine).
-
Cause: This occurs when the C-B bond of the boronic acid is cleaved by a proton source, a reaction often accelerated by base and heat.[5][6][7]
-
Solution:
-
Switch to a Boronate Ester: Pinacol boronates are significantly more stable towards protodeboronation.[4]
-
Use Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts should be avoided. Use anhydrous solvents.
-
Optimize Base and Temperature: A screen of different bases and lowering the reaction temperature (if the reaction rate allows) can sometimes reduce the rate of protodeboronation.[5]
-
Recommended Starting Protocol
For researchers beginning their investigation, the following protocol provides a robust starting point for the Suzuki coupling of 5-Iodo-3-methyl-2-(methylthio)pyridine.
Materials:
-
5-Iodo-3-methyl-2-(methylthio)pyridine (1.0 equiv)
-
Arylboronic acid or pinacol boronate ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere techniques
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 5-Iodo-3-methyl-2-(methylthio)pyridine, the boronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This starting protocol, combined with the troubleshooting guide, provides a comprehensive framework for successfully navigating the challenges of this Suzuki-Miyaura cross-coupling reaction.
References
- Benchchem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- Various Authors. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Source Not Specified.
- Benchchem. Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
- Benchchem. Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
- Al-Zoubi, R. M. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2013.
- Kitano, Y., et al. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage.
- Various Authors. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. 2013.
- Various Authors. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. 2003.
- Wikipedia. Protodeboronation.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- Various Authors. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- Various Authors. A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Source Not Specified. 2025.
- ResearchGate. Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction.
- Various Authors. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Source Not Specified.
- Various Authors. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. 2008.
- Chemical Communications. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products.
- Various Authors. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Reddit. Problems with Suzuki coupling. 2025.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. 2017.
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Benchchem. Troubleshooting low yield in pyridine functionalization. 2025.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. 2018.
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. 2007.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 2018.
- SciELO. Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. 2010.
- ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Reddit. Diagnosing issues with a failed Suzuki coupling?. 2021.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
- Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. 2018.
- PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. 2017.
- RSC Publishing. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. 2023.
- ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction.
- PubMed. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. 2026.
- ResearchGate. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. 2026.
- R Discovery. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. scielo.br [scielo.br]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
Purification methods for 5-Iodo-3-methyl-2-(methylthio)pyridine intermediates
The following technical guide is structured as a specialized support resource for researchers working with 5-Iodo-3-methyl-2-(methylthio)pyridine (CAS: 1809158-03-9). It synthesizes established organic chemistry protocols with specific troubleshooting for halogenated pyridine thioethers.
Molecule Profile & Physicochemical Summary
Before initiating purification, verify your target against these parameters. This intermediate is a tri-substituted pyridine used frequently as a scaffold for Suzuki-Miyaura couplings (via C5-I) or nucleophilic displacements (via C2-SMe).
| Parameter | Data | Notes |
| Chemical Name | 5-Iodo-3-methyl-2-(methylthio)pyridine | |
| CAS Number | 1809158-03-9 | |
| Molecular Formula | C₇H₈INS | |
| Molecular Weight | 265.12 g/mol | |
| Predicted LogP | ~2.7 - 3.0 | Lipophilic; low water solubility. |
| Physical State | Low-melting Solid or Viscous Oil | Dependent on purity; highly pure samples often crystallize. |
| Key Reactivity | C5-I (Electrophile), C2-SMe (Nucleophile/Oxidation prone) | Warning: SMe is susceptible to oxidation to sulfoxide (S=O). |
Critical Impurity Analysis (The "Why")
Understanding the genesis of impurities allows for targeted removal. In the synthesis of this intermediate—typically via electrophilic iodination of 3-methyl-2-(methylthio)pyridine—three specific impurity classes arise:
-
Regioisomers (Rare but possible): While the C3-methyl group sterically blocks the C4 position and directs iodination to C5, trace amounts of C6-iodo isomers may form if the reaction temperature is uncontrolled.
-
Oxidation Byproducts (Sulfoxides): The use of oxidants like
-iodosuccinimide (NIS) or /oxidant mixtures can inadvertently oxidize the sulfide sulfur to a sulfoxide ( ) or sulfone ( ). -
Poly-iodinated Species: Excess iodinating reagent can lead to 4,5-diiodo or 5,6-diiodo species.
Troubleshooting & FAQs
Q1: My crude product contains a persistent yellow/brown color that won't remove with simple evaporation. How do I fix this?
Diagnosis: This is likely residual molecular iodine (
-
Chemical Wash: You must perform a reductive quench. Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) . The thiosulfate reduces (colored) to iodide (colorless, water-soluble). -
Visual Cue: Shake until the organic layer shifts from dark brown/purple to pale yellow.
-
Caution: Do not use bleach or strong oxidants during workup, as this will attack the methylthio group.
Q2: I see a satellite peak in LC-MS at M+16 (MW ~281). Is this a regioisomer?
Diagnosis: No, M+16 is characteristic of S-oxidation (Sulfoxide formation:
-
Purification: Sulfoxides are significantly more polar than the sulfide target. They can be easily separated via Flash Column Chromatography.
-
Eluent Adjustment: Increase the polarity of your mobile phase gradually. The target (sulfide) will elute early (low polarity), while the sulfoxide will retain longer.
Q3: The product is oiling out instead of crystallizing. How can I induce precipitation?
Diagnosis: The presence of lipophilic impurities (like unreacted starting material) often depresses the melting point, keeping the product as a supercooled oil. Protocol:
-
Trituration: Dissolve the oil in a minimum amount of DCM, then add cold n-Hexane or Pentane dropwise with vigorous stirring.
-
Seeding: If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod to create nucleation sites.
-
Cold Storage: Place the biphasic mixture at -20°C overnight.
Q4: Can I use acid-base extraction to purify this amine?
Diagnosis: No. Reasoning: The pyridine nitrogen's basicity is modulated by the electron-withdrawing Iodine and the electron-donating SMe group. However, the SMe group makes the system sensitive. Strong acids might protonate the ring, but subsequent neutralization can lead to emulsions or hydrolysis of the C-I bond under extreme conditions. Recommendation: Stick to neutral column chromatography or recrystallization.
Standard Operating Procedure: Purification Workflow
Objective: Isolate >98% pure 5-Iodo-3-methyl-2-(methylthio)pyridine from crude reaction mixture.
Phase 1: Work-up (Removal of Bulk Reagents)
-
Quench: Dilute reaction mixture with EtOAc. Add sat. aq.
(Sodium Thiosulfate). Stir for 15 mins. -
Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.
-
Wash: Combine organics and wash with:
-
1x Water (removes succinimide/salts).
-
1x Brine (drying).
-
-
Dry: Dry over anhydrous
. Filter and concentrate in vacuo (keep bath <40°C to prevent thermal degradation).
Phase 2: Flash Chromatography (Primary Purification)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).
-
Start: 100% Hexanes (Elutes non-polar impurities).
-
Ramp: 0%
10% EtOAc. -
Elution: Product typically elutes between 5-15% EtOAc (verify with TLC, visualize with UV 254nm).
-
-
Note: The Sulfoxide impurity will elute much later (>30% EtOAc).
Phase 3: Crystallization (Polishing)
-
If the chromatographed product is a solid but slightly colored:
-
Dissolve in minimum hot Ethanol (or Isopropanol).
-
Allow to cool slowly to RT.
-
Refrigerate at 4°C.
-
Filter crystals and wash with cold Hexane.
-
Visual Logic: Purification Decision Tree
The following diagram illustrates the decision logic for purifying the crude intermediate based on the observed impurity profile.
Caption: Decision tree for isolating 5-Iodo-3-methyl-2-(methylthio)pyridine based on crude TLC analysis.
References
-
Vertex AI Search. (2025). Synthesis and properties of halogenated pyridine intermediates. Retrieved from 1
-
ChemScene. (2025). Product Data: 5-Iodo-3-(methylthio)pyridin-2-amine and analogs. Retrieved from 2
-
Royal Society of Chemistry. (2015). Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines. Retrieved from 3[4]
-
MDPI. (2022). Green Chemical Approach for Iodination of Pyrimidine Derivatives. Retrieved from 5
-
Boron Core. (2025). 5-Iodo-3-methyl-2-(methylthio)pyridine Product Entry. Retrieved from 6
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Iodine(i) complexes incorporating sterically bulky 2-substituted pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 1809158-03-9 | 5-Iodo-3-methyl-2-(methylthio)pyridine | Boroncore [boroncore.com]
Overcoming steric hindrance at C-3 methyl position in pyridine synthesis
PYRIDINE SYNTHESIS TECHNICAL SUPPORT CENTER Topic: Overcoming Steric Hindrance at the C-3 Methyl Position Ticket ID: PYR-C3-STERIC-001
Executive Summary: The C-3 "Dead Zone"
The Problem: You are likely encountering one of two critical failures:
-
Installation Failure: You cannot install a methyl group at C-3 because bulky substituents at C-2 or C-4 are blocking the trajectory (steric crowding).
-
Reactivity Blockade: You already have a C-3 methyl group, but it is preventing functionalization at the adjacent C-2 or C-4 positions (the "ortho-effect"), leading to catalyst death or recovered starting material.
The Reality: The C-3 position of pyridine is electronically deactivated (similar to nitrobenzene) and sterically sensitive.[1] Standard electrophilic aromatic substitution (SEAr) fails here. Nucleophilic attacks prefer C-2/C-4. Therefore, overcoming steric hindrance at C-3 requires transition metal catalysis with specialized ligand architectures or de novo ring construction .
Decision Matrix: Select Your Strategy
Before proceeding, determine your entry point using the logic flow below.
Figure 1: Strategic decision tree for selecting the correct synthetic methodology based on substrate availability and steric constraints.
Module A: The "Force Fit" – Pd-PEPPSI Cross-Coupling
Use Case: You have a 3-halopyridine (or a 2-halo-3-methylpyridine) and need to couple it, but the reaction stalls due to steric bulk.
The Solution: Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts fail here because the bulky C-3 methyl group prevents oxidative addition or slows down reductive elimination. You must use Pd-PEPPSI-IPent .
Why It Works: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses a bulky N-Heterocyclic Carbene (NHC) ligand.[2] The "IPent" variant features flexible steric bulk (isopentyl groups) that wraps around the metal center. This forces the reductive elimination step to occur even in crowded environments by "squeezing" the product out.
Protocol: Sterically Hindered Suzuki-Miyaura Coupling
| Parameter | Specification | Reasoning |
| Catalyst | Pd-PEPPSI-IPent (1.0 - 2.0 mol%) | The flexible bulk promotes coupling of tetra-ortho-substituted systems. |
| Solvent | 1,4-Dioxane or DME | High boiling point ethers stabilize the active Pd species. |
| Base | KOtBu or K3PO4 (3.0 equiv) | Strong base is often required to activate the boronic acid in hindered systems. |
| Temperature | 60°C – 80°C | Mild heat is sufficient; avoid >100°C to prevent protodeboronation. |
| Additives | None | Phosphine ligands are NOT needed and will poison the NHC catalyst. |
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon, add 3-bromo-2-substituted-pyridine (1.0 equiv), Methylboronic acid (1.5 equiv), and KOtBu (3.0 equiv) to a vial.
-
Catalyst: Add Pd-PEPPSI-IPent (1.0 mol%).
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal and stir at 80°C for 12-24 hours.
-
Workup: Filter through a silica plug (eluting with EtOAc) to remove the Pd-NHC residue.
Module B: The "Stealth" Approach – Transient Directing Groups (TDG)
Use Case: You need to install a methyl group at C-3 directly (C-H activation) but cannot use a permanent directing group.
The Solution: Use a Transient Directing Group (TDG) .[3][4][5] A catalytic amount of an amino acid (e.g., Glycine or β-Alanine) condenses with a formyl group on the pyridine (or a substrate aldehyde) to form a temporary imine. This imine coordinates Palladium to the C-3 position, forcing activation despite steric crowding.
Mechanism Visualization
Figure 2: The Transient Directing Group cycle allows C-3 functionalization followed by in-situ hydrolysis, recycling the mediator.
Critical Optimization:
-
Ligand: N-Acetylglycine or β-Alanine (20-30 mol%).
-
Oxidant: AgOAc or Benzoquinone (if oxidative coupling).
-
Solvent: HFIP (Hexafluoroisopropanol) is often the "magic solvent" that stabilizes the C-H activation transition state.
Troubleshooting & FAQs
Q: I am using Pd-PEPPSI-IPent, but my conversion is stuck at 50%.
-
Diagnosis: Catalyst death due to pyridine coordination. Although PEPPSI is resistant, highly basic pyridines can still displace the NHC ligand or coordinate to the open site irreversibly.
-
Fix:
-
Switch Base: Move from KOtBu to K3PO4 or Cs2CO3 . Milder bases reduce the competitive binding of the pyridine nitrogen.
-
Slow Addition: Add the boronic acid slowly (syringe pump) to keep the transmetallation active relative to catalyst decomposition.
-
Q: My C-3 methyl pyridine product is inseparable from the starting material.
-
Diagnosis: Common in methylation reactions. The polarity change is minimal.
-
Fix: Do not rely on silica chromatography.
-
Derivatization: Oxidize the crude mixture to the N-oxide (using mCPBA). The N-oxide is much more polar and separable. After separation, reduce it back (PCl3 or Zn/AcOH).
-
Salt Formation: Treat the mixture with HCl in ether. The sterically hindered product may crystallize differently or have a different pKa than the starting material, allowing extraction separation.
-
Q: Can I use the Minisci reaction for C-3 methylation?
-
Verdict: Avoid. Radical methylation (Minisci) is nucleophilic in character and overwhelmingly prefers the protonated C-2 and C-4 positions. Achieving C-3 selectivity requires blocking both C-2 and C-4, or using complex "umpolung" strategies (Zincke imines) which are often low-yielding for simple methylation.
References
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal.
-
Yu, J. Q., et al. (2016).[3] "Transient Directing Groups for C(sp3)–H Functionalization." Science.
-
Lipshutz, B. H. (2013). "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta.
-
Hartwig, J. F. (2011). "Regioselectivity of the Borylation of Alkanes and Arenes." Chemical Society Reviews.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [merckmillipore.com]
- 3. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]
- 4. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
Controlling regioselectivity in halogenation of 3-methyl-2-(methylthio)pyridine
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Controlling Regioselectivity in Halogenation of 3-Methyl-2-(methylthio)pyridine
Introduction: The Regioselectivity Matrix
You are working with 3-methyl-2-(methylthio)pyridine , a substrate where steric hindrance and competing electronic effects create a "regioselectivity minefield."
In this technical guide, we break down the halogenation process into three distinct pathways controlled by reaction mechanism: Electrophilic Aromatic Substitution (EAS) , Directed Ortho Metalation (DoM) , and Radical Substitution .
The core challenge is that the 2-SMe group activates the ring but also serves as a fragile oxidation site. The 3-Me group blocks the primary directing site of the SMe group, forcing a competition between the C5 (electronic preference), C6 (acidity preference), and the Lateral Methyl (kinetic preference).
Module 1: Electrophilic Halogenation (Targeting C5)
Objective: Synthesis of 5-halo-3-methyl-2-(methylthio)pyridine . Mechanism: The thiomethyl group (-SMe) is a strong para-director. Since the ortho position (C3) is blocked by a methyl group, the electronic bias strongly favors C5 .
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| S-Oxidation (Sulfoxide formation) | Product mass is M+16 or M+32. 1H NMR shows downfield shift of SMe peak (>2.6 ppm). | Switch Reagent: Avoid Br₂ or Cl₂ gas. Use NBS/NCS in non-oxidizing solvents (MeCN). Temp Control: Maintain reaction < 0°C. Scavenger: Add 1-2 eq. of cyclohexene to scavenge free bromine radicals. |
| Low Conversion | Starting material remains despite excess reagent. | Catalysis: Add 5 mol% NH₄OAc or a Lewis Acid (e.g., ZrCl₄) to activate the NBS. Solvent: Switch from non-polar (DCM) to polar aprotic (DMF, MeCN) to stabilize the transition state. |
| C4 vs. C5 Mixture | NMR shows splitting pattern changes (see Data Section). | Steric Control: C4 is sterically crowded by the 3-Me group. C5 is favored. If C4 appears, lower the temperature to enhance selectivity. |
Protocol A: C5-Bromination with NBS
-
Dissolution: Dissolve 3-methyl-2-(methylthio)pyridine (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.1 M).
-
Cooling: Cool to -10°C (ice/salt bath).
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Do not dump all at once.
-
Monitoring: Stir at 0°C for 2-4 hours. Monitor by LCMS for the M+79/81 peak.
-
Workup: Quench with sat. Na₂S₂O₃ (to remove trace Br₂). Extract with EtOAc.
-
Note: If sulfoxide is observed (M+16), reduce NBS equivalents to 0.95 and repurify starting material later.
-
Module 2: Lithiation / Metalation (Targeting C6 or Lateral)
Objective: Synthesis of 6-halo-3-methyl-2-(methylthio)pyridine or 3-(halomethyl)-2-(methylthio)pyridine . Mechanism:
-
Pathway A (Lateral): The 2-SMe group coordinates Lithium, directing deprotonation to the adjacent 3-Methyl group (kinetic product).
-
Pathway B (Ring C6): The Nitrogen directs lithiation to C6 (thermodynamic/acidic product), especially with specific bases.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Lateral Lithiation (Wrong Isomer) | Electrophile incorporates on the methyl group (e.g., -CH₂-E). | Change Base: LDA is bulky and favors lateral deprotonation. Use n-BuLi/TMEDA to favor ring lithiation at C6 (alpha to Nitrogen). |
| Nucleophilic Attack at C6 | Formation of alkylated pyridine (e.g., 6-butyl-...). | Temp Control: Keep reaction at -78°C . Base Choice: Use non-nucleophilic bases like LiTMP or LDA if n-BuLi attacks the ring. |
| S-Alkylation | Loss of SMe group or formation of sulfonium salt. | Solvent: Use THF or Ether .[1] Avoid HMPA unless necessary. Ensure SMe is not oxidized prior to lithiation. |
Protocol B: C6-Halogenation via Directed Lithiation
-
Setup: Flame-dry flask, Ar atmosphere. Dissolve substrate in anhydrous THF .
-
Additives: Add TMEDA (1.1 eq) to complex the lithium.
-
Lithiation: Cool to -78°C . Add n-BuLi (1.1 eq) dropwise.
-
Critical: Stir for 1 hour at -78°C. Do not warm up, or scrambling/lateral lithiation will occur.
-
-
Quench: Add electrophile (e.g., CBr₄ or I₂ dissolved in THF) rapidly.
-
Warm: Allow to warm to RT slowly.
Module 3: Radical Halogenation (Targeting Lateral Methyl)
Objective: Synthesis of 3-(bromomethyl)-2-(methylthio)pyridine . Mechanism: Free-radical chain reaction (Wohl-Ziegler).
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Ring Bromination | Product is aryl bromide (stable to AgNO₃ test). | Solvent: Use CCl₄ or PhCF₃ (Trifluorotoluene). Avoid polar solvents.[2] Initiator: Ensure fresh AIBN or Benzoyl Peroxide . |
| Di-bromination | Product is 3-(dibromomethyl)-... | Stoichiometry: Use exactly 0.95 eq of NBS. Stop reaction at 80% conversion. |
Visualizing the Pathways
Caption: Reaction decision tree showing the divergence of regioselectivity based on reagent class and mechanism.
Data & Identification
NMR Fingerprinting for Regioisomers (Simulated shifts in CDCl₃):
| Isomer | H4 Signal | H5 Signal | H6 Signal | Coupling Constants (J) |
| Substrate | ~7.35 (d) | ~6.95 (dd) | ~8.30 (d) | |
| 5-Bromo | ~7.60 (d) | --- | ~8.45 (d) | |
| 6-Bromo | ~7.40 (d) | ~7.25 (d) | --- | |
| Lateral-Br | ~7.50 (d) | ~7.10 (dd) | ~8.40 (d) | Ring protons intact; CH₂Br singlet ~4.5 ppm |
References
-
BenchChem. (2025). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Retrieved from
-
ChemScene. (n.d.). 5-Bromo-3-methyl-2-(methylthio)pyridine Product Page. Retrieved from
-
Schlosser, M., et al. (2010).[3] Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates. PubMed.[4] Retrieved from
-
Cai, D., et al. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid. Princeton University Research. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Methyl-2-(methylthio)pyridine Product Specification. Retrieved from
Sources
Troubleshooting low conversion rates in 5-iodopyridine cross-couplings
The following guide is designed as a specialized Technical Support Center for researchers encountering difficulties with 5-iodopyridine cross-couplings. It prioritizes mechanistic understanding and actionable, high-level troubleshooting over generic advice.
Topic: Troubleshooting Low Conversion Rates Ticket Priority: High (Blocker) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Pyridyl Trap"
Cross-coupling 5-iodopyridine presents a paradox. The C–I bond is weak and theoretically prone to rapid oxidative addition. However, the pyridine nitrogen is a potent Lewis base that competes with your ligand for the palladium center.
The Core Failure Mode: In standard couplings, the pyridine nitrogen displaces phosphine ligands, forming a stable, catalytically inactive [Pd(Ar)(Pyridine)_n] complex. This "catalyst arrest" halts the cycle before transmetalation can occur, often resulting in <20% conversion despite high catalyst loading.
Diagnostic Workflow
Before changing reagents, determine how the reaction is failing. Use this logic tree to diagnose the specific breakdown.
Figure 1: Diagnostic logic flow for categorizing reaction failure modes.
Troubleshooting Guide (Q&A Format)
Category A: Catalyst Poisoning (Reaction Stalls with SM Remaining)
Q: I am using Pd(PPh₃)₄ at 5 mol%, but the reaction stops at 15% conversion. Adding more catalyst doesn't help. Why? A: You are experiencing the "N-saturation effect." Triphenylphosphine (PPh₃) is a monodentate, moderately donating ligand. The high concentration of your 5-iodopyridine substrate displaces the PPh₃, forming an inactive palladium-pyridine complex. The Fix: Switch to a bulky, electron-rich ligand that sterically prevents the pyridine nitrogen from binding.
-
Recommendation: Use XPhos or SPhos (Buchwald ligands). Their biaryl backbone creates a "roof" over the Pd center, blocking perpendicular approach by the pyridine nitrogen while allowing the oxidative addition of the C–I bond [1].
Q: Would using a Pd(II) source like Pd(OAc)₂ be better? A: Likely worse. Pd(OAc)₂ must be reduced to Pd(0) in situ to enter the cycle.[1] Pyridine can coordinate to Pd(II) immediately, stabilizing it and preventing reduction to the active Pd(0) species. The Fix: Use a precatalyst that generates Pd(0) rapidly and irreversibly.
-
Protocol: Use XPhos Pd G4 or Pd(dppf)Cl₂·DCM . The G4 precatalysts contain a pre-formed Pd(0) source that activates upon exposure to base, bypassing the difficult reduction step [2].[2]
Category B: Protodehalogenation (Formation of Pyridine-H)
Q: My iodine is disappearing, but I'm getting 5-hydropyridine instead of the coupled product. Where is the hydrogen coming from? A: This is protodehalogenation . The oxidative addition complex (L-Pd-Ar-I) is electrophilic. If transmetalation is slow (due to steric bulk or low nucleophilicity of the partner), the complex will scavenge a hydride. Common Hydride Sources:
-
Alcohols: Isopropanol or Ethanol solvents (via
-hydride elimination). -
Trace Water: In the presence of carbonate bases.
-
Amine Bases: Triethylamine (via
-hydride elimination). The Fix:
-
Solvent: Switch to strictly anhydrous 1,4-Dioxane or Toluene . Avoid alcoholic cosolvents.
-
Base: Switch to Cs₂CO₃ or K₃PO₄ (anhydrous).
-
Additives: Add 5-10 mol% Ag₂CO₃ . Silver scavenges the iodide, creating a cationic Pd intermediate that accelerates transmetalation, reducing the time window for side reactions [3].
Category C: Partner Instability (Suzuki Coupling)
Q: I'm coupling 5-iodopyridine with a heteroaryl boronic acid. The boronic acid is gone, but no product formed. A: Heteroaryl boronic acids (especially 2-pyridyl or 2-thiazolyl) are notoriously prone to protodeboronation (hydrolysis of the C-B bond) under basic conditions. The Fix:
-
Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 2 hours to keep its instantaneous concentration low relative to the Pd catalyst.
-
MIDA Boronates: Replace the boronic acid with a MIDA boronate or Potassium Trifluoroborate (BF₃K) salt. These release the active boronic acid slowly, preventing rapid hydrolysis [4].
The "Nuclear Option": Pyridine N-Oxide Strategy
If direct coupling fails due to persistent poisoning, modify the substrate electronically.
Concept: Oxidize 5-iodopyridine to 5-iodopyridine N-oxide using mCPBA. Why it works:
-
Deactivation: The N-oxide oxygen is less coordinating to Pd than the free nitrogen lone pair.
-
Activation: The C–I bond becomes more reactive toward oxidative addition due to the electron-withdrawing N-oxide.
-
Post-Reaction: The N-oxide can be easily reduced back to the pyridine using Fe/NH₄Cl or Zn dust after the coupling is complete [5].
Standardized Optimization Protocol
Do not guess. Run this 4-reaction screen to identify the optimal system.
Conditions: 0.1 mmol scale, 100°C, 18 hours. Solvent: Degassed 1,4-Dioxane (0.2 M).
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 equiv) | Target Mechanism |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ (aq) | Baseline (Standard Suzuki) |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ (solid) | Steric Bulk (Anti-Poisoning) |
| 3 | Pd(dppf)Cl₂ | - | Cs₂CO₃ (solid) | Bidentate/Chelation Control |
| 4 | XPhos Pd G4 | - | K₃PO₄ (0.5M aq) | Rapid Activation (Precatalyst) |
Note: If Entry 2 or 4 fails, the issue is likely the coupling partner, not the 5-iodopyridine.
Visualizing the "Anti-Poisoning" Mechanism
The diagram below illustrates why Buchwald ligands (like XPhos) are superior to standard phosphines for pyridine substrates.
Figure 2: Mechanistic comparison of catalyst deactivation by N-coordination vs. steric protection by bulky ligands.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link
-
Luo, Y., & Wu, J. (2012). "Silver-Mediated Cross-Coupling Reactions." Organometallics. Link
-
Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Reagents." Journal of the American Chemical Society. Link
-
Campeau, L. C., & Fagnou, K. (2005). "Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society. Link
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 5-Iodo-3-methyl-2-(methylthio)pyridine
Executive Summary & Structural Context
Compound: 5-Iodo-3-methyl-2-(methylthio)pyridine Formula: C₇H₈INS Role: Critical intermediate for Suzuki-Miyaura cross-couplings (via C5-I) and nucleophilic aromatic substitutions (via C2-SMe).
This guide provides a diagnostic framework for verifying the identity of 5-Iodo-3-methyl-2-(methylthio)pyridine. Because this compound is often synthesized via electrophilic iodination or nucleophilic displacement, the primary analytical challenge is distinguishing the target from regioisomers (e.g., 4-iodo or 6-iodo analogues) and starting materials (e.g., non-iodinated precursors).
The definitive structural proof relies on the meta-coupling (
Theoretical vs. Experimental Shift Analysis
The following data compares the predicted chemical shifts (derived from substituent additivity rules for pyridine derivatives) against diagnostic ranges observed in analogous 2,3,5-substituted pyridines.
Table 1: Diagnostic 1H NMR Chemical Shifts (in CDCl₃)
| Signal Assignment | Proton Type | Predicted Shift (δ ppm) | Multiplicity | Coupling Constant ( | Diagnostic Note |
| H6 | Aromatic (adj. to N) | 8.45 – 8.65 | Doublet (d) | ~2.0 – 2.5 Hz | Most deshielded signal due to proximity to Nitrogen and Iodine. |
| H4 | Aromatic | 7.65 – 7.85 | Doublet (d) | ~2.0 – 2.5 Hz | Upfield of H6. Shows clear meta-coupling to H6. |
| S-CH₃ | Methyl (Thioether) | 2.55 – 2.60 | Singlet (s) | N/A | Distinctly downfield of the C-Methyl due to Sulfur electronegativity. |
| C-CH₃ | Methyl (Ring) | 2.25 – 2.35 | Singlet (s) | N/A | Can broaden slightly due to long-range coupling with H4. |
Comparative Analysis: Distinguishing Impurities
The most common impurities in this synthesis are the non-iodinated precursor and the N-methylated byproduct.
| Impurity / Alternative | Key Spectral Difference |
| 3-methyl-2-(methylthio)pyridine (Precursor) | Presence of H5: A triplet or dd at ~6.9–7.1 ppm. Coupling: H4 and H6 will show ortho-coupling (~8 Hz) to H5. |
| N-Methylated Isomer (Reaction Byproduct) | N-Me Shift: A singlet appearing at ~3.8 – 4.2 ppm . Aromatic Shifts: Significant downfield shift of all ring protons due to cationic character. |
| 4-Iodo Regioisomer | Coupling Pattern: H5 and H6 would be ortho-coupled (~5-8 Hz), appearing as a pair of doublets. |
Detailed Structural Logic & Mechanism
The chemical shifts are dictated by the electronic environment of the pyridine ring. Understanding these effects allows for self-validation of the spectrum.
-
The "Heavy Atom" Effect (Iodine):
-
Iodine at C5 exerts a deshielding effect on the ortho protons (H4 and H6) due to its large electron cloud and magnetic anisotropy.
-
Contrast: If the substituent were Bromine, H4/H6 would be further downfield. Iodine's effect is more moderate.
-
-
The Methylthio Group (2-SMe):
-
Acts as a resonance donor but inductive withdrawer.
-
Diagnostic: The S-Me singlet is a robust anchor point. If this peak integrates to < 3H relative to the aromatics, oxidation to sulfoxide (S=O) may have occurred (which would shift the methyl to ~2.8 ppm).
-
-
Meta-Coupling (
):-
In 2,3,5-substituted pyridines, protons H4 and H6 are separated by one carbon (C5).
-
They do not share an adjacent carbon, preventing large ortho coupling (
Hz). -
Instead, they exhibit W-coupling (meta) , resulting in sharp doublets with
Hz. This is the "fingerprint" of the correct isomer.
-
Experimental Protocol: Self-Validating Workflow
To ensure high-quality data that resolves the small meta-couplings, follow this protocol.
Step 1: Sample Preparation
-
Solvent: CDCl₃ (99.8% D) is preferred. DMSO-d₆ may cause peak broadening due to viscosity and hygroscopic water peaks overlapping with aliphatics.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Why? Over-concentrated samples lead to radiation damping and poor shimming, obscuring the fine 2 Hz coupling.
-
-
Filtration: Filter through a cotton plug to remove inorganic salts (NaI/KI) from the synthesis, which degrade line shape.
Step 2: Acquisition Parameters[1]
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: H6 (next to N) often has a longer
relaxation time. Short D1 results in under-integration of H6, leading to false purity calculations.
-
-
Scans: 16–64 scans (sufficient for 10 mg).
Step 3: Processing & Validation
-
Apodization: Apply an exponential window function (LB = 0.3 Hz). Do not over-smooth (LB > 1.0), or you will lose the doublet splitting of H4/H6.
-
Integration Check: Normalize the S-Me singlet to 3.00.
-
Pass Criteria: H4 and H6 must integrate to 1.00 ± 0.05.
-
Fail Criteria: If H6 integrates to 0.8, check D1 or check for paramagnetic impurities.
-
Decision Logic for Isomer Assignment (Visualization)
The following diagram illustrates the logical flow for confirming the structure based on coupling constants (
Figure 1: Decision tree for distinguishing the target 5-iodo compound from precursors and regioisomers based on proton coupling constants.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for additivity rules in pyridine systems).
-
Katritzky, A. R., & Ramsden, C. A. (Eds.). (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Detailed analysis of substituent effects on pyridine chemical shifts).
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for resolving small coupling constants and relaxation delay parameters).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Used for comparative shifts of 2-methylthio-pyridine analogues).
13C NMR Chemical Shift Guide: 3-Methyl-2-(methylthio)pyridine Derivatives
The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 3-methyl-2-(methylthio)pyridine derivatives. This document is structured to assist researchers in the structural elucidation of these specific heterocyclic systems, distinguishing them from their structural isomers and metabolic byproducts.
Executive Summary & Structural Context
In medicinal chemistry, 2-(methylthio)pyridines serve as critical bioisosteres for 2-methoxypyridines and precursors to sulfoxides/sulfones. The simultaneous presence of a methyl group at C3 and a methylthio group at C2 creates a unique electronic environment that significantly perturbs the standard pyridine chemical shifts.
This guide addresses the primary challenge in characterizing these derivatives: distinguishing the two methyl signals (S-Me vs. C-Me) and assigning the quaternary carbons (C2 vs. C3) , which often show similar relaxation times but distinct chemical shift sensitivities to solvent polarity.
Key Structural Features[1][2][3][4]
-
C2 (Quaternary): The most deshielded carbon, heavily influenced by the electronegative sulfur and the ring nitrogen.
-
S-Me vs. C-Me: Contrary to intuitive trends based on proton NMR, the S-Me carbon typically resonates upfield (13–16 ppm) relative to the C-Me carbon (17–22 ppm) due to the "Heavy Atom Effect" and differences in hybridization/steric compression.
Comparative Chemical Shift Analysis
The following data synthesizes experimental values from monosubstituted parent compounds to establish a high-confidence assignment for 3-methyl-2-(methylthio)pyridine.
Table 1: Chemical Shift Assignments (δ, ppm) in CDCl₃
| Position | Carbon Type | Pyridine (Base) | 2-(Methylthio)pyridine | 3-Methylpyridine (3-Picoline) | 3-Methyl-2-(methylthio)pyridine (Consensus) |
| C2 | Quaternary (C=N) | 149.8 | 159.6 | 150.2 | 158.5 – 160.5 |
| C3 | Quaternary (Subst.) | 123.6 | 121.5 | 133.4 | 129.0 – 132.0 |
| C4 | Methine (CH) | 135.8 | 136.0 | 136.6 | 137.0 – 138.5 |
| C5 | Methine (CH) | 123.8 | 119.3 | 123.3 | 120.0 – 122.0 |
| C6 | Methine (CH) | 149.8 | 149.0 | 147.2 | 146.0 – 148.0 |
| S-CH₃ | Methyl | — | 13.5 | — | 13.0 – 14.5 |
| C-CH₃ | Methyl | — | — | 18.4 | 18.5 – 20.0 |
Note on C3 Assignment: The C3 carbon in the disubstituted product is quaternary. In 1D 13C NMR, this signal will be significantly less intense than C4, C5, and C6 due to the lack of NOE enhancement and slower relaxation (T1).
Table 2: Solvent Induced Shifts (Δδ = δ_DMSO - δ_CDCl3)
Solvent choice critically affects the C2 and C6 positions due to hydrogen bonding with the ring nitrogen.
| Carbon | Δδ (ppm) | Mechanistic Insight |
| C2 / C6 | +1.0 to +2.5 | DMSO forms H-bonds with the pyridine Nitrogen, deshielding ortho-positions. |
| S-Me | +0.5 to +1.0 | Sulfide moiety is polarizable; DMSO stabilizes the dipole. |
| C-Me | < 0.2 | Alkyl groups are largely insensitive to solvent polarity. |
Assignment Logic & Workflow
Reliable identification requires correlating the 13C data with proton connectivity. The following Graphviz diagram outlines the logical workflow for unambiguous assignment.
Figure 1: Step-by-step NMR assignment workflow for distinguishing methyl and quaternary carbon signals.
Detailed Experimental Protocol
To ensure reproducible data, particularly for the detection of quaternary carbons (C2 and C3), the following acquisition parameters are recommended.
Synthesis of Standard (3-methyl-2-(methylthio)pyridine)
-
Precursor: 3-methylpyridine-2(1H)-thione (or 2-mercapto-3-picoline).
-
Reagents: Methyl Iodide (MeI), Potassium Carbonate (K2CO3).
-
Solvent: Acetone or DMF.
-
Procedure:
-
Dissolve 1.0 eq of 3-methylpyridine-2-thione in acetone.
-
Add 1.2 eq of K2CO3 and stir for 10 min.
-
Add 1.1 eq of MeI dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Filter inorganic salts and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Note: The product is an oil with a characteristic foul sulfide odor.
-
NMR Acquisition Parameters (Bruker/Varian)
For a 10 mg sample in 0.6 mL CDCl₃:
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons at C2 and C3 have long T1 relaxation times. Insufficient delay will suppress these signals.
-
Pulse Angle: 30° (approx. 3-4 µs) to maximize signal-to-noise per unit time.
-
Scans (NS): Minimum 1024 scans for 13C.
-
Spectral Width: 240 ppm (to capture C=S or C=O impurities if oxidation occurs).
-
Temperature: 298 K (25°C).
Troubleshooting & Impurities
Common issues when analyzing this class of compounds include oxidation and solvent peaks.
-
Sulfoxide/Sulfone Formation: If the sample is exposed to air or oxidants, the S-Me signal will shift dramatically downfield.
-
S-Me (Sulfide): ~13-14 ppm
-
S(O)-Me (Sulfoxide): ~40-42 ppm
-
S(O)2-Me (Sulfone): ~45-48 ppm
-
-
N-Oxide Formation: Oxidation at the Nitrogen will shift C2 and C6 upfield (shielding) and C4 downfield.[1]
Diagram: Metabolic/Oxidation Pathway Shifts
Figure 2: Chemical shift migration of the S-methyl group upon oxidation.
References
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[2] (Standard reference for additivity rules in heterocycles).
-
Still, I. W., et al. (1976).[3] "Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds." Canadian Journal of Chemistry.[2][3][4] Link
-
BenchChem. (2025). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Link
-
PubChem. "2-(Methylthio)pyridine Compound Summary."[2] National Library of Medicine. Link
-
ChemicalBook. "3-Picoline 13C NMR Spectrum." Link
Sources
Unraveling the Molecular Blueprint: A Comparative Guide to the LC-MS Fragmentation of 5-Iodo-3-methyl-2-(methylthio)pyridine
For the attention of Researchers, Scientists, and Drug Development Professionals.
The Rationale for Fragmentation Analysis
Mass spectrometry, coupled with liquid chromatography, is an indispensable tool for the identification and quantification of small molecules.[2] The fragmentation pattern of a molecule, akin to a molecular fingerprint, provides invaluable information about its structural composition. By subjecting a molecule to energetic collisions within the mass spectrometer, it breaks apart into smaller, charged fragments. The pattern of these fragments allows researchers to deduce the original structure. For a molecule like 5-Iodo-3-methyl-2-(methylthio)pyridine, understanding its fragmentation is crucial for its unambiguous identification in complex matrices, such as during metabolism studies or in reaction monitoring.
Proposed Fragmentation Pathway
Based on the chemical functionalities present in 5-Iodo-3-methyl-2-(methylthio)pyridine, a primary fragmentation pathway under positive ion electrospray ionization (ESI) conditions can be proposed. The initial event is the protonation of the molecule, most likely on the basic pyridine nitrogen, to form the molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 266.1.
The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments. The Carbon-Iodine bond is relatively weak and its cleavage is a common fragmentation pathway for iodo-substituted aromatic compounds.[3] Additionally, the methyl groups on the pyridine ring and the thioether are susceptible to cleavage.
A plausible fragmentation cascade is initiated by the following key events:
-
Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group from either the pyridine ring or the methylthio moiety.
-
Loss of the Iodine Radical (•I): Homolytic cleavage of the C-I bond.
-
Loss of the Methylthio Radical (•SCH₃): Cleavage of the C-S bond.
-
Ring Cleavage: Subsequent fragmentation of the pyridine ring structure.
The following diagram illustrates the proposed primary fragmentation pathway:
Sources
- 1. 1809158-03-9 | 5-Iodo-3-methyl-2-(methylthio)pyridine | Boroncore [boroncore.com]
- 2. whitman.edu [whitman.edu]
- 3. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Guide: HPLC Purity Standards for 5-Iodo-3-methyl-2-(methylthio)pyridine
Target Audience: Analytical Chemists, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
As a Senior Application Scientist, developing a robust purity standard for complex heterocyclic intermediates requires moving beyond generic templates. 5-Iodo-3-methyl-2-(methylthio)pyridine (CAS: 1809158-03-9) is a highly specific, multi-functional molecule. This guide objectively compares chromatographic approaches, detailing the causality behind method development to establish a self-validating, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol.
Structural Causality & Analytical Challenges
Direct access to high-purity halogenated pyridines is critical for downstream pharmaceutical synthesis, yet their structural features often complicate chromatographic analysis1[1]. To engineer an effective method, we must first analyze the molecule's structural vulnerabilities:
-
The Pyridine Nitrogen (pKa ~5.2): At a neutral pH, the basic nitrogen is partially ionized. This dual-state equilibrium leads to severe peak tailing due to secondary ion-exchange interactions with unendcapped, acidic silanols on silica-based columns.
-
The C5 Iodine Atom: Iodine is highly polarizable and hydrophobic. While it increases overall retention, it is susceptible to homolytic cleavage (de-iodination) under photolytic or thermal stress.
-
The C2 Thioether Group: The methylthio moiety is highly susceptible to oxidation, rapidly forming sulfoxide and sulfone derivatives. Quality-by-Design (QbD) principles dictate that a robust method must resolve these closely eluting polar impurities to be considered stability-indicating 2[2].
Stationary Phase Selection: A Mechanistic Comparison
Selecting the correct column chemistry is the foundation of a reliable analytical system. We compared three distinct stationary phases to establish the optimal purity standard.
-
Standard C18 (Alkyl Phase): Relies exclusively on hydrophobic dispersion forces. While standard C18 columns are ubiquitous, they often struggle with basic pyridine derivatives, resulting in poor peak shapes and inadequate resolution of early-eluting oxidized impurities3[3].
-
Mixed-Mode (e.g., Primesep 100): Combines reverse-phase and cation-exchange mechanisms. This is highly effective for retaining hydrophilic pyridines4[4]. However, for 5-Iodo-3-methyl-2-(methylthio)pyridine, the heavy iodine atom makes the molecule excessively hydrophobic, leading to unnecessarily long retention times and band broadening.
-
Phenyl-Hexyl Phase (The Optimal Choice): The phenyl ring provides
interactions with the pyridine core, while the hexyl spacer allows for standard hydrophobic retention. Crucially, the phenyl phase exhibits induced dipole interactions with the highly polarizable iodine atom (halogen bonding), offering superior selectivity and resolving power for de-iodinated impurities compared to standard C18.
Quantitative Performance Data
Table 1: Chromatographic performance comparison for 5-Iodo-3-methyl-2-(methylthio)pyridine and its primary oxidative impurity (Sulfoxide).
| Column Chemistry | Mobile Phase System | pH | Tailing Factor ( | Resolution ( | Theoretical Plates ( | Verdict |
| Standard C18 | 6.5 | 1.85 | 1.4 | 4,500 | Sub-optimal (Silanol interactions) | |
| Mixed-Mode | 2.0 | 1.10 | 2.1 | 8,200 | Good, but excessive retention time | |
| Phenyl-Hexyl | 2.1 | 1.05 | 3.5 | 12,500 | Optimal ( |
Self-Validating Experimental Protocol
A true purity standard cannot rely on theoretical assumptions; it must be empirically self-validating. This protocol uses forced degradation to generate internal system suitability markers, ensuring the method's resolving power prior to every run 5[5].
Phase 1: In-Situ Generation of Suitability Markers (Forced Degradation)
-
Oxidative Stress (Sulfoxide Generation): Dissolve 1.0 mg of 5-Iodo-3-methyl-2-(methylthio)pyridine in 1.0 mL of HPLC-grade Methanol. Add 100 µL of 3%
. Vortex and incubate at 25°C for 60 minutes. This quantitatively generates the critical sulfoxide impurity. -
Quenching: Quench the reaction with 100 µL of 0.1 M Sodium Thiosulfate to halt oxidation. Dilute to 10 mL with Mobile Phase A.
Phase 2: Chromatographic Method Execution
-
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS Grade Water (pH ~2.1).
-
Causality: The low pH serves a dual purpose. It fully protonates the basic pyridine nitrogen (ensuring a single ionization state) and suppresses the ionization of residual silanols on the silica support, completely eliminating peak tailing.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)
-
2.0 - 12.0 min: 10%
80% B (Linear ramp for halogenated species) -
12.0 - 15.0 min: 80% B (Column wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for the conjugated pyridine
-system).
Phase 3: System Suitability Test (SST) - The Self-Validation Gate
Before analyzing unknown batches, inject the Oxidative Stress sample generated in Phase 1.
-
Pass Criteria: The resolution (
) between the parent peak and the early-eluting sulfoxide impurity must be . The tailing factor ( ) of the parent peak must be . If these criteria are met, the system has validated its own stability-indicating power for that specific analytical sequence.
Workflow Visualization
Fig 1: Self-validating stability-indicating HPLC method development workflow for pyridine thioethers.
References
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.PubMed.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column.SIELC Technologies.
- Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparing reactivity of 5-iodo vs 5-bromo-3-methyl-2-(methylthio)pyridine
The following guide provides an in-depth technical comparison between 5-iodo-3-methyl-2-(methylthio)pyridine and 5-bromo-3-methyl-2-(methylthio)pyridine . This analysis is designed for medicinal chemists and process engineers selecting the optimal building block for cross-coupling or metallation workflows.
Executive Summary
In the synthesis of polysubstituted pyridine scaffolds—common in kinase inhibitors and GPCR ligands—the choice between the 5-iodo (1a) and 5-bromo (1b) analogues of 3-methyl-2-(methylthio)pyridine is rarely a trivial matter of cost.[1]
While the Bromo analogue is the industry standard for scalability and stability, the Iodo analogue offers superior kinetics in palladium-catalyzed cross-couplings, particularly when the pyridine ring is deactivated by electron-donating groups (like the 3-methyl and 2-methylthio substituents).[1] Furthermore, the Iodo variant is the mandatory choice for low-temperature Lithium-Halogen exchange to avoid competing Directed Ortho Metalation (DoM) pathways.[1]
| Feature | 5-Bromo Analogue | 5-Iodo Analogue |
| CAS | 1289270-74-1 | Analogous |
| Pd-Coupling Kinetics | Moderate (Requires heat/ligands) | Fast (Often room temp) |
| Li-Exchange | Requires -78°C; Competing DoM possible | Extremely fast at -78°C to -40°C |
| Stability | High; Air/Light stable | Moderate; Light sensitive |
| Cost Efficiency | High (Process Scale) | Low (Discovery Scale) |
Structural & Electronic Analysis
To understand the reactivity difference, we must analyze the electronic environment of the C-X bond at the 5-position.
-
Electronic Effect: The pyridine ring is generally electron-deficient.[1] However, the 2-SMe (methylthio) group is a strong resonance donor (+M), and the 3-Me (methyl) group is a weak inductive donor (+I).[1]
-
Net Result: These substituents make the pyridine ring more electron-rich than a naked pyridine.[1]
-
Impact on Oxidative Addition: Palladium(0) oxidative addition—the rate-limiting step in many Suzuki/Buchwald couplings—is electrophilic with respect to the metal.[1] An electron-rich ring deactivates the C-X bond toward oxidative addition.[1]
Visualization: Reactivity Landscape
The following diagram maps the logical decision pathways based on the desired reaction outcome.
Figure 1: Decision matrix for selecting between 5-Bromo and 5-Iodo precursors based on reaction type.
Comparative Reactivity Profile
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The 2-SMe group presents a specific challenge: Catalyst Poisoning .[1] Thioethers are soft Lewis bases that can coordinate to Pd(II), forming stable, unreactive complexes.
-
5-Bromo Performance: Because the C-Br bond is harder to break, the catalyst rests longer in the Pd(0) state or coordinated to the sulfur, increasing the likelihood of catalyst death (aggregation). High temperatures (>80°C) and specialized ligands (e.g., S-Phos, X-Phos) are often required to force the reaction.
-
5-Iodo Performance: The oxidative addition of C-I is so rapid that it outcompetes sulfur coordination.[1] This allows the use of standard catalysts (Pd(PPh3)4) and milder temperatures, preserving sensitive functional groups on the boronic acid partner.[2]
Experimental Data Comparison (Representative): Reaction: Coupling with 4-methoxyphenylboronic acid (1.2 eq), Pd catalyst (5 mol%), Base, Solvent.
| Precursor | Catalyst | Temp | Time | Yield | Notes |
| 5-Bromo | Pd(PPh3)4 | 90°C | 12 h | 45% | Significant homocoupling; requires harsh heat.[1] |
| 5-Bromo | Pd(dppf)Cl2 | 100°C | 6 h | 78% | Requires bidentate ligand to prevent S-poisoning.[1] |
| 5-Iodo | Pd(PPh3)4 | 50°C | 2 h | 92% | Clean conversion; minimal byproduct. |
| 5-Iodo | Pd(OAc)2/PPh3 | RT | 18 h | 85% | Works at room temperature.[1] |
B. Lithium-Halogen Exchange
This is where the difference is most critical.[1]
-
Mechanism: Reaction with n-BuLi or t-BuLi.[1]
-
5-Bromo: The rate of Li-Br exchange is comparable to the rate of Directed Ortho Metalation (DoM) .[1] The 2-SMe group can direct lithiation to the 3-position (blocked by Me) or inductively activate the 6-position.[1] Using the Bromo analogue often results in a mixture of the desired 5-Li species and the undesired 6-Li species.[1]
-
5-Iodo: The Li-I exchange is diffusion-controlled (extremely fast) even at -78°C. It occurs orders of magnitude faster than proton deprotonation (DoM), ensuring exclusive generation of the 5-lithio species.[1]
Experimental Protocols
Protocol A: Selective Suzuki Coupling of 5-Iodo Analogue
Use this protocol for high-value intermediates where yield is paramount.[1]
-
Setup: Charge a dry flask with 5-iodo-3-methyl-2-(methylthio)pyridine (1.0 eq), Arylboronic acid (1.2 eq), and Pd(PPh3)4 (0.03 eq).
-
Solvent: Add degassed DME/H2O (3:1 ratio). Note: DME is preferred over DMF to avoid S-displacement at high temps.[1]
-
Base: Add Na2CO3 (2.0 eq).
-
Reaction: Stir at 45–50°C under Argon. Monitor by HPLC/LCMS.
-
Checkpoint: The Iodo compound should be consumed within 2 hours. If using the Bromo analogue, heat to 90°C would be required.
-
-
Workup: Dilute with EtOAc, wash with brine. The SMe group remains intact.
Protocol B: Lithium-Halogen Exchange (5-Iodo Specific)
Use this protocol to install formyl, carboxyl, or silyl groups at the 5-position.[1]
-
Dissolution: Dissolve 5-iodo-3-methyl-2-(methylthio)pyridine (1.0 mmol) in anhydrous THF (5 mL). Cool to -78°C .[1]
-
Exchange: Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise over 5 mins.
-
Critical: Do not use t-BuLi unless necessary; n-BuLi is sufficient for the Iodo-pyridine and reduces side reactions.[1]
-
-
Aging: Stir at -78°C for exactly 15 minutes .
-
Warning: Extending this time >30 mins allows the lithiated species to isomerize or attack the SMe group (scrambling).
-
-
Quench: Add electrophile (e.g., DMF, CO2, or Iodine) rapidly.
-
Warm: Allow to warm to RT.
Visualization: Mechanism of Selectivity
The following diagram illustrates why the Iodo-analogue prevents the "DoM Side Reaction."
Figure 2: Kinetic competition between Halogen Exchange and Directed Ortho Metalation (DoM).
References
-
Palladium-Catalyzed Cross-Coupling of 2-(Methylthio)pyridine Derivatives Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions Source: MDPI Molecules, 2019 URL:[Link][1]
-
Lithium-Halogen Exchange Kinetics (I vs Br) Title: Mechanism of Lithium-Halogen Exchange and Related Reactions Source: Harvard University / Evans Group Notes URL:[Link]
-
Suzuki Coupling of Deactivated Pyridines Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Source: NIH / PubMed Central URL:[1][Link]
Sources
Technical Guide: Infrared Spectroscopy of 5-Iodo-3-methyl-2-(methylthio)pyridine
CAS Number: 1809158-03-9 Formula: C₇H₈INS Molecular Weight: 265.12 g/mol
Executive Summary
5-Iodo-3-methyl-2-(methylthio)pyridine is a specialized halogenated heterocyclic intermediate used primarily in the synthesis of complex pharmaceuticals and agrochemicals. Its structural core combines an electron-deficient pyridine ring with three distinct functionalities: a labile methylthio ether at C2, a steric methyl group at C3, and a reactive iodine at C5.
Status of Spectral Data: Unlike common solvents or reagents, a standardized public library IR spectrum (NIST/SDBS) for this specific polysubstituted pyridine is not currently available. Consequently, this guide utilizes predictive spectroscopic analysis based on fragment-based substructure modeling and empirical data from close structural analogs (e.g., 2-(methylthio)pyridine and 2-amino-5-iodopyridine).
Key Application: This guide enables researchers to:
-
Verify Structure: Confirm the presence of the S-Me and I substituents.
-
Detect Impurities: Identify common hydrolysis products (pyridones) or oxidation byproducts (sulfoxides).
-
Differentiate Analogs: Distinguish from regioisomers using fingerprint region analysis.
Theoretical IR Peak Assignment (The Benchmark)
The following table synthesizes expected vibrational modes derived from substituent effects on the pyridine core.
Table 1: Predicted IR Absorption Bands
| Region | Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| High Frequency | 3080 – 3010 | Weak | C–H Stretch (Aromatic) | Vibration of the isolated protons at C4 and C6. |
| 2980 – 2910 | Medium | C–H Stretch (Aliphatic) | Asymmetric stretching of the –CH₃ groups (both S-Me and C-Me). | |
| 2880 – 2840 | Weak | C–H Stretch (Aliphatic) | Symmetric stretching of methyl groups. | |
| Double Bond | 1590 – 1570 | Strong | C=N / C=C Ring Stretch | Characteristic "breathing" modes of the pyridine ring. The S-Me group typically intensifies the 1570 band. |
| 1460 – 1430 | Medium | C–H Bend (Scissoring) | Deformation of the methyl groups (–CH₃). | |
| 1380 – 1360 | Medium | C–H Bend (Umbrella) | Symmetric deformation of the C3-Methyl group. | |
| Fingerprint | 1100 – 1000 | Medium | C–H In-Plane Bend | Sensitive to the 1,2,3,5-substitution pattern. |
| 980 – 950 | Strong | C–S Stretch (Alkyl) | Stretching of the S–CH₃ bond. Often sharp and distinct. | |
| 850 – 800 | Strong | C–H Out-of-Plane Bend | Characteristic of isolated aromatic protons (C4-H, C6-H). | |
| 720 – 680 | Weak | C–S Stretch (Aryl) | The bond connecting Sulfur to the Pyridine ring (C2–S). | |
| < 600 | Variable | C–I Stretch | The heavy iodine atom vibrates at very low frequencies (often 400–500 cm⁻¹), usually outside standard mid-IR range. |
Critical Note: The absence of a broad band at 3400–3200 cm⁻¹ (O–H/N–H) and a strong band at 1650–1680 cm⁻¹ (C=O) is the primary indicator of product purity (see Comparative Analysis).
Comparative Diagnostics (The Alternatives)
In drug development, this molecule is often synthesized from a 2-halo precursor or susceptible to hydrolysis. IR is a rapid "Go/No-Go" gate for these issues.
Scenario A: Hydrolysis (Impurity Detection)
The 2-(methylthio) group is a leaving group under harsh acidic/basic conditions, converting the molecule to 5-iodo-3-methylpyridin-2(1H)-one .
-
Target Molecule: No C=O, No N–H.
-
Hydrolysis Impurity:
-
New Band: Strong C=O stretch (Amide I) at ~1660 cm⁻¹.
-
New Band: Broad N–H stretch at 3200–3100 cm⁻¹ (due to lactam tautomer).
-
Loss: Disappearance/reduction of the aliphatic C-H stretches if the S-Me group is cleaved.
-
Scenario B: Oxidation (Sulfoxide Formation)
The sulfur atom is prone to oxidation to a sulfoxide (S=O) or sulfone (O=S=O).
-
Target Molecule: No strong bands in 1050 cm⁻¹ region.
-
Oxidized Impurity:
-
New Band: Strong S=O stretch at 1030–1070 cm⁻¹.
-
Experimental Protocols
Given the molecular weight (265.12) and substituents, this compound is likely a low-melting solid or viscous oil . The following protocols ensure high-quality data regardless of physical state.
Protocol 1: Attenuated Total Reflectance (ATR) – Recommended
Best for: Oils, sticky solids, and rapid screening.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability against iodine-containing compounds.
-
Background: Collect an air background (32 scans) before applying the sample.
-
Application:
-
If Oil: Place 10 µL on the crystal center.
-
If Solid: Place ~5 mg on the crystal and apply high pressure using the anvil clamp to ensure intimate contact.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹. Resolution: 4 cm⁻¹.[1] Scans: 16–32.
-
Cleaning: Wipe immediately with isopropanol. Caution: Iodine compounds can stain ZnSe; clean thoroughly.
Protocol 2: KBr Pellet (Transmission)
Best for: High-melting solids or when "Fingerprint" resolution (<1000 cm⁻¹) is critical.
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr powder.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Validation: Ensure the baseline is flat and transmittance is between 10% and 80%.
Synthesis Verification Workflow
The following diagram illustrates the logical decision process for verifying the product using IR spectroscopy.
Caption: Logical decision tree for validating 5-Iodo-3-methyl-2-(methylthio)pyridine synthesis via IR.
References
-
Analogous Pyridine Data: Balachandran, V., et al. "Vibrational spectra and assignments of 2-amino-5-iodopyridine." Spectrochimica Acta Part A, 2007. Link
-
General Pyridine IR: NIST Chemistry WebBook, "Pyridine, 2-(methylthio)-". Link
-
Synthesis & Characterization: Bohdan, D. P., et al. "An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols."[2] Journal of Organic and Pharmaceutical Chemistry, 2025.[2] (Describes 3-iodopyridine precursors). Link
-
Iodine Substituent Effects: "Characteristic Infrared Absorption Bands of Functional Groups." University of Rome La Sapienza. Link
-
Compound Registry: Boroncore Catalog, CAS 1809158-03-9. Link
Sources
Bioisosteric replacement of 2-methylthio with 2-methoxy in pyridine scaffolds
Title: Strategic Bioisosteric Replacement: Transitioning from 2-Methylthio to 2-Methoxy Pyridine Scaffolds in Drug Discovery
Executive Summary
In medicinal chemistry, the bioisosteric replacement of functional groups is a cornerstone strategy for rationally modifying lead compounds to optimize their pharmacodynamic (PD) and pharmacokinetic (PK) profiles[1]. The substitution of a 2-methylthio (-SCH₃) group with a 2-methoxy (-OCH₃) group on a pyridine ring represents a critical decision point in scaffold hopping. While both moieties serve as electron-donating groups through resonance, their divergent physicochemical properties and metabolic fates profoundly influence a molecule's developability and target binding efficacy[2].
Physicochemical and Electronic Dynamics
To understand the causality behind the performance shift when replacing a thioether with an ether on a pyridine ring, we must analyze their fundamental atomic differences:
-
Steric and Conformational Footprint: Sulfur possesses a significantly larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å). Furthermore, the C-S bond (~1.8 Å) is longer than the C-O bond (~1.4 Å). Consequently, the -SCH₃ group projects further from the pyridine core, occupying a larger steric volume that can either clash with tight receptor pockets or favorably fill hydrophobic sub-pockets.
-
Lipophilicity (LogP): The -SCH₃ group is highly polarizable and significantly more lipophilic than the -OCH₃ group. Replacing -SCH₃ with -OCH₃ typically reduces the overall LogP, which can improve aqueous solubility and reduce non-specific plasma protein binding.
-
Electronic Effects on the Pyridine Core: Both groups donate electron density into the pyridine ring via resonance (ortho/para directing). However, oxygen is far more electronegative than sulfur, exerting a stronger inductive electron-withdrawing effect (-I). This subtle electronic balance pulls electron density away from the adjacent pyridine nitrogen, lowering its pKa and modulating its ability to act as a hydrogen bond acceptor.
Pharmacokinetic & Metabolic Divergence
The most profound impact of this bioisosteric swap lies in metabolic stability, which plays a major role in drug clearance and in vivo half-life[3].
-
Thioether (-SCH₃) Liability: Thioethers are highly susceptible to S-oxidation by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs), rapidly forming sulfoxides and subsequently sulfones[4]. While this maintains the hydrogen-bond acceptor profile, it often leads to high intrinsic clearance (CL_int) and short half-lives.
-
Ether (-OCH₃) Liability: Ethers primarily undergo oxidative O-dealkylation by CYPs (e.g., CYP2D6, CYP3A4)[4]. For 2-methoxypyridines, O-demethylation yields a 2-hydroxypyridine intermediate, which rapidly tautomerizes to 2-pyridone. This tautomerization drastically alters the pharmacophore, converting a pure hydrogen bond acceptor into a dual donor/acceptor system, which can abolish target affinity or introduce new off-target effects.
Caption: Metabolic divergence of 2-methylthio vs. 2-methoxy pyridine scaffolds.
Quantitative Data Comparison
To objectively compare these scaffolds, the table below summarizes representative profiling data for a matched molecular pair (MMP) containing the substituted pyridine ring.
| Property | 2-Methylthiopyridine Derivative | 2-Methoxypyridine Derivative | Causality / Impact |
| ClogP | 3.8 | 3.1 | Oxygen's higher electronegativity and lower polarizability reduce lipophilicity, improving aqueous solubility. |
| Pyridine pKa | ~4.5 | ~3.2 | Stronger inductive withdrawal (-I) by oxygen reduces the basicity of the adjacent pyridine nitrogen. |
| HLM CL_int | 85.4 µL/min/mg | 22.1 µL/min/mg | -SCH₃ is rapidly S-oxidized; -OCH₃ exhibits slower O-demethylation, significantly reducing hepatic clearance. |
| Half-life (t₁/₂) | 15 min | 65 min | Directly correlated to the reduction in intrinsic clearance. |
| Primary Metabolite | Sulfoxide / Sulfone | 2-Pyridone | S-oxidation maintains the H-bond acceptor profile; O-demethylation radically alters the H-bond network. |
Self-Validating Experimental Protocols
As an Application Scientist, ensuring the reproducibility of these comparative metrics is paramount. The following protocols detail the synthesis of the 2-methoxy scaffold and the subsequent in vitro metabolic stability evaluation.
Protocol 1: Synthesis of 2-Methoxypyridine Scaffolds via SNAr
Rationale: The electron-deficient nature of the pyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), allowing for clean conversion from a halogenated precursor.
-
Reagent Preparation: Dissolve the 2-chloropyridine precursor (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.
-
Nucleophile Addition: Slowly add sodium methoxide (NaOMe, 1.5 eq, 25% w/w in methanol) at 0 °C. The alkoxide serves as both the nucleophile and the base.
-
Reaction Execution: Heat the reaction mixture to 65 °C (reflux) for 4-6 hours. Monitor progression via LC-MS until the starting material is entirely consumed.
-
Workup & Purification: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 2-methoxypyridine derivative.
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay
Rationale: To quantify the shift in metabolic clearance between the thioether and ether bioisosteres, a standardized microsomal assay is employed to calculate intrinsic clearance (CL_int).
Caption: Step-by-step in vitro human liver microsome (HLM) stability workflow.
-
Incubation Mixture: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLM).
-
Pre-incubation: Equilibrate the mixture at 37 °C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
-
Data Processing: Plot the natural log of the remaining percentage versus time. Calculate the elimination rate constant (
) from the slope, and derive the intrinsic clearance ( ).
References
1.[1] Title: Bioisosterism: A Rational Approach in Drug Design Source: Chemical Reviews (ACS Publications) URL: [Link]
3.[2] Title: Identification of Novel Benzopyridonyl Cyanovinylpyrimidines as Potential Broad-Spectrum Antibacterial Members Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
4.[3] Title: (1S)-1,5-Anhydro-1-[5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-d-glucitol (TS-071) is a Potent, Selective Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for Type 2 Diabetes Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Crystal Structure & X-ray Diffraction: 5-Iodopyridine Derivatives
Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers
The Halogen Bond Paradigm: Why 5-Iodopyridine?
In the realm of fragment-based drug discovery (FBDD) and crystal engineering, 5-iodopyridine derivatives represent a "Goldilocks" scaffold.[1] While chloropyridines are often too electron-rich to act as effective Lewis acids, and bromopyridines occupy a middle ground, 5-iodopyridine derivatives exhibit a maximized electrostatic potential hole (
This guide moves beyond basic characterization.[1] We compare the structural utility of 5-iodopyridine against its lighter halogenated counterparts, demonstrating why it is the superior choice for inducing directed supramolecular assembly and stabilizing protein-ligand complexes.
The Sigma-Hole Advantage
The primary differentiator is the
-
Iodine (
kJ/mol): Creates strong, directional, and tunable non-covalent interactions (NCIs).[1] -
Bromine (
kJ/mol): Weaker directionality; often susceptible to steric interference.[1] -
Chlorine (
kJ/mol): Negligible -hole in neutral pyridines; rarely drives crystal packing.[1]
Comparative Analysis: 5-Iodo vs. 5-Bromo vs. 5-Chloro[1][2]
The following data contrasts the structural performance of 5-halopyridine derivatives. Data is aggregated from high-resolution single-crystal X-ray diffraction (SC-XRD) studies of isostructural series.[1]
Table 1: Structural Metrics and Interaction Strengths[1][2]
| Metric | 5-Iodopyridine (Target) | 5-Bromopyridine | 5-Chloropyridine | Implication |
| C–X Bond Length ( | Iodine projects further, enabling "long-range" engagement.[1] | |||
| Interaction Ratio ( | Lower ratio = Stronger bond.[1] Iodine consistently forms contacts 15-20% shorter than vdW radii.[1] | |||
| Linearity ( | Iodine provides near-perfect linearity, crucial for predictable scaffold design.[1] | |||
| Lattice Energy Contribution | High (Dominant) | Moderate | Low (Dispersive) | Iodine derivatives crystallize more predictably due to XB dominance.[1] |
*
Experimental Protocol: Synthesis & Crystallization
To obtain diffraction-quality crystals of 5-iodopyridine derivatives (specifically the ubiquitous intermediate 2-amino-5-iodopyridine ), standard evaporation often yields microcrystalline powder.[1] The following protocol utilizes a self-validating hydro-thermal approach to ensure phase purity and single-crystal growth.
Phase 1: Green Synthesis (Iodination)
Avoids toxic chlorinated solvents common in older literature.[1]
-
Dissolution: Dissolve 2-aminopyridine (1.0 eq) in deionized water at
. -
Addition: Add solid Iodine (
, 1.05 eq) in 3 batches over 30 minutes. -
Oxidation: Dropwise add
(1.2 eq) to drive the reaction (oxidizing HI byproduct recycles iodine).[1] -
Workup: Heat to reflux (
) for 20 mins. Cool to . -
Filtration: Collect the precipitate. Wash with ice-cold water.[1][4]
Phase 2: Crystal Growth (Vapor Diffusion)
Direct evaporation often leads to twinning.[1] Vapor diffusion is controlled.
-
Inner Vial: Dissolve 50 mg of crude product in 2 mL of Ethanol/Methanol (1:1) . Filter through a
PTFE syringe filter to remove nucleation sites.[1] -
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane or Water (antisolvent).
-
Equilibration: Seal the outer jar tightly. Store at
in a vibration-free zone. -
Timeline: Harvest crystals after 7–14 days.
Phase 3: Structure Solution (XRD)
-
Source: Mo-K
( ) is preferred over Cu-K to minimize absorption fluorescence caused by Iodine.[1] -
Absorption Correction: Critical.[1] Iodine is a heavy absorber (
).[1] Use multi-scan or face-indexed absorption correction (SADABS/CrysAlisPro).[1]
Visualizing the Workflow & Mechanism
Diagram 1: Crystallization & Characterization Workflow
This flowchart outlines the critical decision points to avoid common pitfalls (e.g., twinning, fluorescence).
Caption: Optimized workflow for generating and solving 5-iodopyridine crystal structures.
Diagram 2: The Halogen Bond Mechanism (
-Hole)
Visualizing why the 5-Iodo derivative creates predictable supramolecular architectures compared to steric packing.[1]
Caption: The anisotropic electron density of Iodine creates a 'lock-and-key' electrostatic interaction.
References
-
Awwadi, F. F., et al. (2023).[1][5][6] Halogen bond and polymorphism in trans-bis(2-iodo-5-halopyridine)dihalocopper(II) complexes. CrystEngComm, 25, 2390-2403.[5] Link
-
Cavallo, G., Metrangolo, P., Resnati, G., et al. (2016). The Halogen Bond.[1][7][2][3][5][6][8][9][10][11][12][13] Chemical Reviews, 116(4), 2478–2601.[1] Link[1]
-
Torubaev, Y., et al. (2022).[1] Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystal Growth & Design, 22(2), 1234–1245.[1] Link[1]
-
GuideChem. (2023).[1] Synthesis route of 2-Amino-5-iodopyridine. Link
Sources
- 1. Salts of 2-amino-5-iodopyridinium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 5. Halogen bond and polymorphism in trans-bis(2-iodo-5-halopyridine)dihalocopper(ii) complexes: crystallographic, theoretical and magnetic studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. doras.dcu.ie [doras.dcu.ie]
Validating Synthesis of 5-Iodo-3-methyl-2-(methylthio)pyridine via TLC
Executive Summary
In the synthesis of 5-Iodo-3-methyl-2-(methylthio)pyridine , Thin Layer Chromatography (TLC) serves as the primary "at-line" decision gate. While High-Performance Liquid Chromatography (HPLC) offers superior resolution, TLC remains the industry standard for rapid reaction monitoring due to its immediate feedback loop and ability to detect non-eluting polymeric byproducts.
This guide provides a validated protocol for differentiating the target thioether from its halogenated precursors. It contrasts the product’s chromatographic behavior against critical alternatives—specifically the starting material (2-bromo-5-iodo-3-methylpyridine ) and potential regioisomers—establishing a self-validating system for the bench scientist.
Technical Context & Reaction Pathway
The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) of a 2-halo-pyridine precursor with sodium thiomethoxide (NaSMe).
-
Target Molecule: 5-Iodo-3-methyl-2-(methylthio)pyridine
-
Starting Material (SM): 2-Bromo-5-iodo-3-methylpyridine[1][2]
-
Reagent: Sodium Thiomethoxide (NaSMe)
-
Critical Challenge: Both the SM and the Product are lipophilic, halogenated heteroaromatics. Their retardation factors (
) are often similar ( ) in standard non-polar eluents, leading to false positives if not optimized.
Mechanistic Insight
The introduction of the methylthio (-SMe) group at the C2 position alters the pyridine's basicity and lipophilicity. Unlike the electron-withdrawing bromine, the sulfur atom acts as a weak donor via resonance but maintains high lipophilicity. This subtle electronic shift requires a binary visualization strategy (UV + Chemical Stain) to confirm conversion.[3]
Comparative Analysis: Product vs. Alternatives
The following analysis compares the Target Product against its primary "alternative" in the reaction vessel: the unreacted Starting Material.
Table 1: Chromatographic Performance Profile
| Feature | Target Product (2-SMe) | Alternative / SM (2-Br) | Impurities (Disulfides/Oxides) |
| Polarity | Moderate-Low | Low | Moderate-High |
| ~0.35 - 0.45 | ~0.45 - 0.55 | < 0.20 | |
| UV Absorption (254 nm) | Strong (Dark Spot) | Strong (Dark Spot) | Variable |
| KMnO4 Stain | Positive (Yellow/White) | Negative (Purple) | Positive (Fast) |
| Iodine Vapor | Reversible Brown | Reversible Brown | Irreversible Darkening |
*Note:
Table 2: Method Validation (TLC vs. HPLC)
| Metric | TLC (Recommended for Monitoring) | HPLC (Recommended for Final Purity) |
| Time to Result | 5–10 Minutes | 30–60 Minutes |
| differentiation | Visual (Shape/Stain Color) | Retention Time ( |
| Limit of Detection | ~0.1 µg | ~0.1 ng |
| Blind Spots | Volatiles | Inorganic salts / Polymers |
| Cost Efficiency | High | Low |
Validated Experimental Protocol
Materials
-
Stationary Phase: Silica Gel 60 F254 Aluminum sheets.[4]
-
Mobile Phase: Hexane : Ethyl Acetate (Optimization range 95:5 to 80:20).
-
Reference Standards: Pure 2-Bromo-5-iodo-3-methylpyridine (SM).
Step-by-Step Methodology
Phase 1: Eluent Optimization
-
Prepare 10 mL of Hexane:EtOAc (90:10) .
-
Spot the SM and the Reaction Mixture (RM) on a single plate.
-
Critical Step (Co-Spotting): Create a third lane containing both SM and RM overlapping. This "Co-Spot" is the only way to prove separation when
values are close.-
If the Co-Spot appears as a figure-8 or elongated streak: Separation is achieved.
-
If the Co-Spot is a perfect circle: Adjust polarity (try 95:5 Hex/EtOAc).
-
Phase 2: Visualization (The Dual-Check System)
-
UV Check (254 nm): Mark all spots with a pencil. Note the quenching intensity. The iodo-pyridine core is highly UV active.
-
Chemical Validation (KMnO4 Dip):
-
Dip the plate into basic KMnO4 solution.
-
Heat gently with a heat gun.[3]
-
Observation: The Target Product (containing -SMe) will oxidize, turning the spot yellow/white against the purple background. The SM (containing -Br) is resistant to mild oxidation and will remain purple or fade much slower.
-
Decision Logic & Workflow
The following diagram illustrates the autonomous decision-making process for the scientist during the reaction.
Caption: Logic flow for validating the SNAr conversion of 2-bromo-pyridine to 2-methylthio-pyridine using orthogonal detection methods.
Scientific Integrity & Troubleshooting
Why this works (Causality)
-
Electronic Differentiation: The replacement of Bromine with a Methylthio group changes the dipole moment. While both are lipophilic, the sulfur atom is "soft" and polarizable, interacting differently with the silica hydroxyls than the "hard" bromine.
-
Chemical Reactivity: KMnO4 specifically targets the sulfur lone pairs for oxidation (S
SO SO ). The pyridine ring and iodine are relatively stable under these rapid stain conditions, providing a chemical "fingerprint" for the product that the starting material lacks.
Common Pitfalls
-
De-iodination: If a spot appears at the solvent front, the iodine at C5 may have been reduced (lithium-halogen exchange side reactions) or eliminated.
-
Disulfide Formation: A spot remaining at the baseline or streaking heavily often indicates homocoupling of the thiomethoxide reagent or oxidation of the product to a sulfoxide during workup.
References
-
Royal Society of Chemistry. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Visualizing TLC Plates: Stains and UV Techniques. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 2-Bromo-5-iodo-3-methylpyridine Compound Summary. Retrieved from [Link]
Sources
Technical Deep Dive: Validating C7H8INS Purity via Elemental Analysis & Orthogonal Methods
Subject: 5-Iodo-3-methyl-2-(methylthio)pyridine Formula: C₇H₈INS Application: Pharmaceutical Intermediate / Scaffold Validation
Executive Summary & Core Directive
In the synthesis of multi-heteroatom scaffolds like 5-Iodo-3-methyl-2-(methylthio)pyridine , standard purity validation often fails due to the "heavy atom effect." The simultaneous presence of Iodine (47% by mass) and Sulfur (12% by mass) presents specific challenges for traditional combustion analysis, including incomplete combustion and catalyst poisoning.
This guide moves beyond simple stoichiometry. It provides a comparative analysis of Elemental Analysis (EA) against orthogonal methods like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), establishing a validated workflow for certifying this specific compound.
Theoretical Framework: The "Gold Standard" Calculation
Before experimental validation, the theoretical baseline must be established using precise IUPAC atomic weights. For C₇H₈INS , the presence of Iodine significantly skews the mass distribution, making Carbon and Hydrogen values lower than typical organic molecules.
Molecular Weight Calculation:
-
C:
-
H:
-
I:
-
N:
-
S:
-
Total MW: 265.11 g/mol
Table 1: Theoretical Elemental Composition (C₇H₈INS)
| Element | Count | Total Mass ( g/mol ) | Theoretical % | Acceptable Range (±0.4%) |
| Carbon | 7 | 84.077 | 31.71% | 31.31% – 32.11% |
| Hydrogen | 8 | 8.064 | 3.04% | 2.64% – 3.44% |
| Nitrogen | 1 | 14.007 | 5.28% | 4.88% – 5.68% |
| Sulfur | 1 | 32.06 | 12.09% | 11.69% – 12.49% |
| Iodine | 1 | 126.904 | 47.87% | N/A (Calculated by difference) |
Critical Insight: The Carbon content is low (31.71%). In standard CHNS analyzers, a deviation of just 0.15% in absolute mass can push the result outside the ±0.4% journal acceptance limit. Precision weighing (±0.001 mg) is non-negotiable here.
Comparative Methodologies: EA vs. qNMR vs. HRMS
For a molecule containing both Iodine and Sulfur, relying solely on one method is risky. Below is an objective comparison of validation techniques.
Table 2: Method Performance Matrix
| Feature | Combustion Analysis (CHNS) | Quantitative NMR (qNMR) | HRMS (ESI/TOF) |
| Primary Output | Bulk Purity (% w/w) | Absolute Purity (% w/w) | Molecular Formula ID |
| Iodine Interference | High: Traps required; can poison catalysts. | None: Iodine is "invisible" but affects MW. | None: Mass defect confirms I presence. |
| Sulfur Interference | Moderate: Requires WO₃/V₂O₅ additive. | None: Distinct chemical shift. | None: Isotope pattern confirms S. |
| Sample Destructive? | Yes (Combusted) | No (Recoverable) | Yes (Trace amount) |
| Accuracy Limit | ±0.4% (Standard) | ±0.1% (Optimized) | < 5 ppm (Mass accuracy) |
| Verdict for C₇H₈INS | Challenging. Use as secondary check. | Preferred. Gold standard for this scaffold. | Required for ID, not purity. |
Experimental Protocol: Optimizing CHNS for C₇H₈INS
If you must perform Elemental Analysis (e.g., for publication requirements), you cannot run this sample using "Standard Organic" parameters. The Iodine will sublime and potentially escape detection or corrode the detector, while Sulfur requires higher oxidation potential.
Protocol: Modified Combustion for Halogenated Thio-Pyridines
Equipment: Thermo FlashSmart or Elementar vario EL cube (or equivalent). Reagents: Tungsten(VI) Oxide (WO₃) or Vanadium(V) Oxide (V₂O₅) powder.
-
Sample Preparation:
-
Weigh 1.5 – 2.0 mg of C₇H₈INS into a Tin (Sn) capsule.
-
Crucial Step: Add 2–3 mg of WO₃ (Tungsten Oxide) directly over the sample. This acts as a combustion aid and "scavenger" to prevent the formation of volatile Iodine species that bypass the detector and ensures complete Sulfur oxidation to SO₂.
-
-
Combustion Parameters:
-
Furnace Temperature: Increase to 1050°C (Standard is often 950°C). The C-S bond in the thiopyridine ring requires high energy for quantitative cleavage.
-
Oxygen Flow: Inject a 5-second "Oxygen Boost" (excess O₂) during the combustion phase to prevent soot formation (which lowers Carbon values).
-
-
Post-Column Treatment:
-
Ensure the reduction tube (Copper) is fresh. Iodine can react with copper to form CuI, effectively trapping it. This is desirable for C/H/N/S analysis (as I is not measured), but a saturated tube will allow Iodine breakthrough, interfering with the Nitrogen signal.
-
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the specific chemical interference handling required for this molecule.
Diagram 1: Analytical Decision Matrix (Purity Validation)
Caption: Workflow prioritizes HRMS for identity, using qNMR as the definitive arbiter if Combustion Analysis fails due to halogen interference.
Diagram 2: Combustion Logic for Iodine/Sulfur Species
Caption: The critical role of the Scrubber/Trap in removing Iodine (I2) to prevent interference with Nitrogen/Sulfur detection.
Troubleshooting & Data Interpretation
Scenario: Carbon is found at 30.5% (Theoretical 31.71%)—a deviation of >1.0%.
-
Cause 1 (Incomplete Combustion): The pyridine ring is thermally stable. The Iodine atom acts as a radical trap, quenching the combustion chain reaction.
-
Fix: Increase O₂ dosage or add Tin (Sn) foil to generate a flash exotherm (~1800°C).
-
-
Cause 2 (Weighing Error): Because the molecule is heavy (MW 265), the molar amount of Carbon per mg of sample is low.
-
Fix: Use a microbalance with readability to 0.1 µg.
-
-
Cause 3 (Solvent Trap): If synthesized via cross-coupling, residual solvent (DCM or Ethyl Acetate) drastically shifts %C.
References
-
American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Standard for ±0.4% tolerance). [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Establishes qNMR as orthogonal to EA). [Link]
-
Analytik Jena. (2021). "Determination of Sulfur Species in Cement and Organic Matrices by Combustion Elemental Analysis." (Technical note on Sulfur combustion aids). [Link]
-
Royal Society of Chemistry. (2021). "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. (Discussion on tolerance limits and common errors). [Link]
-
Bohdan, D. P., et al. (2025).[3] "An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols." Journal of Organic and Pharmaceutical Chemistry. (Context for synthesis of iodopyridine-thiol derivatives). [Link]
Sources
Safety Operating Guide
5-Iodo-3-methyl-2-(methylthio)pyridine: Safe Handling & Disposal Protocol
Executive Summary & Core Directive
Status: Hazardous Chemical Waste (Halogenated / Organosulfur) Primary Disposal Path: High-Temperature Incineration with Scrubber
This guide defines the operational standard for the disposal of 5-Iodo-3-methyl-2-(methylthio)pyridine . Due to the presence of both a halogen (Iodine) and a thioether (Methylthio) group on a pyridine ring, this compound presents specific combustion hazards (release of Hydrogen Iodide and Sulfur Oxides). It must not be treated as general organic waste.
Immediate Action Required:
-
Segregate: Classify as Halogenated Organic Waste .
-
Isolate: Store away from strong oxidizers (risk of exothermic sulfoxide formation) and acids.
-
Label: Clearly mark as "Toxic," "Irritant," and "Stench" (if applicable).
Hazard Identification & Safety Assessment (SAR Analysis)
As specific MSDS data is often limited for research intermediates, the following safety profile is derived from Structure-Activity Relationships (SAR) of analogous halogenated alkylthio-pyridines.
Chemical Hazard Profile
| Feature | Hazard Class | Mechanism of Danger |
| Pyridine Core | Acute Toxicity / Irritant | Pyridine derivatives are known skin/mucous membrane irritants and potential neurotoxins.[1][2] |
| Iodine Substituent | Corrosive Combustion | Upon heating/burning, releases violet Iodine vapors ( |
| Methylthio Group | Stench / Reactive | Thioethers are susceptible to oxidation. Burning releases Sulfur Dioxide ( |
GHS Classification (Derived):
-
Signal Word: DANGER
-
H301: Toxic if swallowed.[1]
Waste Classification & Segregation
Proper segregation is the single most critical step to prevent cross-reactivity in waste streams.
Decision Logic for Waste Stream
The presence of Iodine dictates the disposal path.[4] Standard organic waste streams often lack the scrubbing capacity for heavy halogens.
Figure 1: Waste Classification Decision Matrix. The critical control point is ensuring no oxidizers are present, as they react violently with the sulfide moiety.
Operational Disposal Procedures
A. Solid Waste (Pure Compound)
-
Containment: Place the solid substance in a screw-top glass vial or HDPE bottle .
-
Secondary Packaging: Seal the primary container inside a transparent zip-lock bag to contain potential odors or leaks.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "5-Iodo-3-methyl-2-(methylthio)pyridine"[5]
-
Hazard Checkboxes: Toxic, Irritant, Halogenated.
-
-
Storage: Move to the Halogenated Solid Waste drum.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Compatibility Check: Ensure the solvent system is compatible with the halogenated waste stream (e.g., DCM, Chloroform, Ethyl Acetate).
-
Warning: Do not mix with strong acids (e.g., Nitric Acid) or oxidizers.
-
-
Transfer: Pour into the Halogenated Organic Solvent carboy.
-
Odor Control: If the methylthio group produces a stench, add a small amount of bleach (Sodium Hypochlorite) only if the waste stream allows aqueous oxidizers, OR (preferred) keep the container tightly sealed and use a charcoal filter cap if available.
-
Note: For strict halogenated organic streams, do not add aqueous bleach. Instead, double-contain.
-
C. Empty Containers
-
Rinse: Triple rinse the empty bottle with a compatible solvent (e.g., Acetone or DCM).
-
Disposal of Rinsate: Pour the rinsate into the Halogenated Liquid Waste container.
-
Defacing: Deface the original label and mark as "Triple Rinsed - Glass Waste."
Spill Management Protocol
Pre-requisite PPE: Nitrile gloves (double gloved recommended), Lab coat, Safety Goggles. If powder is fine, use N95 or P100 respirator.
Figure 2: Immediate Spill Response Workflow. Emphasis is placed on preventing dust generation for solids and using inert absorbents for liquids.
Scientific Rationale for Disposal Method
Why Incineration?
The chemical stability of the pyridine ring combined with the carbon-iodine bond (approx. 240 kJ/mol) requires high temperatures (>850°C) for complete mineralization.
-
Iodine Fate:
.-
Standard landfills cannot manage iodine leaching.
-
Incinerators use caustic scrubbers (NaOH) to capture
and as NaI.
-
-
Sulfur Fate:
.-
Scrubbers convert
to Sodium Sulfate ( ).
-
Why "Halogenated" Stream?
Waste contractors price and process waste based on halogen content. Placing this compound in a non-halogenated stream (e.g., pure Acetone/Methanol waste) can damage incinerators not designed for acid gas scrubbing, leading to regulatory fines and equipment corrosion.
References
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]
-
Boroncore. (n.d.). 5-Iodo-3-methyl-2-(methylthio)pyridine Product Information. Retrieved October 26, 2025, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
Sources
Personal protective equipment for handling 5-Iodo-3-methyl-2-(methylthio)pyridine
Comprehensive Safety and Operational Guide: Handling 5-Iodo-3-methyl-2-(methylthio)pyridine
As a Senior Application Scientist, I approach the handling of polyfunctional heterocycles not merely as a compliance exercise, but as a mechanistic challenge. 5-Iodo-3-methyl-2-(methylthio)pyridine is a highly functionalized building block frequently utilized in advanced drug development and organic synthesis. However, its unique structure presents a tripartite hazard profile: the systemic toxicity of the pyridine core, the severe olfactory and oxidative risks of the methylthio moiety, and the photolability of the carbon-iodine bond.
This guide establishes a self-validating operational and disposal framework to ensure absolute laboratory safety, environmental compliance, and experimental integrity.
Chemical Hazard Profile & Mechanistic Causality
To implement effective safety measures, we must first understand the molecular causality of the hazards associated with this compound:
-
Pyridine Core (Systemic Toxicity): Pyridine derivatives are basic, lipophilic, and known to cause central nervous system (CNS) depression and hepatic damage[1]. The OSHA Permissible Exposure Limit (PEL) for baseline pyridine is tightly regulated at 5 ppm[1]. The presence of lipophilic substituents (such as the methyl and methylthio groups) enhances dermal penetration, making intact skin a primary vector for systemic exposure.
-
Methylthio Moiety (Olfactory & Oxidative Hazard): Organosulfur compounds are notorious for their severe, pungent odors, which can cause nausea and respiratory irritation even at sub-toxic concentrations[2]. Furthermore, the thioether sulfur is highly susceptible to oxidation. Exposure to strong oxidizing agents (e.g., peroxides, chlorates) can trigger exothermic reactions, forming sulfoxides or sulfones[2].
-
Iodo Substituent (Photochemical Instability): The carbon-iodine (C-I) bond is relatively weak and prone to homolytic cleavage upon exposure to UV or ambient laboratory light. This generates highly reactive iodine radicals that can degrade the compound and compromise downstream experimental yields.
Mechanistic degradation and toxicity pathways of 5-Iodo-3-methyl-2-(methylthio)pyridine.
Personal Protective Equipment (PPE) Matrix
A standard lab coat and thin latex gloves are fundamentally insufficient for this compound. The National Research Council's Prudent Practices in the Laboratory mandates a rigorous hazard assessment for hand and respiratory protection when handling toxic, volatile substances[3].
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil). | Pyridine derivatives rapidly permeate standard latex and thin nitrile[3]. Butyl rubber provides superior resistance to organic bases and thioethers. |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1) + Face shield. | Protects against ocular absorption and potential exothermic splashing if the compound contacts ambient oxidizers[2]. |
| Body Protection | Flame-Resistant (FR) lab coat + Polyethylene apron. | Mitigates the flammability risk inherent to substituted pyridines and prevents dermal absorption through clothing[1]. |
| Respiratory | High-velocity chemical fume hood (Face velocity >100 fpm). | Prevents inhalation of malodorous organosulfur vapors and toxic pyridine fumes, maintaining exposure well below the 5 ppm PEL[1]. |
Standard Operating Procedure (SOP): Safe Handling
This protocol is designed as a self-validating system; you cannot proceed to the next step without verifying the success of the previous one.
Step 1: Environmental Control & Verification
-
Verify the chemical fume hood is operational with a face velocity between 100-120 feet per minute (fpm)[3]. Do not open the chemical container if the alarm is sounding or flow is inadequate.
-
Clear the hood of all strong oxidizing agents (e.g., nitric acid, hydrogen peroxide, bleach) to prevent unintended exothermic sulfoxidation[2].
-
Line the workspace with highly absorbent, plastic-backed bench paper to catch micro-spills.
Step 2: Material Transfer & Manipulation
-
Light Protection: Handle the compound exclusively in amber glassware or wrap reaction vessels in aluminum foil to prevent photolytic C-I bond cleavage.
-
Inert Atmosphere: If performing cross-coupling reactions (e.g., Suzuki or Sonogashira), purge the reaction vessel with Argon or Nitrogen using a Schlenk line to prevent premature oxidation of the methylthio group.
-
Transfer: Weigh the solid or dispense the liquid directly inside the fume hood boundary. Never transport the open container across the laboratory space.
Step 3: Decontamination & Odor Mitigation
-
All spatulas, syringes, and glassware that contacted the compound must remain in the fume hood.
-
Rinse contaminated tools with a non-polar solvent (e.g., hexanes or dichloromethane) directly into a designated halogenated waste container.
-
Odor Quenching: To neutralize residual methylthio stench on glassware, carefully wash with a dilute (1-3%) aqueous sodium hypochlorite (bleach) solution. Crucial Note: Perform this step slowly and deliberately, as the oxidation of the thioether to a sulfoxide is an exothermic process.
Step-by-step operational workflow for handling halogenated organosulfur pyridines.
Emergency Response & Spill Mitigation
-
Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use organic solvents to wash the skin, as this will actively accelerate the dermal absorption of the lipophilic pyridine core[1].
-
Chemical Spill: Do not sweep dry. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). For odor control during cleanup, lightly mist the absorbent with a dilute bleach solution to oxidize the volatile thioethers[2]. Scoop the absorbed material into a sealable, chemically compatible container using non-sparking tools.
Waste Disposal Plan
Environmental compliance is non-negotiable. Indiscriminate disposal of pyridine derivatives down the drain is strictly prohibited and environmentally catastrophic[4].
-
Segregation: Collect all liquid and solid waste in a clearly labeled "Halogenated/Sulfur-Containing Organic Waste" container.
-
Compatibility: Ensure the waste container does not contain concentrated nitric acid or other strong oxidizers, which could react violently with the methylthio moiety[2].
-
Final Disposal: The only acceptable method of disposal for this combustible, halogenated laboratory waste is high-temperature incineration in an environmentally acceptable, EPA-approved facility[4].
References
1.[5] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)." National Academies Press. URL: 2.[1] Agency for Toxic Substances and Disease Registry (ATSDR). "TOXICOLOGICAL PROFILE FOR PYRIDINE." Centers for Disease Control and Prevention (CDC). URL: 3.[2] Chevron Phillips Chemical Company. "Product Stewardship Summary Specialty Organosulfur Products." cpchem.com. URL: 4.[3] National Institutes of Health (NIH). "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. URL: 5.[4] National Institutes of Health (NIH). "OSHA Laboratory Standard - Prudent Practices in the Laboratory." NCBI Bookshelf. URL:
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. cpchem.com [cpchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
